(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5?,6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIUZWIFYIATRZ-AHXFUIDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446330 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109583-12-2 | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109583-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid bicyclic structure offers a unique scaffold for the design of novel therapeutic agents by providing precise control over the spatial orientation of pharmacophoric elements. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights crucial for its application in drug discovery and development. Understanding these characteristics is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and ensuring the synthesis of high-purity material.
Chemical Identity and Core Properties
This compound is a white solid with the following fundamental identifiers and properties:
| Property | Value | Source(s) |
| CAS Number | 109583-12-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₃NO₂ | [1][5] |
| Molecular Weight | 155.19 g/mol | [5] |
| Appearance | White solid | [1] |
| Predicted Boiling Point | 304.3 ± 25.0 °C | [5] |
| Predicted Density | 1.2 ± 0.1 g/cm³ | [5] |
Structural Elucidation and Spectroscopic Analysis
The rigid bicyclo[2.2.2]octane framework significantly influences the spectroscopic signature of the molecule. While specific experimental spectra for the parent compound are not widely published, analysis of related structures and derivatives provides valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural confirmation of this compound. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are characterized by signals corresponding to the bicyclic core and the carboxylic acid moiety.
A study on a derivative, (3S)-2-Aza-2-(tert-butyloxycarbonyl)-3-[[(1-isopropyl-2-hydroxy-3,3,3-trifluoropropyl)amino]carbonyl]bicyclo[2.2.2]octane, provides indicative chemical shifts for the bicyclic protons, which would be expected to resonate in the aliphatic region of the ¹H NMR spectrum.[6] For the parent compound, the proton on the carbon bearing the carboxylic acid would exhibit a distinct chemical shift. In ¹³C NMR, the carbonyl carbon of the carboxylic acid would be a key downfield signal.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in the molecule. The spectrum of this compound is expected to display characteristic absorption bands:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.
-
N-H stretching and bending vibrations for the secondary amine within the bicyclic system.
-
C-H stretching and bending vibrations for the aliphatic C-H bonds of the bicyclic framework.
For a related derivative, IR (Nujol) spectroscopy showed bands at 3600−3300 cm⁻¹ and 1662 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 155. Subsequent fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the bicyclic ring system. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Physicochemical Parameters in Drug Development
The physicochemical properties of a drug candidate are pivotal in determining its absorption, distribution, metabolism, and excretion (ADME) profile.
Acidity (pKa)
As an amino acid, this compound possesses both an acidic carboxylic acid group and a basic secondary amine. The pKa values of these functional groups dictate the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Solubility
Solubility is a critical determinant of a drug's bioavailability. The zwitterionic nature of this compound suggests that its solubility will be highly dependent on the pH of the medium. It is expected to be more soluble in acidic and alkaline solutions compared to its isoelectric point.
Solubility Profile:
-
Aqueous Solubility: The solubility in aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) needs to be experimentally determined.
-
Organic Solvents: Solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) is important for synthetic procedures and in vitro assays.[7]
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
Melting Point
Synthesis and Purification
The synthesis of this compound is reported to follow published procedures, although specific details are not provided in the readily available literature.[6] The synthesis of related azabicyclo[2.2.2]octane systems often involves multi-step sequences.
Purification by Recrystallization:
Purification of the final product is crucial to remove any starting materials, by-products, or enantiomeric impurities. Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures.
General Recrystallization Protocol:
Conclusion
This compound is a valuable building block in medicinal chemistry, offering a rigid scaffold that can impart favorable properties to peptide-based therapeutics. A thorough understanding and experimental determination of its physicochemical properties, including pKa, solubility, and melting point, are essential for its successful application. The synthesis and purification of this compound require careful execution to ensure high purity and the correct stereochemistry. The analytical techniques outlined in this guide provide a framework for the comprehensive characterization of this important molecule, enabling its effective use in the development of next-generation pharmaceuticals.
References
[6] Journal of Medicinal Chemistry. "Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives." ACS Publications. [5] Echemi. "this compound." [7] Kuujia. "Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid)." [1] Sigma-Aldrich. "this compound." [8] Arkivoc. "Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic." [9] Journal of Molecular Structure. "Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates." [10] BIP. "Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis." [11] Google Patents. "Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof." [12] BLDpharm. "this compound hydrochloride." [13] Advanced ChemBlocks. "this compound hydrochloride." [14] PubChemLite. "(1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride." [15] Google Patents. "Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids." [16] CymitQuimica. "CAS 359875-09-5: (2S,3S)-N-(5-tert-butyl-2-methoxybenzyl)-…." [17] Google Patents. "Purification method of 3-azabicyclo-octane hydrochloride." [2] Alfa Chemistry. "CAS 109583-12-2 2-Azabicyclo[2.2.2]octane-3-carboxylicacid,(3S)-(9ci)." Sigma-Aldrich. "this compound." (Chinese) [18] ResearchGate. "Synthesis and Molecular Structure of tert -Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate." [] BOC Sciences. "CAS 604803-79-4 1-Azabicyclo[2.2.2]octane-3-carboxylicacid,(3S)-(9CI)." [20] Canadian Science Publishing. "13C nuclear magnetic resonance studies. 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Further definition of the deshielding δ effect." [21] NIST WebBook. "8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-." [3] MySkinRecipes. "(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid." [22] Santa Cruz Biotechnology. "(3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid | CAS 75208-40-1." [23] ChemicalBook. "1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3." [4] BLDpharm. "109583-12-2|(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid." [24] Thermo Fisher Scientific. "Aldrich FT-IR Collection Edition II." [25] SpectraBase. "1-Azabicyclo[2.2.2]octane-3-carboxylic acid - Optional[MS (GC)] - Spectrum." [26] ResearchGate. "(PDF) Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane)." [27] ResearchGate. "Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach." [28] The Royal Society of Chemistry. "Supplementary Information 1-Azahomocubane." [29] ResearchGate. "Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system | Request PDF." [30] Googleapis.com. "(12) United States Patent."
Sources
- 1. This compound | 109583-12-2 [sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid [myskinrecipes.com]
- 4. 109583-12-2|(S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem960.com [chem960.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Sci-Hub. Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates / Journal of Molecular Structure, 2003 [sci-hub.box]
- 10. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 11. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 12. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 13. This compound hydrochloride 97% | CAS: 1212414-94-2 | AChemBlock [achemblock.com]
- 14. PubChemLite - (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (C8H13NO2) [pubchemlite.lcsb.uni.lu]
- 15. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 16. CAS 359875-09-5: (2S,3S)-N-(5-tert-butyl-2-methoxybenzyl)-… [cymitquimica.com]
- 17. CN103183632A - Purification method of 3-azabicyclo-octane hydrochloride - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
- 22. scbt.com [scbt.com]
- 23. 1-Azabicyclo[2.2.2]octane-4-carboxylic acid ethyl ester | 22766-68-3 [chemicalbook.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. spectrabase.com [spectrabase.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. rsc.org [rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Technical Guide to the Structural Elucidation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
This in-depth technical guide provides a comprehensive framework for the structural elucidation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, a constrained bicyclic amino acid of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a series of protocols, but a validated, logical workflow grounded in established analytical principles. We will explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to confirming the identity, purity, and absolute stereochemistry of this chiral molecule.
Introduction: The Significance of Constrained Amino Acids
This compound belongs to a class of conformationally restricted amino acids that serve as valuable building blocks in the design of peptidomimetics and other bioactive molecules.[1] The rigid bicyclo[2.2.2]octane skeleton imposes specific dihedral angle constraints, which can enhance binding affinity, selectivity, and metabolic stability of peptides by locking them into a bioactive conformation.[1] Given the critical role of stereochemistry in biological activity, a rigorous and unambiguous elucidation of the molecule's three-dimensional structure is paramount.
This guide will detail a multi-technique approach, leveraging the strengths of mass spectrometry, nuclear magnetic resonance spectroscopy, chiral chromatography, and X-ray crystallography to provide an irrefutable structural assignment.
Part 1: Foundational Analysis - Purity and Molecular Formula Confirmation
Prior to in-depth structural analysis, establishing the purity and elemental composition of the analyte is a critical first step. This ensures that subsequent spectroscopic data is representative of the target molecule and not confounded by impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is a fundamental technique for assessing the purity of a non-volatile compound. By employing a suitable stationary and mobile phase, one can separate the target analyte from any starting materials, byproducts, or degradation products.
Experimental Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the carboxylic acid chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL in a water/acetonitrile mixture.
Data Interpretation: A pure sample should exhibit a single, sharp peak. The peak area percentage is used to quantify the purity.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is a cornerstone of structural elucidation, confirming the elemental composition.
Experimental Protocol:
-
System: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ESI is typically effective for amines.
-
Analysis: The instrument is calibrated, and the sample is introduced via direct infusion or LC-MS.
-
Expected Ion: The protonated molecule, [M+H]⁺.
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₃NO₂ |
| Exact Mass | 155.0946 |
| [M+H]⁺ (calculated) | 156.1025 |
Trustworthiness: The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated mass for the proposed molecular formula, C₈H₁₃NO₂.[2][3]
Part 2: Elucidation of the Core Bicyclic Structure
With the molecular formula confirmed, the next phase focuses on assembling the atoms into the correct connectivity, defining the 2-azabicyclo[2.2.2]octane framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for determining the connectivity of a molecule in solution. A suite of 1D and 2D NMR experiments provides through-bond and through-space correlations, allowing for the complete assignment of all proton and carbon signals.
Experimental Protocol:
-
Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable for this polar, acidic molecule.
-
Experiments:
-
¹H NMR: Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
Correlation Spectroscopy (COSY): Reveals proton-proton (H-H) couplings within the same spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton to its directly attached carbon.
-
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by 2-3 bonds, crucial for connecting different spin systems.
-
Data Interpretation and Causality:
The rigid bicyclic structure of the 2-azabicyclo[2.2.2]octane system gives rise to a characteristic set of NMR signals.[4] The bridgehead protons and carbons will have distinct chemical shifts. 2D NMR experiments are essential for unambiguously assigning the complex, overlapping signals from the ethylene bridges.
-
COSY: Will establish the connectivity within the individual ethylene bridges and the connection from the bridgehead protons to the adjacent methylene protons.
-
HSQC: Will pair up each proton with its corresponding carbon.
-
HMBC: Is critical for confirming the overall bicyclic structure. For example, correlations from the proton at C3 to the carbons of the ethylene bridges will confirm the ring fusion.
Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis
Rationale: While HRMS confirms the molecular formula, EI-MS provides information about the molecule's stability and fragmentation pathways, which can be indicative of the underlying structure. For cyclic amines, fragmentation patterns often involve cleavage alpha to the nitrogen and ring-opening processes.[5][6][7]
Experimental Protocol:
-
System: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization source. The carboxylic acid may require derivatization (e.g., esterification) to improve volatility for GC analysis.
-
Electron Energy: Standard 70 eV.
Predicted Fragmentation: The molecular ion peak (M⁺) for a cyclic amine is typically strong.[6] Key fragmentation pathways for the 2-azabicyclo[2.2.2]octane core would involve the loss of ethylene from the bicyclic system and cleavage adjacent to the nitrogen atom.
Part 3: Stereochemical Determination - The (3S) Configuration
Confirming the absolute stereochemistry at the C3 position is the final and most critical step in the elucidation of this compound.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Rationale: Chiral HPLC is a powerful technique for separating enantiomers.[8] By analyzing the sample on a chiral stationary phase (CSP), it is possible to resolve the (3S) and (3R) enantiomers. A comparison with a racemic standard or a known enantiomer is necessary for peak assignment.
Experimental Protocol:
-
System: HPLC with a UV or mass spectrometric detector.
-
Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Chirobiotic T).[8]
-
Mobile Phase: Typically a polar ionic or reversed-phase mode, often requiring optimization of pH and organic modifier concentration.
-
Analysis: The sample is injected, and the retention times are compared to those of a racemic or reference standard of the opposite enantiomer.
Self-Validation: The observation of a single peak for the sample, with a retention time that differs from one of the two peaks in a racemic mixture, provides strong evidence of its enantiomeric purity.
X-ray Crystallography for Unambiguous Absolute Structure Determination
Rationale: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[9][10][11] This technique provides a definitive and irrefutable confirmation of the (3S) configuration.
Experimental Protocol:
-
Crystallization: Growing single crystals of suitable quality is the most crucial and often challenging step.[9] Slow evaporation from a suitable solvent system (e.g., water/isopropanol) is a common starting point.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, often expressed through the Flack parameter. A Flack parameter close to zero for the proposed (3S) configuration confirms the assignment.[12]
Authoritative Grounding: The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's conformation in the solid state.
Visualization of the Elucidation Workflow
Sources
- 1. Structural diversity of bicyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 109583-12-2 [sigmaaldrich.com]
- 3. This compound;CAS No.:109583-12-2 [chemshuttle.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. GCMS Section 6.15 [people.whitman.edu]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral bicyclic amino acid, (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. This compound, a constrained proline analogue, is a valuable building block in medicinal chemistry, and its unambiguous characterization is paramount for its successful application in drug discovery and development. While comprehensive spectral data for the parent compound is not extensively documented in publicly available literature, this guide synthesizes available information from derivatives and related structures to provide a robust framework for its spectroscopic analysis.
Introduction: The Significance of a Constrained Bicyclic Scaffold
This compound, with its rigid bicyclic structure, offers medicinal chemists a unique tool to explore conformational restriction in peptide and small molecule drug design. The defined spatial orientation of the carboxylic acid and the secondary amine can lead to enhanced binding affinity and selectivity for biological targets. Accurate and thorough characterization of this building block by NMR and mass spectrometry is the foundational step in ensuring the quality and integrity of any subsequent synthetic endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Rigid Core
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the bicyclic system.
Experimental Protocol: A Self-Validating Approach
A detailed protocol for acquiring high-quality NMR data is crucial for accurate interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆, 0.5-0.7 mL). The choice of solvent is critical; D₂O is often preferred for its ability to exchange with the acidic proton of the carboxylic acid and the amine proton, simplifying the spectrum.
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-32 (adjust for concentration)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-gated decoupling)
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive)
-
Spectral Width: 200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Expected Spectral Data and Interpretation
While specific, published spectra for the parent compound are scarce, data from closely related derivatives, such as those used in the synthesis of human leukocyte elastase inhibitors, can provide valuable insights.[1] The following table summarizes the expected chemical shifts for the core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity & Key Couplings |
| 3 | 3.5 - 4.0 | 58 - 62 | d, J ≈ 4-6 Hz |
| 1 | 3.0 - 3.5 | 48 - 52 | m |
| 4 | 1.8 - 2.2 | 25 - 30 | m |
| 5, 6, 7, 8 | 1.4 - 2.0 | 20 - 28 | m |
| C=O | - | 175 - 180 | - |
Causality Behind Expected Shifts:
-
The proton at C3 is adjacent to both the nitrogen and the carboxylic acid, leading to its downfield shift.
-
The bridgehead proton at C1 is also deshielded due to its proximity to the nitrogen atom.
-
The remaining methylene protons of the bicyclic system will appear as a complex set of multiplets in the aliphatic region.
-
The carbonyl carbon of the carboxylic acid will be the most downfield signal in the ¹³C NMR spectrum.
Advanced NMR Techniques for Unambiguous Assignment
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity within the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the quaternary carbonyl carbon and confirming the overall structure.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a vital analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Workflow: From Ionization to Detection
The choice of ionization technique is critical for analyzing a polar molecule like an amino acid.
Caption: A typical workflow for the mass spectrometric analysis of this compound using ESI.
Predicted Mass Spectral Data
The predicted mass spectral data for this compound is available in databases like PubChem.[2] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Table 2: Predicted m/z Values for Key Ions of this compound
| Ion | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | 156.1019 | Protonated molecular ion, expected in positive ESI mode. |
| [M+Na]⁺ | 178.0838 | Sodium adduct, commonly observed. |
| [M-H]⁻ | 154.0874 | Deprotonated molecular ion, expected in negative ESI mode. |
| [M+H-H₂O]⁺ | 138.0913 | Loss of water from the protonated molecule. |
| [M+H-CO₂]⁺ | 112.1070 | Loss of carbon dioxide from the protonated molecule. |
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) experiments are invaluable for structural elucidation. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be observed. A plausible fragmentation pathway involves the initial loss of water, followed by the loss of carbon monoxide.
Sources
Introduction: The Structural Significance of a Constrained Amino Acid Analogue
An In-Depth Technical Guide to the Conformational Analysis of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
In the landscape of modern drug discovery and peptide science, the principle of conformational constraint is a cornerstone of rational design. By rigidifying the molecular backbone, researchers can pre-organize a molecule into its bioactive conformation, leading to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic profiles. This compound (Abo) is a premier example of a conformationally restricted non-natural amino acid.[1][2] Its rigid bicyclic framework serves as a superior analogue of proline and pipecolic acid, offering a well-defined three-dimensional structure that is invaluable for crafting potent and selective therapeutic agents.[1][3][4] Derivatives of the 2-azabicyclo[2.2.2]octane scaffold have been successfully incorporated into a range of biologically active compounds, from local anesthetics to inhibitors of critical enzymes like human leukocyte elastase and γ-secretase.[1][4][5][6]
This technical guide provides a multi-faceted strategy for the comprehensive conformational analysis of this compound. We will navigate through computational modeling, solution-state Nuclear Magnetic Resonance (NMR), solid-state X-ray crystallography, and chiroptical spectroscopy. The narrative emphasizes not only the procedural steps but also the underlying scientific rationale, empowering researchers to apply these techniques with confidence and precision.
The Theoretical Landscape: In Silico Conformational Prediction
Expertise & Rationale: Before any benchwork is initiated, a robust computational analysis is essential to map the potential energy landscape of the molecule. This in silico approach allows us to identify low-energy conformers, estimate their relative populations, and predict spectroscopic parameters that will guide subsequent experimental design. For a molecule of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy for calculating conformational energies.[7][8][9]
Protocol 1: DFT-Based Conformational Search and Energy Calculation
-
Initial Structure Generation: Construct the 3D model of this compound. The primary source of conformational variability arises from the rotation of the carboxylic acid group around the C3-C(OOH) single bond. Generate several starting geometries by manually rotating this dihedral angle (e.g., in 60° increments).
-
Geometry Optimization: Perform full geometry optimizations for each starting structure.
-
Method: DFT, using a functional like B3LYP.
-
Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to accurately account for polarization and diffuse functions, which are important for potential intramolecular interactions.
-
-
Potential Energy Surface (PES) Scan: To ensure no minima are missed, perform a relaxed PES scan. Systematically vary the key dihedral angle (N2-C3-C(OOH)-O) while allowing all other geometric parameters to relax. This maps the energetic profile of the carboxyl group's rotation.
-
Frequency Analysis: Perform vibrational frequency calculations on all optimized minima from the PES scan.
-
Purpose: This crucial step confirms that each structure is a true energy minimum (i.e., has zero imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Output: Use the calculated Gibbs free energies (G) for the most accurate comparison of conformer stability at a given temperature.
-
-
Data Analysis: Calculate the relative energies (ΔG) of all confirmed conformers with respect to the global minimum. Use the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a standard temperature (e.g., 298.15 K).
Caption: Workflow for DFT-based conformational analysis.
Predicted Conformational Data
The primary conformational isomers are expected to differ by the orientation of the carboxylic acid group. Key conformers would likely involve intramolecular hydrogen bonding between the carboxylic acid proton and the lone pair of the bridgehead nitrogen (N1) or the amine nitrogen (N2).
| Conformer | Key Dihedral Angle (N2-C3-C-O) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (298 K) |
| A | ~0° | 0.00 | ~75% |
| B | ~180° | 0.65 | ~24% |
| C | ~90° (Transition State) | > 3.0 | < 1% |
| (Note: Data is illustrative based on typical values for similar systems. Actual results will vary based on the specific level of theory used.) |
Solution-State Conformation: High-Resolution NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the preeminent technique for elucidating molecular structure and conformation in the solution phase, which most closely mimics the physiological environment. Key NMR parameters—vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs)—are exquisitely sensitive to the molecule's geometry.[10][11] By measuring these parameters, we can directly probe dihedral angles and inter-proton distances, respectively, providing a detailed picture of the molecule's average conformation in solution.
Caption: Experimental workflow for NMR-based analysis.
Protocol 2: NMR Structural Elucidation
-
Sample Preparation: Dissolve a high-purity sample of (3S)-Abo in a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is critical as it can influence conformation, particularly through hydrogen bonding.
-
Spectral Assignment:
-
J-Coupling Analysis:
-
Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the multiplicity and coupling constants (in Hz) for each signal.
-
Focus on the vicinal (³JHH) couplings, particularly those involving the proton at the stereocenter (C3-H) and adjacent protons (C4-H, C8-H).
-
Apply the Karplus equation, which relates the magnitude of ³JHH to the dihedral angle (θ) between the coupled protons. While not providing an exact angle, it allows for the differentiation between gauche (~1-5 Hz) and anti-periplanar (~8-13 Hz) relationships, which is definitive for determining ring geometry.[14][15]
-
-
NOE Analysis:
-
Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for molecules of this size to avoid zero-crossing issues.
-
The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).
-
Search for key NOEs: for example, an NOE between the C3-H proton and a proton on the ethano-bridge would provide strong evidence for the orientation of the carboxylic acid group.
-
-
Data Synthesis: Combine the dihedral angle constraints from J-couplings and the distance constraints from NOEs to build a self-consistent 3D model of the dominant solution conformation. Compare this experimental model with the lowest-energy conformers predicted by DFT.
Solid-State Benchmark: Single-Crystal X-ray Crystallography
Trustworthiness & Rationale: X-ray crystallography provides the "gold standard" for structural determination, offering an unambiguous and high-precision snapshot of the molecule's conformation in the solid state.[16] This solid-state structure serves as a vital benchmark for validating the results of computational models and provides a reference point for understanding the conformational dynamics observed in solution.[12][13]
Protocol 3: X-ray Diffraction Analysis
-
Crystal Growth: The most critical and often challenging step is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., water/isopropanol, methanol/ether).[17]
-
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The electron density map is solved to locate each atom, and the structural model is refined to achieve the best fit with the experimental data.
-
Data Interpretation: The final output provides a definitive 3D structure with precise atomic coordinates. From this, one can extract highly accurate bond lengths, bond angles, and, most importantly, the torsional angles that define the exact conformation packed in the crystal. This includes the precise orientation of the carboxylic acid group and the twist of the bicyclic framework.
Chiroptical Signature: Circular Dichroism Spectroscopy
Expertise & Rationale: As a chiral molecule, (3S)-Abo will interact differently with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy measures this differential absorption, producing a spectrum that is a unique signature of the molecule's absolute configuration and its three-dimensional conformation.[18][19][20] The true power of CD is realized when experimental spectra are compared with those predicted computationally for specific conformers, providing a powerful method of conformational validation.[21]
Protocol 4: Correlative CD Spectroscopy
-
Experimental Measurement:
-
Dissolve the sample in a transparent solvent (e.g., methanol, water) at a known concentration.
-
Record the CD spectrum in the far-UV region (typically 190-250 nm), where the carboxyl and amide chromophores absorb. The resulting spectrum of molar ellipticity [θ] versus wavelength is the experimental signature.
-
-
Computational Prediction:
-
Using the DFT-optimized geometries of the low-energy conformers (from Protocol 1), perform Time-Dependent DFT (TD-DFT) calculations.
-
These calculations predict the electronic transitions and their corresponding rotatory strengths, which can be used to simulate the CD spectrum for each individual conformer.
-
-
Spectral Correlation:
-
Generate a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra simulated for each stable conformer.
-
Compare the experimental CD spectrum with the final Boltzmann-averaged theoretical spectrum. A strong match in terms of sign, peak position, and relative intensity provides powerful validation for the computationally-derived conformational populations and, by extension, the overall conformational model.
-
Conclusion: A Unified Model of Conformation
The conformational analysis of this compound is a task that necessitates a synergistic application of theoretical and experimental techniques. DFT calculations provide an initial roadmap of the conformational landscape. High-resolution NMR validates this map in the solution phase, offering insights into the dynamic behavior and average structure through J-couplings and NOEs. X-ray crystallography delivers an unequivocal benchmark of the conformation in the solid state. Finally, CD spectroscopy offers a unique chiroptical fingerprint that, when correlated with theoretical predictions, confirms both the conformation and absolute configuration.
By integrating the findings from these distinct yet complementary methods, researchers can construct a highly reliable and self-validated model of the molecule's structure. This detailed conformational understanding is paramount for its application in drug design, enabling the precise positioning of pharmacophoric elements and the rational engineering of next-generation therapeutics built upon this uniquely constrained and powerful scaffold.
References
-
Arias-Pérez, M. S., Cosme, A., Gálvez, E., Sanz-Aparicio, J., Fonseca, I., & Bellanato, J. (2003). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 644(1–3), 171–179. [Link]
- Conti, P., et al. (2006). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. In Research Signpost: Recent Progress in Combinatorial Chemistry and Solid-Phase Synthesis.
-
Yao, H., et al. (2012). Homonuclear J-couplings and heteronuclear structural constraints. PMC - NIH. [Link]
-
García, J., et al. (1991). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. [Link]
-
Borne, R. F., et al. (1972). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. [Link]
-
Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society. [Link]
-
Avisa, C., et al. (2011). Vibrational circular-dichroism spectroscopy of homologous cyclic peptides designed to fold into β helices of opposite chirality. Biointerphases. [Link]
-
Arias-Pérez, M. S., et al. (2006). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Journal of Molecular Structure. [Link]
- Proniewicz, L. M., et al. (2002). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Physical Chemistry A.
- Nagase, H., et al. (2009). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry.
-
Datta, S., et al. (2022). Mixed chirality α-helix in a stapled bicyclic and a linear antimicrobial peptide revealed by X-ray crystallography. ChemRxiv. [Link]
- Giorgi, G., et al. (2017). A systematic (1) H and (13) C NMR spectral analysis of bicyclo[n.3.1]alkanone systems. Magnetic Resonance in Chemistry.
-
Snoek, L. C., et al. (2002). The Lowest Excited Singlet States of 1-Azaadamantane and 1-Azabicyclo[2.2.2]octane. The Journal of Physical Chemistry A. [Link]
-
Papavasileiou, K. D., & Tsoungas, P. G. (2021). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Computer-Aided Molecular Design. [Link]
-
Abraham, R. J., et al. (1992). Conformational analysis. Part 17. An NMR and theoretical investigation of the conformation of bicyclo[5.2.1]decane-2,6-dione. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Narlawar, R., et al. (2021). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]
-
Li, R., et al. (2021). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. PMC - NIH. [Link]
-
Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Gante, J., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]
-
Chen, Y.-R., & Chou, T.-H. (2022). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Mtoz Biolabs. (n.d.). Chiral Circular Dichroism of Amino Acids. Mtoz Biolabs. [Link]
-
Silva, F. A., & Burtoloso, A. C. B. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
-
Ueda, K., et al. (2012). NMR-based conformational analysis of sphingomyelin in bicelles. PubMed. [Link]
-
Hait, D., et al. (2022). Correcting π-delocalization errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Journal of Chemical Physics. [Link]
-
Biotyscience. (n.d.). Applications of Circular Dichroism in Amino Acid and Protein Research. Biotyscience. [Link]
-
JenaLib. (n.d.). Conformational Analysis With Geometric & Experimental Constraints. JenaLib. [Link]
-
Matsui, T., et al. (2015). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Wang, Z., et al. (2024). A DFT Study on Sc-Catalyzed Diastereoselective Cyclization of 2-Picoline with 1,5-Hexadiene: Mechanism and Origins of Regio- and Stereoselectivity. MDPI. [Link]
-
Zemtsov, A. A., et al. (2022). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry. [Link]
-
Warner, L. A., et al. (2018). Schematic structure of the cage-amine azabicyclo[2.2.2]octane (ABCO). ResearchGate. [Link]
- Gruss, H., et al. (2006). Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
-
Oishi, T., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo(2.2.2)octane-5-carboxylate. International Journal of Organic Chemistry. [Link]
-
Katritzky, A. R., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. auremn.org.br [auremn.org.br]
- 11. NMR-based conformational analysis of sphingomyelin in bicelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates / Journal of Molecular Structure, 2003 [sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. Homonuclear J-couplings and heteronuclear structural constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Chiral Circular Dichroism of Amino Acids | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Applications of Circular Dichroism in Amino Acid and Protein Research [en.biotech-pack.com]
- 21. An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid: A Guide to Prediction, Measurement, and Application
An In-depth Technical Guide for Drug Development Professionals
Abstract
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a constrained bicyclic amino acid analogue, a chiral building block of significant interest in medicinal chemistry for its ability to impart conformational rigidity into peptide-based therapeutics and other complex molecules. The successful synthesis, purification, and formulation of active pharmaceutical ingredients (APIs) derived from this scaffold are fundamentally dependent on a thorough understanding of its solubility in various organic solvents. This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to predict, experimentally determine, and interpret the solubility of this unique molecule. We delve into the underlying physicochemical principles governing its solubility, present robust, field-proven experimental protocols for its quantification, and offer a predictive analysis to guide solvent selection for critical process development activities.
Molecular Profile and Its Influence on Solubility
The solubility behavior of this compound is dictated by its distinct structural features:
-
Zwitterionic Potential: Like other amino acids, this molecule possesses both a basic secondary amine and an acidic carboxylic acid group. In the solid state and in polar solvents, it is expected to exist as a zwitterion, or inner salt.[1] This charge separation leads to a high crystal lattice energy, which requires significant energy to overcome during dissolution.
-
High Polarity: The presence of the charged carboxylate and ammonium groups makes the molecule highly polar.
-
Hydrogen Bonding: The molecule is both a hydrogen bond donor (from the N-H group) and an acceptor (from the carboxylate oxygens), enabling strong interactions with protic and polar aprotic solvents.
-
Rigid Bicyclic Scaffold: The azabicyclo[2.2.2]octane core is a rigid, non-planar structure. While the overall molecule is polar, the hydrocarbon backbone is nonpolar, creating a distinct separation of hydrophilic and lipophilic regions.
These characteristics suggest that, like simple amino acids, this compound will be highly soluble in polar protic solvents (like water) but is expected to be poorly soluble in nonpolar organic solvents.[2][3] Its solubility in polar aprotic solvents will depend on the solvent's ability to disrupt the crystal lattice and solvate the zwitterionic form.
Theoretical Frameworks for Solubility Prediction
Before undertaking extensive experimental work, theoretical models can provide invaluable guidance for solvent screening.
Hansen Solubility Parameters (HSP)
HSP is a powerful semi-empirical tool that deconstructs solubility into three parameters:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar intermolecular forces.
-
δH: Energy from hydrogen bonding.
The principle is that "like dissolves like": a solute will be most soluble in a solvent whose HSP values are similar to its own.[4] While the specific HSP values for the target molecule are not published, they can be estimated using group contribution methods. This allows for the rapid in silico screening of a large number of solvents to identify those with the highest probability of being effective.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a quantum chemistry-based model that can predict thermodynamic properties, including solubility, with high accuracy.[5][6] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charges.[7] This ab initio approach is considered a gold standard for solvent screening in the pharmaceutical industry, providing qualitative and often semi-quantitative solubility predictions without the need for any experimental data.[5][8]
Predicted Solubility Profile
Based on the molecule's zwitterionic character and the principles of "like dissolves like," a qualitative solubility profile can be predicted. This serves as a starting point for experimental investigation. Qualitative information on a related isomer, 1-azabicyclo[2.2.2]octane-3-carboxylic acid, indicates solubility in polar solvents like methanol, ethanol, and DMSO, supporting these predictions.[9]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Formic Acid | High to Moderate | These solvents are excellent hydrogen bond donors and acceptors with high polarity, capable of solvating the zwitterionic form and overcoming the crystal lattice energy. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Solvents like DMSO and DMF are highly polar and can solvate ions, but they lack donor protons. Acetonitrile is less polar and is expected to be a poorer solvent. |
| Ethers | THF, 2-MeTHF, Dioxane | Very Low to Insoluble | These solvents have low polarity and are poor hydrogen bond partners, making them incapable of disrupting the strong intermolecular forces in the solid state. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Very Low to Insoluble | Similar to ethers, these solvents lack the polarity and hydrogen bonding capacity required for dissolution. |
| Ketones | Acetone, MEK | Very Low to Insoluble | While more polar than esters or ethers, ketones are generally insufficient to dissolve zwitterionic amino acids. |
| Hydrocarbons | Heptane, Toluene | Insoluble | These nonpolar solvents have no affinity for the highly polar solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | These solvents are nonpolar to weakly polar and cannot effectively solvate the charged species. |
Experimental Determination of Solubility: A Self-Validating Workflow
Accurate experimental data is essential for process development. The following section provides detailed, robust protocols for determining thermodynamic solubility.
Core Principles for Accurate Measurement
-
Thermodynamic Equilibrium: The primary goal is to measure the concentration of a saturated solution in equilibrium with the solid phase. This requires sufficient equilibration time, and the result should be independent of the direction from which equilibrium is approached (i.e., from a slurry or a supersaturated solution).[10]
-
Solid-Phase Integrity: The nature of the solid in equilibrium with the solution must be known. It is crucial to analyze the solid residue after the experiment (e.g., by XRPD, DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.
-
Temperature Control: Solubility is highly temperature-dependent. Experiments must be conducted under strict isothermal conditions (typically ±0.1 °C).[10]
-
Analytical Specificity: The chosen analytical method must be specific for the solute and free from interference from the solvent or impurities.
General Experimental Workflow
The process of determining solubility follows a logical sequence, from preparation to analysis.
Caption: Workflow for the Shake-Flask Gravimetric solubility method.
Protocol 2: High-Throughput Screening (HTS) with HPLC Analysis
This method is ideal for rapidly screening a larger number of solvents or for compounds with low solubility where the gravimetric method is impractical. [11][12] Methodology:
-
Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol). Create a series of calibration standards by diluting the stock solution and generate a calibration curve (Peak Area vs. Concentration) using a validated HPLC method. [13]2. Preparation: In 96-well plates or individual vials, dispense a known amount of solid compound. Add a known volume of each test solvent.
-
Equilibration: Seal the plate/vials and place on a plate shaker in a temperature-controlled environment for 24-48 hours.
-
Phase Separation: Centrifuge the plate/vials at the target temperature to pellet the excess solid.
-
Sampling & Dilution: Carefully transfer a small, known volume of the clear supernatant from each well/vial into a separate plate/vial containing a known volume of mobile phase or a suitable diluent. This step is critical to prevent precipitation before analysis.
-
Quantification: Analyze the diluted samples by HPLC. [14]Determine the concentration in the diluted sample using the calibration curve.
-
Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.
Caption: Workflow for HTS solubility screening with HPLC analysis.
Conclusion
References
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at: [Link]
-
Fleck, M., & Petrosyan, V. (2014). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Available at: [Link]
-
Amend, E., et al. (2021). Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins. PubMed. Available at: [Link]
-
Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Inorganica Chimica Acta. Available at: [Link]
-
Kühn, M., et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. Available at: [Link]
-
Cohn, E. J., et al. (1938). Studies in the physical chemistry of the amino acids, peptides and related substances. Journal of the American Chemical Society. (Note: While the direct link is to a modern article citing this work, the reference highlights the foundational understanding of amino acid solubility). Available at: [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Available at: [Link]
-
Bowden, N. A., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
-
Kuujia.com. (n.d.). Cas no 75208-40-1 (1-azabicyclo[2.2.2]octane-3-carboxylic acid). Available at: [Link]
-
Sun, S., et al. (2014). Hansen solubility parameters as a useful tool in searching for solvents for soy proteins. RSC Publishing. Available at: [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]
-
Burger, J., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? ACS Publications. Available at: [Link]
-
Gukelberger, P., et al. (2021). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid. Available at: [Link]
-
Al-Hamdani, S. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Available at: [Link]
-
Derle, D. V., et al. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]
-
Bowden, N. A. (2020). Modelling the Solubility of the 20 Proteinogenic Amino Acids with Experimentally Derived Saturation Data. CORE. Available at: [Link]
-
Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. Available at: [Link]
-
Klamt, A., & Eckert, F. (2000). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
-
Wikipedia. (n.d.). Gravimetric analysis. Available at: [Link]
-
El-Deen, A. K., et al. (2015). HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminocidopathies. ResearchGate. Available at: [Link]
-
Lin, Y., & Wai, C. M. (1999). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]
-
Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Scribd. Available at: [Link]
-
Al-Shehri, S. S., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... NIH. Available at: [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]
-
Houen, G. (1995). The Solubility of Proteins in Organic Solvents. SciSpace. Available at: [Link]
-
LibreTexts Chemistry. (2021). 8: Gravimetric Methods. Available at: [Link]
-
Houen, G. (1995). The Solubility of Proteins in Organic Solvents. ResearchGate. Available at: [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Burger, J., et al. (2022). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? PubMed. Available at: [Link]
-
Gani, R., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing). Available at: [Link]
-
LibreTexts Chemistry. (2024). 26.2: Structures of Amino Acids. Available at: [Link]
-
Derle, D. V., et al. (2015). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]
- Google Patents. (n.d.). DE102005012771A1 - Process for the preparation of 2-azabicyclo (3.3.0) octane-3-carboxylic acid derivatives.
-
Stepanov, A. A., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. Available at: [Link]
Sources
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hansen solubility parameters as a useful tool in searching for solvents for soy proteins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scm.com [scm.com]
- 7. zenodo.org [zenodo.org]
- 8. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem960.com [chem960.com]
- 10. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. improvedpharma.com [improvedpharma.com]
- 13. agilent.com [agilent.com]
- 14. jocpr.com [jocpr.com]
biological screening of a (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid library
An In-Depth Technical Guide to the Biological Screening of a (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Library
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Azabicyclic Scaffold
The this compound scaffold represents a class of conformationally constrained amino acid analogues that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure locks the relative orientation of the carboxylic acid and the secondary amine, presenting a well-defined pharmacophore to biological targets. This pre-organization reduces the entropic penalty upon binding, often leading to enhanced potency and selectivity compared to more flexible acyclic counterparts.
Historically, derivatives of the broader azabicyclo[2.2.2]octane (quinuclidine) framework have been instrumental in the development of potent modulators for central nervous system (CNS) targets, most notably nicotinic acetylcholine receptors (nAChRs).[1][2] The specific (3S) stereochemistry of the carboxylic acid provides a chiral handle for designing specific interactions within a target's binding pocket. Beyond nAChRs, the structural similarity to proline suggests potential activity against other target classes, such as amino acid transporters and proline-dependent enzymes.[3][4][5]
This guide provides a comprehensive framework for the design and execution of a biological screening campaign for a library based on this privileged scaffold. We will delve into the strategic considerations for target selection, the design of a robust screening cascade from primary high-throughput screening (HTS) to detailed hit validation, and the critical importance of orthogonal assays in confirming on-target activity.
Part 1: Library Design and Target Selection
The success of any screening campaign is fundamentally linked to the quality and diversity of the chemical library and the rationale behind the choice of biological targets.
Synthetic Considerations and Library Diversity
The this compound core[6] serves as a versatile template. A typical library synthesis strategy involves derivatization at two key positions: the secondary amine and the carboxylic acid.
-
N-alkylation/acylation: The secondary amine can be readily functionalized via reductive amination, acylation, or sulfonation to explore the "north" vector of the scaffold.
-
Amide/Ester Formation: The carboxylic acid can be coupled with a diverse set of amines or alcohols to explore the "south" vector.
The goal is to generate a library with broad chemical diversity while maintaining favorable physicochemical properties (e.g., "lead-like" properties) to maximize the chances of identifying tractable hits.[7]
Primary Target Hypothesis: Nicotinic Acetylcholine Receptors (nAChRs)
Given the extensive literature precedent, nAChRs, particularly the α7 subtype, are the most logical primary target class for this library.[1] The α7 nAChR is a ligand-gated ion channel implicated in cognitive function, inflammation, and neurological disorders, making it a high-value therapeutic target.[8] Screening can aim to identify agonists, antagonists, or positive allosteric modulators (PAMs).[9]
Secondary & Exploratory Targets
To maximize the value of the library, screening against secondary or exploratory targets is highly recommended.
-
Amino Acid Transporters: The scaffold's resemblance to proline makes it a candidate for inhibiting neutral amino acid transporters like SLC1A4 (ASCT1) and SLC1A5 (ASCT2).[3][4] These transporters are involved in cellular metabolism and are increasingly recognized as targets in oncology and neurology.
-
Prolyl Endopeptidase (PEP): Derivatives of azabicyclic amino acids have shown potent inhibitory activity against PEP, an enzyme involved in the metabolism of proline-containing neuropeptides.[5]
Part 2: The Screening Cascade: From HTS to Validated Hit
A tiered approach, or "screening cascade," is essential for efficiently identifying and validating true hits while eliminating false positives.[10][11] This multi-stage process increases confidence in the biological activity of prioritized compounds before committing significant medicinal chemistry resources.
Caption: High-level workflow for a typical screening cascade.
Primary HTS for α7 nAChR Modulators
The primary screen must be robust, automated, and cost-effective to assess the entire library. A cell-based functional assay using a Fluorometric Imaging Plate Reader (FLIPR) is the industry standard for ion channel targets like the α7 nAChR.[12][13]
Protocol: FLIPR-Based Calcium Flux Assay for α7 nAChR Agonists
-
Cell Line: Use a mammalian cell line (e.g., HEK293, CHO, or IMR-32) stably expressing the human α7 nAChR.[12]
-
Plate Preparation: Seed cells in 384-well black-walled, clear-bottom microplates and culture until confluent.
-
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Transfer the assay plate to the FLIPR instrument. Add compounds from the library (typically at a final concentration of 1-10 µM) to the wells.
-
Data Acquisition: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates calcium influx through the activated α7 nAChR channels.
-
Data Analysis: Activity is calculated as the percentage increase in fluorescence relative to a positive control (e.g., a known α7 agonist like PNU-282987) and a negative control (vehicle). Hits are identified as compounds producing a signal above a pre-defined threshold (e.g., >50% activation).
Causality and Considerations:
-
Why Calcium Flux? The α7 nAChR is highly permeable to Ca²⁺ ions. This physiological event is harnessed to create a robust and sensitive fluorescence-based readout.[12]
-
Use of PAMs: The α7 nAChR desensitizes very rapidly, which can lead to a weak signal. To overcome this, the assay is often run in the presence of a Type II Positive Allosteric Modulator (PAM), such as PNU-120596.[12] The PAM slows desensitization, dramatically amplifying the signal window and increasing the assay's sensitivity to agonists.
Hit Confirmation and Triage
Initial hits from the primary screen require confirmation. This step is crucial to eliminate false positives and prioritize the most promising chemical matter.
-
Re-confirmation: Hits are re-tested using freshly prepared samples.
-
Dose-Response Curves: Confirmed hits are tested across a range of concentrations (e.g., 8-10 points) to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% max activation).[11]
-
Triage:
-
Computational Analysis: Hits should be computationally screened for Pan-Assay Interference Compounds (PAINs) motifs, which are chemical structures known to cause false positives through non-specific mechanisms.[10]
-
Structural Clustering: Group hits by chemical scaffold to identify preliminary Structure-Activity Relationships (SAR). A series with multiple active analogs is generally more attractive than a singleton hit.[10]
-
| Hit ID | Primary Screen (% Act @ 10µM) | Confirmed EC₅₀ (µM) | Max Efficacy (%) | PAINs Alert |
| AZB-001 | 85 | 1.2 | 95 | No |
| AZB-002 | 72 | 5.8 | 88 | No |
| AZB-003 | 91 | >20 (inactive) | - | No |
| AZB-004 | 65 | 0.9 | 45 (partial) | Yes (Catechol) |
| AZB-005 | 78 | 2.1 | 91 | No |
| Caption: Example data table for hit triage and confirmation. |
Part 3: Orthogonal Validation and Mechanism of Action
The most critical step in hit validation is to confirm the compound's activity in a secondary assay that uses a different technology or biological readout.[7] This ensures that the observed activity is not an artifact of the primary assay format. For nAChR modulators, automated electrophysiology is the gold standard.
Caption: Simplified signaling of an α7 nAChR upon agonist binding.
Protocol: Automated Patch-Clamp Electrophysiology
-
Platform: Use an automated patch-clamp platform (e.g., PatchXpress, QPatch) with the same α7-expressing cell line.
-
Cell Preparation: Cells are prepared in suspension and loaded into the instrument.
-
Seal Formation: The instrument achieves high-resistance "giga-seals" between individual cells and the planar patch-clamp chip.
-
Compound Application: The test compound is applied to the cell at various concentrations while the membrane potential is clamped (e.g., at -70 mV).
-
Data Acquisition: The instrument records the ion current flowing through the nAChR channels in response to the compound.
-
Data Analysis: The magnitude of the current is plotted against compound concentration to generate a dose-response curve and determine EC₅₀/IC₅₀ values.
Causality and Insights:
-
Why Electrophysiology? This technique directly measures the flow of ions through the channel, providing unambiguous confirmation of channel modulation.[13] It is less susceptible to the artifacts that can plague fluorescence-based assays.
-
Mechanistic Discrimination: Electrophysiology can distinguish between different mechanisms of action. For example, it can characterize the kinetics of channel opening and closing, and differentiate between full agonists, partial agonists, and allosteric modulators.[13]
Part 4: Screening Against Alternative Targets
If resources permit, screening the library against alternative, mechanistically distinct targets can uncover novel biological activities.
Protocol: Proline Transporter Uptake Assay
This assay measures the ability of library compounds to inhibit the uptake of a radiolabeled substrate (e.g., [³H]-proline or [³H]-alanine) into cells expressing the target transporter (e.g., SLC1A5).[3][4]
-
Cell Line: Use a cell line (e.g., Xenopus oocytes or HEK293 cells) overexpressing the transporter of interest.[4]
-
Assay Setup: Incubate the cells with the test compound for a short period.
-
Substrate Addition: Add a fixed concentration of the radiolabeled substrate and incubate to allow for uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: A reduction in radioactivity compared to a vehicle control indicates inhibition of the transporter. IC₅₀ values can be determined from dose-response curves.
Part 5: The Hit Validation Checklist
A compound should not be declared a "validated hit" and progressed to lead optimization until it has passed a rigorous set of criteria.[10][11]
Caption: Decision workflow for the hit validation process.
Key Validation Steps:
-
Identity and Purity: The hit must be re-synthesized, and its structure and purity (>95%) confirmed by analytical methods (NMR, LC-MS).[10]
-
Reproducible Activity: The re-synthesized material must show comparable activity in the primary and orthogonal assays.[11]
-
Evidence of On-Target Engagement: Activity must be confirmed in a label-free or direct-binding assay where possible.
-
Selectivity: The compound should be tested against related receptor subtypes (e.g., α4β2 nAChR) to determine its selectivity profile.
-
Tractable Chemistry: The chemical scaffold should be amenable to synthetic modification for lead optimization.[11]
-
Acceptable Physicochemical Properties: Initial assessment of properties like solubility is crucial to ensure the hit is not plagued by liabilities that will prevent its development.[10]
By adhering to this rigorous, multi-faceted screening and validation strategy, researchers can confidently identify high-quality, mechanistically validated hits from a this compound library, providing a solid foundation for a successful drug discovery program.
References
-
Hit Validation for Suspicious Minds. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Four Well-Established Strategies Used in Hit Identification. (2022-05-18). Clinical Research News. Retrieved from [Link]
-
Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2022). MDPI. Retrieved from [Link]
-
Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells. (2011). PubMed. Retrieved from [Link]
-
Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]
-
How To Optimize Your Hit Identification Strategy. (2024-03-07). Evotec. Retrieved from [Link]
-
In Vitro Screening Strategies for Nicotinic Receptor Ligands. (n.d.). AMiner. Retrieved from [Link]
-
Synthesis and pharmacological properties of 2-azabicyclo[2.2.2]octane derivatives representing conformational restricted isopethidine analogues. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Derivatives of 2-azabicyclo[2.2.2]octane. I. (1966). PubMed. Retrieved from [Link]
-
In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening. (2011). PubMed. Retrieved from [Link]
-
Proline Assay Kit (A319722). (n.d.). Antibodies.com. Retrieved from [Link]
-
(−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. (2000). ACS Publications. Retrieved from [Link]
-
Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2021). bioRxiv. Retrieved from [Link]
-
Nature-inspired indolyl-2-azabicyclo[2.2.2]oct-7-ene derivatives as promising agents for the attenuation of withdrawal symptoms. (2012). ResearchGate. Retrieved from [Link]
-
Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. (2020). Frontiers. Retrieved from [Link]
-
Proline Assay Kit Instructions. (n.d.). Associazione Italiana per lo Studio degli Artropodi Sociali e Presociali. Retrieved from [Link]
-
Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). (2024). MDPI. Retrieved from [Link]
- 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. (2004). Google Patents.
-
Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. (2025). ResearchGate. Retrieved from [Link]
-
New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. (1996). ACS Publications. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. a2bchem.com [a2bchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 109583-12-2 [sigmaaldrich.com]
- 7. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 8. In search of allosteric modulators of a7-nAChR by solvent density guided virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 12. Functional characterization and high-throughput screening of positive allosteric modulators of α7 nicotinic acetylcholine receptors in IMR-32 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aminer.org [aminer.org]
A Technical Guide to Theoretical Calculations on the 2-Azabicyclo[2.2.2]octane Ring System
Introduction: The Strategic Importance of a Rigid Scaffold
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a class of saturated bicyclic amines that has garnered significant attention in medicinal chemistry and drug development.[1] Its rigid, cage-like structure offers a distinct advantage over more flexible aliphatic amines by locking key pharmacophoric features into a well-defined three-dimensional orientation. This conformational restriction minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Derivatives of this scaffold have been successfully developed as potent inhibitors of long-chain fatty acid elongase 6 (ELOVL6), presenilin-1 selective γ-secretase inhibitors for potential Alzheimer's therapy, and novel opioid receptor ligands.[2][3][4][5]
The value of the 2-azabicyclo[2.2.2]octane system extends to its role as a bioisostere for piperidine/pyridine and even phenyl rings, providing a C(sp³)-rich alternative to flat, aromatic structures—a concept often termed "escape from flatland" in modern drug design.[6][7] Given its structural rigidity and pharmaceutical relevance, the 2-azabicyclo[2.2.2]octane core is an ideal candidate for theoretical and computational investigation. Molecular modeling allows researchers to predict and understand its structural properties, reactivity, and interactions with biological systems at an atomic level, thereby accelerating the drug design and discovery process.[8][9][10]
This guide provides an in-depth overview of the theoretical calculations pertinent to the 2-azabicyclo[2.2.2]octane ring system. It is designed for researchers, computational chemists, and drug development professionals, offering both foundational concepts and practical, step-by-step protocols for robust in silico analysis.
Part 1: Foundational Computational Principles
Before embarking on practical calculations, it is crucial to understand the theoretical underpinning of the methods employed. The choice of methodology is not arbitrary; it is a deliberate decision balancing computational cost with the required accuracy for the scientific question at hand.
The Quantum Mechanics (QM) vs. Molecular Mechanics (MM) Dichotomy
-
Quantum Mechanics (QM): These methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation to describe the electronic structure of a molecule.[11] QM is essential for studying phenomena involving bond breaking/formation, reaction mechanisms, and electronic properties (e.g., NMR shifts, ionization potentials). Its high accuracy comes at a significant computational cost, limiting its application to systems of a few hundred atoms.
-
Molecular Mechanics (MM): These methods use classical physics and pre-parameterized "force fields" to describe the potential energy of a system based on bond lengths, angles, and torsions. MM is computationally inexpensive, allowing for the simulation of very large systems (e.g., a protein in a solvent box) over long timescales (nanoseconds to microseconds). However, it cannot describe electronic effects or chemical reactions.
For the isolated 2-azabicyclo[2.2.2]octane system and its derivatives, QM methods are generally preferred to accurately capture the subtle electronic and geometric features of the strained bicyclic framework.
Selecting the Right Level of Theory: DFT and Basis Sets
For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense.
-
Functional: The "functional" (e.g., B3LYP, M06-2X) is the component of DFT that approximates the exchange-correlation energy. B3LYP is a widely used hybrid functional that provides robust results for geometries and energies of organic molecules. Functionals like M06-2X are often better for systems involving non-covalent interactions.[11]
-
Basis Set: The basis set (e.g., 6-31G*, def2-SVP) is a set of mathematical functions used to build the molecular orbitals. A larger basis set provides a more accurate description of the electron distribution but increases calculation time. For the 2-azabicyclo[2.2.2]octane system, a Pople-style basis set like 6-31G(d,p) or a Dunning-style set like cc-pVDZ is a good starting point. The inclusion of polarization functions (d,p) is critical for accurately modeling the pyramidal geometry of the nitrogen atom and the overall molecular structure.[12]
Causality Behind the Choice: For this rigid, saturated amine, accurately describing the geometry and the nitrogen lone pair is paramount. A DFT method like B3LYP with a polarized basis set like 6-31G(d,p) provides a reliable description of these features without the prohibitive cost of higher-level methods like coupled cluster, making it the workhorse for such investigations.
Part 2: Core Computational Protocols
This section details step-by-step workflows for performing essential theoretical calculations on the 2-azabicyclo[2.2.2]octane system. These protocols are presented generically and can be adapted to various QM software packages (e.g., Gaussian, ORCA, Spartan).
Protocol 1: Geometry Optimization and Conformational Analysis
The first step in any computational study is to find the lowest energy structure of the molecule.
-
Step 1: Build the Initial Structure: Using a molecular editor (e.g., Avogadro, GaussView), construct the 3D coordinates for 2-azabicyclo[2.2.2]octane.
-
Step 2: Set Up the Calculation Input File:
-
Method: Specify the chosen DFT functional and basis set (e.g., #p B3LYP/6-31G(d,p)).
-
Job Type: Request a geometry optimization followed by a frequency calculation (e.g., Opt Freq). The Freq keyword is a self-validating mechanism; it confirms that the optimized structure is a true energy minimum.
-
Charge and Multiplicity: For the neutral molecule, this will be 0 1 (charge 0, singlet multiplicity).
-
-
Step 3: Execute the Calculation: Submit the input file to the QM software.
-
Step 4: Analyze the Output:
-
Convergence: Confirm that the optimization has successfully converged by looking for the "Stationary point found" message in the output file.
-
Vibrational Frequencies: Crucially, check the frequency calculation results. For a stable minimum energy structure, there should be zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (e.g., a transition state), not a minimum.
-
Extract Geometric Data: Once validated, extract the final optimized coordinates, bond lengths, bond angles, and dihedral angles. Studies combining NMR spectroscopy and X-ray crystallography have confirmed that the three six-membered rings in this system adopt a boat conformation.[13][14] Your calculated geometry should reflect this.
-
Protocol 2: Prediction of Spectroscopic Properties
Comparing calculated spectra with experimental data is a powerful way to validate the computational model.
-
Step 1: Use the Optimized Geometry: All spectroscopic calculations must be performed on a validated, optimized geometry from Protocol 1.
-
Step 2: Set Up the NMR Calculation:
-
Job Type: Request an NMR calculation (e.g., NMR). The GIAO (Gauge-Independent Atomic Orbital) method is the standard.
-
Solvent Effects: If comparing to experimental data in solution, include a solvent model like the Polarizable Continuum Model (PCM) (e.g., SCRF=(PCM,Solvent=Chloroform)).
-
-
Step 3: Analyze the Output: The calculation will yield absolute shielding tensors. To compare with experimental data, these must be referenced against a calculated standard, typically Tetramethylsilane (TMS), optimized at the same level of theory.
-
δcalc = σTMS - σsample
-
-
Step 4: Analyze Vibrational Spectra: The Freq calculation from Protocol 1 also provides the necessary data for IR and Raman spectra, including vibrational frequencies and intensities. These can be plotted and compared directly with experimental spectra.[15][16]
Quantitative Data Summary
The following table presents representative geometric data for the 2-azabicyclo[2.2.2]octane core, which can be derived from a B3LYP/6-31G(d,p) level of theory calculation.
| Parameter | Description | Typical Calculated Value |
| C1-N2 Bond Length | Bridgehead Carbon to Nitrogen | ~1.47 Å |
| N2-C3 Bond Length | Nitrogen to alpha-Carbon | ~1.46 Å |
| C1-C4 Bond Length | Bridgehead to Bridgehead Carbon | ~1.55 Å |
| C1-N2-C3 Angle | Angle around the Nitrogen atom | ~109.2° |
| C-C-C Angles | Angles within the ethylene bridges | ~109-110° |
| Nitrogen Inversion Barrier | Energy to planarize the N atom | High due to ring strain[17] |
Part 3: Applications in Drug Design and Mechanistic Chemistry
Beyond structural characterization, theoretical calculations provide profound insights into the molecule's potential as a drug candidate and its chemical reactivity.
Reactivity and Mechanistic Insights
Computational chemistry is invaluable for mapping reaction pathways. For instance, the synthesis of the 2-azabicyclo[2.2.2]octane ring can be achieved via an intramolecular Michael reaction.[18] A theoretical study of this reaction would involve:
-
Optimizing Reactant and Product Structures: Using Protocol 1.
-
Locating the Transition State (TS): This involves a specific type of optimization to find the saddle point on the potential energy surface connecting the reactant and product. A TS calculation will result in exactly one imaginary frequency , corresponding to the motion along the reaction coordinate.
-
Calculating the Activation Energy (ΔE‡): This is the energy difference between the TS and the reactant, which determines the reaction rate.
Molecular Docking and Pharmacophore Modeling
In drug development, the optimized 3D structure of a 2-azabicyclo[2.2.2]octane derivative serves as the input for molecular docking simulations.
-
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a protein target. The rigid scaffold ensures that the molecule's conformation in the simulation is a realistic representation, leading to more reliable predictions of binding affinity and interactions.
-
Pharmacophore Modeling: The electronic properties derived from QM calculations (e.g., electrostatic potential, molecular orbitals) can be used to build a pharmacophore model. This model is an abstract representation of the key features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, positive/negative ionizable groups). Conformational modeling of 2-azabicyclo[2.2.2]octane derivatives has been used to identify crucial "U-shape" orientations necessary for selective inhibition of certain enzymes.[3]
Conclusion and Future Outlook
Theoretical calculations are not merely an academic exercise; they are a cornerstone of modern chemical and pharmaceutical research. For the 2-azabicyclo[2.2.2]octane system, these in silico methods provide an indispensable toolkit for rationalizing its unique structural properties, predicting its behavior, and guiding the design of novel therapeutics. From basic geometry optimization to complex reaction modeling and pharmacophore development, computation allows scientists to build, test, and refine hypotheses with a level of detail that is often inaccessible through experimental means alone.
As computational power continues to grow and algorithms become more sophisticated, the application of methods like ab initio molecular dynamics and machine learning-based potentials will allow for an even more dynamic and accurate understanding of how these rigid scaffolds interact with their biological environments, further accelerating the journey from molecular concept to life-changing medicine.[19]
References
-
Imanishi, T., Yagi, N., & Hanaoka, M. (1986). 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2. 2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine. Chemical and Pharmaceutical Bulletin, 34(4), 1441-1450. [Link]
-
Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639-5647. [Link]
-
Stepan, A. F., et al. (2012). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. ResearchGate. [Link]
-
Narlawar, R., et al. (2020). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]
-
Borne, R. F., Clark, C. R., & Holbrook, J. M. (1974). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 17(9), 987-989. [Link]
-
Grygorenko, O. A., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]
-
Papadopoulos, M. G., & Cativiela, C. (1981). Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Watanabe, Y., et al. (2012). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies. Bioorganic & Medicinal Chemistry Letters, 22(8), 2689-2692. [Link]
-
Fernández, M. J., et al. (1997). Configurational and conformational study of new esters derived from 2‐methyl‐2‐azabicyclo[2.2.2]octan‐5‐syn(anti)‐ols by NMR spectroscopy and x‐ray crystallography—I. Magnetic Resonance in Chemistry. [Link]
-
Watanabe, Y., et al. (2013). Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton having a 7-amide side chain and their pharmacologies. Bioorganic & Medicinal Chemistry, 21(11), 3032-3050. [Link]
-
Wikipedia. (2023). Quinuclidine. [Link]
-
Semantic Scholar. (1981). Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives. [Link]
-
PubChem. (n.d.). 2-Azabicyclo(2.2.2)octan-3-one. [Link]
-
Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]
-
ResearchGate. (n.d.). Schematic structure of the cage-amine azabicyclo[2.2.2]octane (ABCO). [Link]
-
Belostotskii, A. M., Gottlieb, H. E., & Shokhen, M. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. The Journal of Organic Chemistry, 67(26), 9257-9266. [Link]
-
PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. [Link]
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159. [Link]
-
Gagliardi, S., et al. (1993). Synthesis and pharmacological properties of 2-azabicyclo[2.2.2]octane derivatives representing conformational restricted isopethidine analogues. Il Farmaco, 48(10), 1425-1435. [Link]
-
Kale, M., et al. (2018). Molecular Modeling Studies on Some Important Anticancer Heterocycles: An Overview. Current Computer-Aided Drug Design, 14(3), 178-190. [Link]
-
PubMed. (2018). Molecular Modeling Studies on Some Important Anticancer Heterocycles: An Overview. [Link]
-
CUNY Academic Works. (2021). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. [Link]
-
Ryl, J., et al. (2021). Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. Materials, 14(16), 4699. [Link]
-
Galiano, V., et al. (2022). Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity. Molecules, 27(17), 5485. [Link]
-
Woods, K. N., et al. (2021). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. International Journal of Molecular Sciences, 22(16), 8856. [Link]
-
Ang, S. J., et al. (2021). Active learning accelerates ab initio molecular dynamics on reactive energy surfaces. Chem, 7(3), 752-768. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton having a 7-amide side chain and their pharmacologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Molecular Modeling Studies on Some Important Anticancer Heterocycles: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Applying Molecular Modeling to the Design of Innovative, Non-Symmetrical CXCR4 Inhibitors with Potent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Quinuclidine - Wikipedia [en.wikipedia.org]
- 15. Photoelectron spectroscopic studies of some 2-azabicyclo[2.2.2]octan-5-one and bicyclo[2.2.2]octanone derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Nitrogen inversion in cyclic amines and the bicyclic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1, 6-Dihydro-3 (2H)-pyridinones. X. 2-Azabicyclo [2.2.2] octane Ring Formation via Intramolecular Michael Reaction : Total Synthesis of (±)-Ibogamine and (±)-Epiibogamine [jstage.jst.go.jp]
- 19. dspace.mit.edu [dspace.mit.edu]
Methodological & Application
Synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid: A Detailed Guide for Researchers
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid , a conformationally restricted non-proteinogenic amino acid, serves as a crucial chiral building block in the development of novel therapeutics.[1] Its rigid bicyclic structure provides a unique scaffold for the precise spatial arrangement of functional groups, making it a valuable component in the design of compounds targeting a range of biological targets, including enzymes and receptors.[2] This guide provides detailed application notes and synthesis protocols for this important molecule, aimed at researchers, scientists, and professionals in drug development.
Significance in Medicinal Chemistry
The 2-azabicyclo[2.2.2]octane core, also known as an isoquinuclidine, is a key structural motif in a variety of biologically active natural products and synthetic molecules.[3][4] The constrained nature of this bicyclic system imparts a high degree of conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. The specific (3S) stereochemistry of the carboxylic acid group is often critical for achieving the desired pharmacological activity. For instance, this scaffold has been incorporated into potent and selective human leukocyte elastase (HLE) inhibitors.[2]
Synthetic Strategies: The Asymmetric Diels-Alder Approach
The most prevalent and effective method for the enantioselective synthesis of the 2-azabicyclo[2.2.2]octane skeleton is the asymmetric Diels-Alder reaction.[5][6] This powerful cycloaddition reaction allows for the construction of the bicyclic core with excellent control over the stereochemistry. Key to this approach is the use of chiral auxiliaries or chiral Lewis acid catalysts to direct the stereochemical outcome of the reaction.
A common strategy involves the [4+2] cycloaddition of a 1,2-dihydropyridine derivative (the diene) with a chiral acrylate derivative (the dienophile). The chiral auxiliary attached to the acrylate directs the facial selectivity of the cycloaddition, leading to the formation of the desired enantiomer of the bicycloadduct. Subsequent removal of the chiral auxiliary and hydrolysis of the resulting ester yields the target this compound.
Experimental Protocols
This section outlines a detailed protocol for the synthesis of this compound based on a chiral auxiliary-mediated Diels-Alder reaction.
Protocol 1: Asymmetric Diels-Alder Reaction using a Chiral Oxazolidinone Auxiliary
This protocol is adapted from methodologies described in the literature for the asymmetric synthesis of isoquinuclidine derivatives.[3]
Step 1: Synthesis of the Chiral Dienophile (3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one)
-
Materials: (4S)-4-benzyl-2-oxazolidinone, acryloyl chloride, triethylamine (Et3N), dichloromethane (DCM).
-
Procedure:
-
Dissolve (4S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with the addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral dienophile.
-
Step 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
Materials: 1-(Phenoxycarbonyl)-1,2-dihydropyridine, 3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one, Titanium(IV) isopropoxide, (2R,3R)-2,3-O-bis(1-phenylethylidene)-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol (TADDOL), Toluene.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst by dissolving Ti(OiPr)4 (1.0 eq) and TADDOL (1.0 eq) in anhydrous toluene. Stir at room temperature for 1 hour.
-
In a separate flask, dissolve the chiral dienophile (1.0 eq) in anhydrous toluene.
-
Cool both solutions to 0 °C.
-
Add the chiral Lewis acid solution to the dienophile solution and stir for 30 minutes.
-
Add 1-(phenoxycarbonyl)-1,2-dihydropyridine (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Diels-Alder adduct.
-
Step 3: Removal of the Chiral Auxiliary and Hydrolysis
-
Materials: Diels-Alder adduct, lithium hydroxide (LiOH), tetrahydrofuran (THF), water, hydrogen peroxide (H2O2).
-
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to remove the chiral auxiliary.
-
The aqueous layer containing the desired product can be further purified by ion-exchange chromatography or by evaporation of the solvent to yield this compound hydrochloride.[7][8]
-
Data Presentation
| Step | Product | Typical Yield | Diastereomeric Excess (d.e.) |
| 1 | 3-acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one | >90% | N/A |
| 2 | Diels-Alder Adduct | 80-95% | >95% |
| 3 | This compound | 70-85% | >99% (after purification) |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanistic Insights
The high stereoselectivity of the Diels-Alder reaction is attributed to the coordination of the chiral Lewis acid to the carbonyl groups of the chiral dienophile. This coordination creates a rigid, chiral environment that favors the approach of the diene from one face of the dienophile over the other.
Caption: Proposed transition state of the Diels-Alder reaction.
Conclusion
The asymmetric Diels-Alder reaction provides a reliable and highly stereoselective route to this compound. The use of a chiral auxiliary, such as a benzyl-substituted oxazolidinone, in combination with a chiral Lewis acid catalyst, ensures the formation of the desired (3S)-enantiomer with high purity. This synthetic protocol offers a practical and efficient method for accessing this valuable chiral building block for applications in drug discovery and development.
References
- Seki, C., et al. (2012).
- Matsuyama, H., et al. (2011). Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid. HETEROCYCLES, 84(1), 377-390.
- Wünsch, B., et al. (2016). Stereoselective synthesis of conformationally restricted KOR agonists based on the 2,5-diazabicyclo[2.2.2]octane scaffold. Organic & Biomolecular Chemistry.
- Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 26(3), 640–647.
- Austad, B. C., et al. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine. Organic Chemistry Frontiers.
- Córdova, A. (2010). Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones.
- Ito, K., & Katsuki, T. (2005). Enantioselective Diels-Alder Route to Isoquinuclidines. Synfacts, 2005(03), 0288–0288.
- Wojaczyńska, E. (2022).
- Hoechst Aktiengesellschaft. (1987). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S.
- Friestad, G. K. (2005). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis.
- Swain, C. J., et al. (1995). Identification of a Series of 3-(Benzyloxy)-1-azabicyclo[2.2.2]octane Human NK1 Antagonists. Journal of Medicinal Chemistry, 38(24), 4793–4805.
- Knight, D. W., et al. (2005). ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols.
- Carballeira, J. D., et al. (2006). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system.
- Palla, A., et al. (2002). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 613(1-3), 13-20.
- Blanco, J. M., et al. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(31), 5663–5666.
- Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83.
- Patel, Z. (2018). Constructing Chiral Centres via O→C Aryl and Acyl Migrations: Exploring Reaction Potential. Lancashire Online Knowledge.
- Forró, E., & Fülöp, F. (2003). Synthesis of Enantiopure 3-Quinuclidinone Analogues with Three Stereogenic Centers.
- Groutas, W. C., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(2), 156-160.
Sources
- 1. This compound;CAS No.:109583-12-2 [chemshuttle.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. This compound hydrochloride|BLD Pharm [bldpharm.com]
- 8. This compound | 109583-12-2 [sigmaaldrich.com]
Enantioselective Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives: A Guide to Modern Catalytic Strategies
The 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, represents a pivotal structural motif in medicinal chemistry and natural product synthesis. Its rigid, three-dimensional framework provides a unique scaffold for the development of novel therapeutic agents, chiral ligands, and catalysts. The biological significance of this core is underscored by its presence in a variety of alkaloids, including the iboga family of natural products. Consequently, the development of efficient and highly stereocontrolled methods for the synthesis of enantiopure 2-azabicyclo[2.2.2]octane derivatives is a topic of intense research.
This comprehensive guide provides an in-depth analysis of key enantioselective strategies for the construction of the 2-azabicyclo[2.2.2]octane core. Moving beyond a simple recitation of procedures, this document elucidates the underlying mechanistic principles that govern stereocontrol, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is designed to be a self-validating system, integrating detailed experimental protocols with the causal logic behind the selection of catalysts, reagents, and reaction conditions.
I. Asymmetric Diels-Alder Reactions: The Cornerstone of Bicyclic Construction
The [4+2] cycloaddition, or Diels-Alder reaction, stands as one of the most powerful and widely employed methods for the construction of the 2-azabicyclo[2.2.2]octane framework. The strategic use of chiral catalysts to orchestrate the facial selectivity of the cycloaddition is paramount in achieving high levels of enantioselectivity.
Chiral Lewis Acid Catalysis
Chiral Lewis acids have proven to be exceptional catalysts in promoting the asymmetric Diels-Alder reaction between 1,2-dihydropyridines and various dienophiles. By coordinating to the dienophile, the chiral Lewis acid lowers its LUMO energy, accelerating the reaction and creating a chiral environment that directs the approach of the diene.
A notable example involves the use of a titanium-TADDOLate complex as a chiral Lewis acid catalyst. In the reaction of 1-(phenoxycarbonyl)-1,2-dihydropyridine with an N-acryloyl-4-benzyloxazolidin-2-one, high diastereoselectivity can be achieved.[1] The choice of the chiral auxiliary on the dienophile and the specific chiral Lewis acid can be tuned to access either enantiomer of the product. For instance, using a (4S)-benzyloxazolidin-2-one auxiliary with a (2R,3R)-TADDOLate catalyst yields the (7R)-endo product, while a (4R)-auxiliary with a Cu(OTf)₂/(4S,4'S)-bis(oxazoline) catalyst can produce the (7S)-endo product with excellent diastereoselectivity.[1]
Another effective class of catalysts are chiral bisoxazoline-Cu(II) complexes, which have been successfully employed in the Diels-Alder reaction of 1,2-dihydropyridines to afford optically active 2-azabicyclo[2.2.2]octanes.
The stereochemical outcome of these reactions is dictated by the formation of a well-defined transition state. The chiral Lewis acid coordinates to the dienophile, often in a bidentate fashion with the carbonyl groups of the acryloyl moiety and the chiral auxiliary. This coordination fixes the conformation of the dienophile and presents a sterically differentiated face to the incoming diene. The diene then approaches from the less hindered face, leading to the observed enantioselectivity.
Sources
Application Notes and Protocols for the Large-Scale Synthesis of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
Introduction
(3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid, also known as (3S)-isoquinuclidine-3-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid. Its rigid bicyclic structure makes it a valuable chiral building block in medicinal chemistry, often incorporated into pharmaceutical candidates to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of this compound in its enantiomerically pure form on a large scale presents significant challenges, primarily centered around the stereocontrolled construction of the bicyclic core. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and scalable synthetic route to this compound, leveraging an asymmetric Diels-Alder reaction as the key stereochemistry-defining step.
Strategic Overview: Asymmetric Diels-Alder Approach
The most effective and scalable strategy for the enantioselective synthesis of the 2-azabicyclo[2.2.2]octane core is the aza-Diels-Alder reaction. This approach involves the [4+2] cycloaddition of a 1,2-dihydropyridine derivative (the diene) with a chiral dienophile. The stereochemistry of the final product is controlled by a chiral auxiliary attached to the dienophile. Subsequent removal of this auxiliary reveals the desired enantiomerically pure product.
Our recommended synthetic pathway is a multi-step process:
-
Preparation of the Chiral Dienophile: Synthesis of N-acryloyl-(1S)-(-)-2,10-camphorsultam. This well-established chiral auxiliary, derived from naturally occurring camphor, provides excellent stereocontrol in Diels-Alder reactions.[1]
-
Asymmetric Diels-Alder Reaction: Lewis acid-catalyzed cycloaddition of a suitable N-protected 1,2-dihydropyridine with the chiral dienophile to form the bicyclic adduct with high diastereoselectivity.
-
Chiral Auxiliary Cleavage and Hydrolysis: Removal of the camphorsultam auxiliary and subsequent hydrolysis of the resulting amide to yield the target carboxylic acid.
This strategy is advantageous for large-scale production due to the high diastereoselectivities typically achieved in the key cycloaddition step, minimizing the need for challenging chiral separations of the final product.
Experimental Protocols
Part 1: Synthesis of N-Acryloyl-(1S)-(-)-2,10-camphorsultam (Chiral Dienophile)
This protocol outlines the preparation of the key chiral dienophile required for the asymmetric Diels-Alder reaction.
Diagram of the Synthesis of the Chiral Dienophile:
Caption: Synthesis of the chiral dienophile via acylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| (1S)-(-)-2,10-Camphorsultam | 215.31 | 100 g | 0.464 |
| Acryloyl chloride | 90.51 | 46.2 g (42.0 mL) | 0.511 |
| Triethylamine | 101.19 | 70.5 g (97.0 mL) | 0.697 |
| Dichloromethane (DCM) | - | 1 L | - |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add (1S)-(-)-2,10-camphorsultam (100 g, 0.464 mol) and dichloromethane (1 L).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Add triethylamine (70.5 g, 0.697 mol) dropwise to the stirred solution.
-
In the dropping funnel, prepare a solution of acryloyl chloride (46.2 g, 0.511 mol) in dichloromethane (100 mL).
-
Add the acryloyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting camphorsultam is consumed.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (500 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 250 mL).
-
Combine the organic layers, wash with 1 M HCl (500 mL), saturated aqueous sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford N-acryloyl-(1S)-(-)-2,10-camphorsultam as a white crystalline solid.
Expected Yield: 110-120 g (88-96%).
Part 2: Asymmetric Aza-Diels-Alder Reaction
This protocol details the key cycloaddition step to construct the chiral 2-azabicyclo[2.2.2]octane core.
Diagram of the Asymmetric Diels-Alder Reaction:
Sources
Application Notes and Protocols for the Use of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing Conformational Rigidity for Advanced Peptide Therapeutics
The design of novel peptide-based therapeutics often requires the introduction of structural constraints to enhance potency, selectivity, and metabolic stability. Non-canonical amino acids with rigid bicyclic scaffolds are invaluable tools in this endeavor. Among these, (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, a conformationally restricted proline analogue, has emerged as a critical building block for creating peptides with well-defined three-dimensional structures. Its incorporation can induce specific secondary structures, such as turns and helices, which are crucial for modulating protein-protein interactions and improving pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the principles and practical methodologies for incorporating this compound into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, present detailed protocols for activation and coupling, and discuss analytical techniques for the characterization of the final peptide products.
The Scientific Rationale: Why Choose a Bicyclic Proline Analogue?
The bicyclo[2.2.2]octane framework of this compound imparts a high degree of conformational rigidity, significantly restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2] This structural constraint offers several advantages in peptide design:
-
Enhanced Target Affinity and Selectivity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty upon binding to a biological target is reduced, often leading to higher affinity.[3] The well-defined structure can also improve selectivity by minimizing off-target interactions.
-
Increased Proteolytic Stability: The rigid scaffold can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[3]
-
Improved Membrane Permeability: In some cases, the introduction of rigid, non-natural amino acids can lead to improved passive membrane permeability, a critical factor for intracellular drug targets.
-
Scaffolding for Bicyclic Peptides: This amino acid can serve as a cornerstone in the synthesis of bicyclic peptides, which offer even greater conformational constraint and have shown promise in targeting challenging disease targets.[3][4]
Experimental Protocols: A Step-by-Step Guide to Incorporation
The successful incorporation of this compound into a growing peptide chain requires careful consideration of its steric hindrance. Standard coupling conditions may not be sufficient to achieve high yields and purity. The following protocols are designed to address these challenges.
Preparation of Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
For use in standard Fmoc-based SPPS, the N-α-amino group of this compound must be protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. While commercially available, this derivative can also be synthesized in the laboratory.
Workflow for Fmoc Protection:
Caption: General workflow for the Fmoc protection of this compound.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for incorporating Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid into a peptide sequence using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine
-
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage and Deprotection Cocktail: e.g., 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
SPPS Workflow:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Coupling Protocol for Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid:
Due to the steric hindrance of the bicyclic scaffold, a more robust coupling strategy is recommended.[5][6]
-
Pre-activation: In a separate vial, dissolve Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (3-5 equivalents relative to resin loading), HATU (or an alternative coupling reagent, 2.9-4.9 equivalents), and a base such as DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling is recommended.
-
Double Coupling (if necessary): If the Kaiser test remains positive, repeat steps 1-3.
-
Capping: If the coupling remains incomplete after a second attempt, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.
Microwave-Assisted SPPS:
For particularly challenging sequences, microwave-assisted SPPS can significantly enhance the coupling efficiency of sterically hindered amino acids like this compound.[5] The use of microwave energy can reduce reaction times to minutes while driving the coupling to completion.
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Coupling Time | 2-4 hours (or overnight) | 5-30 minutes |
| Temperature | Room Temperature | 50-90 °C |
| Reagent Equivalents | 3-5 eq. | 2-4 eq. |
| Efficiency | Variable, may require double coupling | Generally high, single coupling often sufficient |
Characterization and Analysis
Following synthesis and purification by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the peptide should be confirmed.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final peptide.
-
Analytical RP-HPLC: Assess the purity of the synthesized peptide.
-
NMR Spectroscopy: For a detailed structural analysis, 2D NMR techniques such as COSY and NOESY can be employed to determine the conformation of the peptide and the impact of the bicyclic amino acid incorporation.[2]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure of the peptide in solution and observing any induced helical or turn conformations.[7]
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance of the bicyclic amino acid; peptide aggregation. | Use a more powerful coupling reagent (e.g., HATU, PyAOP); perform a double coupling; increase reaction time and/or temperature (consider microwave synthesis); use a less sterically demanding base (e.g., 2,4,6-collidine). |
| Low Yield | Incomplete coupling at multiple steps; peptide aggregation. | Optimize coupling conditions for the bicyclic amino acid; consider the use of backbone-protected dipeptides to disrupt aggregation. |
| Side Reactions | Racemization during activation. | Use coupling reagents known to minimize racemization (e.g., HATU with HOAt). |
Conclusion
This compound is a powerful tool for introducing conformational constraints into synthetic peptides. While its steric bulk presents challenges during SPPS, these can be overcome with optimized protocols utilizing potent coupling reagents, extended reaction times, and, where available, microwave assistance. The resulting peptides, with their enhanced structural definition, offer significant potential for the development of next-generation therapeutics with improved affinity, selectivity, and stability.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Deyle, K., et al. (2015). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 20(8), 14489-14517.
- Dougherty, P. G., et al. (2019). Bicyclic Peptides as Next-Generation Therapeutics. Journal of Medicinal Chemistry, 62(22), 10144-10163.
- Li, G., et al. (2021). Synthesis of DNA-Encoded Bicyclic Peptides via Cysteine-Promoted Cyclization and Amide Condensation Reaction.
- Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 217-220.
- Oba, M., et al. (2018). Effects of five-membered ring amino acid incorporation into peptides for coiled coil formation. Bioorganic & Medicinal Chemistry Letters, 28(5), 875-877.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Eckert, H. G., et al. (1987). Determination of 2-[N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2- azabicyclo[3.3.0]octane-3-carboxylic acid (Hoe 498) and its hydrolysis product in serum and urine. Arzneimittelforschung, 37(1), 92-97.
- Zuercher, W. J., et al. (2021). Combination of Coevolutionary Information and Supervised Learning Enables Generation of Cyclic Peptide Inhibitors with Enhanced Potency.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Royal Society of Chemistry. (2008). Amino Acids, Peptides and Proteins.
- Iriepa, I., et al. (2004). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Arkivoc, 2004(5), 147-175.
- Gante, J., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(18), 2933-2940.
- Sumitomo Dainippon Pharma Co., Ltd. (2020). Optically active azabicyclo ring derivative. U.S.
- Al-Warhi, T., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
- AAPPTec. (2011). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Giraud, M., et al. (2002). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 2, (1), 124-129.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Bicyclic Peptides as Next-Generation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of five-membered ring amino acid incorporation into peptides for coiled coil formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic Acid into Peptidomimetics
Introduction: The Rationale for Conformational Constraint in Peptidomimetic Design
The therapeutic potential of peptides is often hindered by their poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics address these limitations by mimicking the structure and function of natural peptides while incorporating non-natural elements to enhance their drug-like properties.[1] A powerful strategy in peptidomimetic design is the introduction of conformationally rigid amino acid analogues.[2][3] These building blocks lock specific torsion angles within the peptide backbone, reducing the entropic penalty of binding to a biological target and pre-organizing the molecule into a bioactive conformation.[4]
(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, hereafter referred to as (3S)-Abo, is a highly constrained, bicyclic analogue of proline. Its rigid framework imposes a fixed phi (φ) torsion angle of approximately -60° to -65°, significantly more restricted than proline.[5] This structural feature makes (3S)-Abo an exceptional tool for stabilizing specific secondary structures, such as β-turns and helical motifs, which are critical for many protein-protein interactions.[2] This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of the protected (3S)-Abo monomer and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Section 1: Synthesis and Protection of the (3S)-Abo Monomer for SPPS
The successful incorporation of (3S)-Abo via Solid-Phase Peptide Synthesis (SPPS) necessitates its availability as an N-terminally protected monomer, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The following protocol outlines a representative pathway for the synthesis and protection of Fmoc-(3S)-Abo-OH.
Protocol 1: Synthesis and Fmoc Protection of (3S)-Abo
Causality: This multi-step synthesis first establishes the core bicyclic structure, followed by the crucial N-protection step. The Fmoc group is selected for its orthogonality with acid-labile side-chain protecting groups and resin linkers commonly used in SPPS.
Step 1: Synthesis of this compound The synthesis of the core amino acid can be achieved through various stereoselective routes, often involving Diels-Alder reactions or chiral pool starting materials. For the purpose of this guide, we assume the availability of the unprotected (3S)-Abo amino acid. Researchers should consult specialized synthetic organic chemistry literature for its preparation.[6]
Step 2: N-Fmoc Protection
-
Dissolution: Suspend this compound (1.0 eq) in a 10% aqueous sodium carbonate solution (Na₂CO₃) at 0 °C.
-
Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) (1.1 eq) in acetone dropwise to the stirring suspension. Rationale: Fmoc-OSu is a highly efficient and common reagent for the protection of amino groups under aqueous basic conditions.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction should become homogeneous as it progresses.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl) at 0 °C. This will precipitate the desired product.
-
-
Isolation:
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude Fmoc-(3S)-Abo-OH by flash column chromatography (silica gel) using a gradient of methanol in dichloromethane to obtain the pure, protected monomer.
Section 2: Solid-Phase Incorporation of (3S)-Abo
SPPS is the method of choice for synthesizing peptides in a controlled, stepwise manner on a solid support.[7] However, the steric bulk of the (3S)-Abo residue presents a significant challenge, often leading to slow or incomplete coupling reactions. Therefore, careful selection of coupling reagents and reaction conditions is paramount.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for the SPPS cycle.
Protocol 2: SPPS Incorporation of Fmoc-(3S)-Abo-OH
Self-Validation: This protocol includes a monitoring step (Kaiser test) to ensure the coupling reaction has gone to completion, which is critical for preventing deletion sequences in the final product.
Materials and Reagents
| Reagent | Purpose |
|---|---|
| Fmoc-Rink Amide MBHA Resin | Solid support for peptide synthesis |
| N,N-Dimethylformamide (DMF) | Primary solvent |
| Dichloromethane (DCM) | Washing solvent |
| Piperidine | Fmoc deprotection agent |
| Fmoc-(3S)-Abo-OH | Protected amino acid monomer |
| HATU | Coupling activator |
| DIEA (or Collidine) | Base for activation and coupling |
| Kaiser Test Kit | For monitoring free primary amines |
Step-by-Step Methodology
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-(3S)-Abo-OH:
-
Activation: In a separate vial, dissolve Fmoc-(3S)-Abo-OH (4 eq), HATU (3.9 eq), and DIEA (8 eq) in DMF. Allow to pre-activate for 2-5 minutes. Rationale: HATU is a highly effective coupling reagent for sterically hindered amino acids due to the formation of a reactive O-acylisourea intermediate. Using a non-nucleophilic base like DIEA is crucial to prevent racemization.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the (3S)-Abo monomer.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Monitoring (Kaiser Test):
-
Take a small sample of the resin beads.
-
Perform the Kaiser test. A yellow or faint blue result indicates complete coupling (no free primary amines). A dark blue result signifies incomplete coupling.
-
If incomplete: Repeat the coupling step (Step 3) with fresh reagents.
-
-
Chain Elongation: Once coupling is complete, proceed to the next deprotection and coupling cycle for the subsequent amino acid.
Section 3: Cleavage, Purification, and Characterization
Protocol 3: Cleavage from Resin and Purification
-
Final Deprotection: Perform a final Fmoc deprotection as described in Protocol 2, Step 2.
-
Washing and Drying: Wash the resin with DMF, DCM, and finally methanol. Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptidomimetic as a white, fluffy powder.
Characterization Summary
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity | A single, sharp peak indicating >95% purity. |
| Mass Spectrometry (ESI-MS) | Confirm identity and molecular weight | Observed mass should match the calculated mass of the peptidomimetic. |
| NMR Spectroscopy (¹H, ¹³C, COSY) | Structural elucidation | Unambiguous assignment of all proton and carbon resonances, confirming the presence and connectivity of the (3S)-Abo residue.[8][9] |
Section 4: Scientific Rationale and Structural Impact
The incorporation of (3S)-Abo provides a powerful tool for controlling peptide conformation. Its rigid bicyclic structure effectively locks the backbone dihedral angle φ, preventing the conformational isomerism often seen with proline (cis/trans amide bond isomerization).
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Sci-Hub. Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates / Journal of Molecular Structure, 2003 [sci-hub.jp]
- 9. researchgate.net [researchgate.net]
Catalytic Applications of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives: A Guide for Asymmetric Synthesis
Introduction: The Architectural Advantage of a Rigid Scaffold in Asymmetric Catalysis
In the landscape of asymmetric organocatalysis, the quest for catalysts that offer high stereocontrol, broad substrate scope, and operational simplicity is perpetual. Among the privileged chiral scaffolds, derivatives of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid have emerged as powerful tools for the stereoselective synthesis of complex molecules. The inherent rigidity of the bicyclo[2.2.2]octane framework significantly reduces conformational flexibility, allowing for a well-defined chiral environment that is crucial for effective stereochemical communication between the catalyst and the reacting substrates. This structural constraint, coupled with the versatile functionality of the amino acid moiety, makes these derivatives highly effective in a range of asymmetric transformations, including aldol reactions, Michael additions, and Henry reactions.
This technical guide provides an in-depth exploration of the catalytic applications of this compound derivatives for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of their catalytic activity, provide detailed, field-proven protocols for key reactions, and present data to guide catalyst selection and optimization.
I. Synthesis of Chiral this compound Derivatives
The efficacy of any catalytic system begins with the accessibility of the catalyst itself. The synthesis of this compound and its derivatives often starts from readily available precursors and employs key transformations such as Diels-Alder reactions to construct the bicyclic core.
A common synthetic route involves the Diels-Alder reaction between a 1,3-cyclohexadiene derivative and a chiral imine of glyoxylate, followed by hydrogenation and functional group manipulations to yield the desired chiral amino acid derivative. The choice of chiral auxiliary on the imine is critical for establishing the desired stereochemistry of the final product.
II. Asymmetric Aldol Reaction: Crafting Chiral β-Hydroxy Carbonyls
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, providing access to chiral β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Derivatives of this compound, particularly when incorporated into small peptides, have demonstrated remarkable efficacy as organocatalysts in this transformation.
Mechanistic Rationale: The Role of the Rigid Scaffold
The catalytic cycle of the aldol reaction mediated by these amino acid derivatives generally proceeds through an enamine intermediate. The secondary amine of the catalyst reacts with a ketone donor to form a chiral enamine. This enamine then attacks the aldehyde acceptor from a specific face, dictated by the steric environment of the catalyst. The rigid bicyclic structure of the this compound moiety serves to create a well-defined pocket that effectively shields one face of the enamine, leading to high levels of stereoselectivity. The carboxylic acid group can also play a crucial role in activating the aldehyde through hydrogen bonding and in facilitating the final hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
Application Note: Asymmetric Aldol Reaction of Ketones with Aldehydes
This protocol outlines a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, catalyzed by a tripeptide containing a this compound (ABOC) derivative.
Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation: A tripeptide catalyst, such as H-Pro-ABOC-Gly-OH, is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
-
Reaction Setup: To a stirred solution of the tripeptide catalyst (e.g., 20 mol%) in a suitable solvent (e.g., a mixture of acetone and THF) at 0 °C, add the ketone (e.g., 10 equivalents).
-
Addition of Aldehyde: After stirring for a brief period (e.g., 10 minutes), add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion (typically 24-144 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired aldol product.
-
Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Table 1: Performance of an ABOC-Containing Tripeptide Catalyst in the Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 85 | - | 95 (R) |
| 2 | Benzaldehyde | Cyclohexanone | 78 | 90:10 | 92 (anti) |
| 3 | Isovaleraldehyde | Acetone | 81 | - | 90 (R) |
Note: The specific ABOC-containing tripeptide and reaction conditions may need to be optimized for different substrates.
Diagram: Proposed Catalytic Cycle for the Asymmetric Aldol Reaction
Caption: Proposed catalytic cycle for the asymmetric aldol reaction.
III. Asymmetric Michael Addition: Enantioselective Conjugate Addition
The asymmetric Michael addition is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. Chiral β-amino acid derivatives, including those based on the this compound scaffold, have been successfully employed as organocatalysts for the conjugate addition of nucleophiles to α,β-unsaturated compounds.
Mechanistic Rationale: Controlling Stereochemistry in Conjugate Addition
Similar to the aldol reaction, the catalytic cycle for the Michael addition often involves the formation of a chiral enamine or iminium ion intermediate. For the addition of aldehydes to nitroolefins, for instance, the secondary amine of the catalyst condenses with the aldehyde to form an enamine. The rigid bicyclic framework of the catalyst then directs the approach of the nitroolefin to one face of the enamine, leading to a stereoselective carbon-carbon bond formation. The resulting nitronate intermediate is then protonated, and subsequent hydrolysis releases the chiral Michael adduct and regenerates the catalyst. The carboxylic acid functionality can assist in activating the Michael acceptor and in the protonation step.
Application Note: Asymmetric Michael Addition of Aldehydes to Maleimides
This protocol provides a general procedure for the enantioselective Michael addition of isobutyraldehyde to N-substituted maleimides using a chiral β-amino acid catalyst, which can be adapted for this compound derivatives.[1]
Protocol: Asymmetric Michael Addition
-
Catalyst Suspension: In a closed glass vial, suspend the chiral β-amino acid catalyst (e.g., 10 mol%) in a suitable solvent (e.g., ethyl acetate) with magnetic stirring.
-
Base Addition (Optional): If required, add a base additive such as LiOH·H₂O.[1] Stir the suspension for a short period (e.g., 10 minutes).
-
Substrate Addition: Add the N-substituted maleimide (1.0 equivalent) to the mixture.
-
Initiation of Reaction: Start the reaction by adding the aldehyde (e.g., isobutyraldehyde, 4.0 equivalents).
-
Reaction Conditions and Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) and monitor its progress by TLC or HPLC.
-
Work-up and Purification: After completion, quench the reaction and perform an appropriate work-up. Purify the crude product by column chromatography on silica gel.
-
Stereochemical Analysis: Determine the enantiomeric excess of the Michael adduct by chiral HPLC analysis.
Table 2: Performance of a Chiral β-Amino Acid Catalyst in the Asymmetric Michael Addition
| Entry | N-Substituent of Maleimide | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzyl | 25 | 92 | 94 |
| 2 | Phenyl | 25 | 88 | 91 |
| 3 | Ethyl | 50 | 95 | 89 |
Note: The specific this compound derivative and reaction conditions should be optimized for each substrate combination.
Diagram: Proposed Transition State for the Asymmetric Michael Addition
Sources
Application Notes and Protocols for the Development of Human Leukocyte Elastase Inhibitors Utilizing a 2-Azabicyclo[2.2.2]octane Scaffold
Introduction: Targeting a Key Driver of Inflammatory Disease
Human Leukocyte Elastase (HLE), a serine protease stored in the azurophilic granules of neutrophils, is a critical component of the innate immune system.[1] Its primary physiological roles include the degradation of phagocytosed foreign particles and the breakdown of cellular debris at sites of inflammation.[2] However, the dysregulation and excessive activity of HLE are strongly implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[3] In these conditions, uncontrolled HLE activity leads to the destructive degradation of extracellular matrix proteins, such as elastin, contributing to tissue damage and loss of function. This pathological activity makes HLE a compelling therapeutic target for the development of novel anti-inflammatory agents.
The 2-azabicyclo[2.2.2]octane scaffold has emerged as a promising and versatile framework in medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity and selectivity for target proteins. This application note details a comprehensive strategy for the design, synthesis, and evaluation of HLE inhibitors based on the 2-azabicyclo[2.2.2]octane scaffold, providing researchers with the necessary protocols to advance drug discovery efforts in this area.
Rationale for the 2-Azabicyclo[2.2.2]octane Scaffold
The selection of the 2-azabicyclo[2.2.2]octane scaffold for HLE inhibitor design is underpinned by several key advantages:
-
Structural Rigidity: The bicyclic nature of the scaffold reduces conformational flexibility, which can lead to a lower entropic penalty upon binding to the enzyme's active site, potentially increasing potency.
-
Three-Dimensional Diversity: The scaffold presents multiple vectors for substitution, allowing for the exploration of chemical space in three dimensions to optimize interactions with the various subsites of the HLE active site.
-
Novelty and Patentability: As a less explored scaffold in the context of HLE inhibition, it offers opportunities for the discovery of novel chemical entities with unique intellectual property.
-
Dual-Action Potential: Derivatives of the azabicyclo[2.2.2]octane scaffold have been reported to possess dual inhibitory activity against both HLE and lipid peroxidation, offering the potential for a synergistic therapeutic effect in inflammatory conditions characterized by both proteolytic damage and oxidative stress.[4]
Inhibitor Design and Synthetic Strategy
The development of potent and selective HLE inhibitors based on the 2-azabicyclo[2.2.2]octane scaffold necessitates a systematic exploration of structure-activity relationships (SAR). The general approach involves the synthesis of a focused library of compounds with diverse substitutions on the scaffold to probe key interactions within the HLE active site.
A proposed synthetic strategy for functionalized 2-azabicyclo[2.2.2]octanes is outlined below. This approach allows for the introduction of various functional groups at key positions on the scaffold.
Caption: Synthetic workflow for 2-azabicyclo[2.2.2]octane inhibitors.
Protocol 1: Synthesis of a Functionalized 2-Azabicyclo[2.2.2]octane Library
This protocol provides a general framework for the synthesis of a library of 2-azabicyclo[2.2.2]octane derivatives for SAR studies. Specific reaction conditions and reagents should be optimized based on the desired substitutions.
Materials:
-
Appropriate starting materials for the synthesis of the 2-azabicyclo[2.2.2]octane core (e.g., substituted cyclohexadienes and dienophiles).
-
Acylating agents, alkylating agents, or other reagents for introducing R1 and R2 diversity.
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile).
-
Inert gas supply (e.g., nitrogen or argon).
-
Standard laboratory glassware and reaction monitoring equipment (e.g., TLC, LC-MS).
-
Purification supplies (e.g., silica gel for column chromatography, HPLC).
Procedure:
-
Synthesis of the 2-Azabicyclo[2.2.2]octane Scaffold: Synthesize the core scaffold using established literature procedures. A common approach involves a Diels-Alder reaction followed by subsequent chemical transformations to form the bicyclic amine.
-
Introduction of the R1 Group:
-
Dissolve the 2-azabicyclo[2.2.2]octane core in an appropriate anhydrous solvent under an inert atmosphere.
-
Add a suitable base if required.
-
Slowly add the desired acylating or alkylating agent to introduce the R1 substituent at the nitrogen atom.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction and purify the product by column chromatography.
-
-
Introduction of the R2 Group:
-
If the scaffold contains a suitable functional handle (e.g., a halide or triflate), perform a cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce the R2 substituent.
-
Alternatively, other functional group manipulations can be employed to build the desired R2 diversity.
-
Monitor the reaction and purify the final compounds, typically by preparative HPLC to ensure high purity.
-
-
Characterization: Confirm the structure and purity of all final compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biochemical Evaluation of HLE Inhibitors
The inhibitory potency of the synthesized compounds against HLE is determined using a fluorometric activity assay. This assay measures the cleavage of a specific, fluorogenic HLE substrate.
Caption: Workflow for HLE biochemical inhibition assay.
Protocol 2: Fluorometric Human Leukocyte Elastase Inhibition Assay
This protocol is adapted from commercially available kits and can be performed in a 96-well plate format for high-throughput screening.[5][6][7][8]
Materials:
-
Human Leukocyte Elastase (HLE), purified enzyme.
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC).
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.05% (v/v) Tween-20.
-
Dimethyl sulfoxide (DMSO) for compound dissolution.
-
96-well black, flat-bottom microplates.
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Reference HLE inhibitor (e.g., Sivelestat).
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of each compound in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Enzyme Preparation:
-
Dilute the HLE stock solution in assay buffer to the desired working concentration (e.g., 10 nM).
-
-
Assay Protocol:
-
Add 50 µL of the diluted HLE solution to each well of the 96-well plate.
-
Add 25 µL of the serially diluted test compounds or reference inhibitor to the respective wells. For the enzyme control wells, add 25 µL of assay buffer containing the same percentage of DMSO.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting the stock in assay buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at 37°C in kinetic mode for 30 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound | Scaffold | R1 Group | R2 Group | HLE IC50 (nM) |
| Lead Compound | 2-Azabicyclo[2.2.2]octane | -H | -Phenyl | 500 |
| Analog 1 | 2-Azabicyclo[2.2.2]octane | -COCH₃ | -Phenyl | 250 |
| Analog 2 | 2-Azabicyclo[2.2.2]octane | -H | -4-Fluorophenyl | 150 |
| Analog 3 | 2-Azabicyclo[2.2.2]octane | -COCH₃ | -4-Fluorophenyl | 75 |
Table 1: Hypothetical Structure-Activity Relationship Data for 2-Azabicyclo[2.2.2]octane-based HLE Inhibitors.
Kinetic Characterization of Lead Inhibitors
For promising inhibitors, it is crucial to determine their kinetic parameters to understand their mechanism of action. This includes determining the inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants.
Protocol 3: Determination of Kinetic Constants
The determination of Ki can be achieved by measuring the IC50 values at different substrate concentrations and applying the Cheng-Prusoff equation for competitive inhibitors. Alternatively, progress curve analysis can be used.[9] The on- and off-rates can be determined using techniques like surface plasmon resonance (SPR) or by monitoring the time-dependent inhibition of the enzyme.[3]
Procedure for Ki Determination (Dixon Plot):
-
Perform the HLE inhibition assay as described in Protocol 2, but with varying concentrations of both the inhibitor and the substrate.
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.
-
Plot the reciprocal of the velocity (1/V) against the inhibitor concentration ([I]) for each substrate concentration.
-
The lines should intersect at a point where the x-coordinate is equal to -Ki.
Selectivity Profiling
To assess the therapeutic potential of the developed inhibitors, it is essential to evaluate their selectivity against other related serine proteases. Lack of selectivity can lead to off-target effects and potential toxicity.
Protocol 4: Serine Protease Selectivity Panel
Procedure:
-
Perform inhibition assays similar to Protocol 2 for a panel of relevant serine proteases.
-
A recommended selectivity panel for HLE inhibitors includes:
-
Neutrophil-derived proteases: Proteinase 3 (PR3), Cathepsin G
-
Other elastases: Pancreatic elastase
-
Coagulation cascade proteases: Thrombin, Factor Xa
-
Other related proteases: Trypsin, Chymotrypsin
-
-
Determine the IC50 values for the lead compounds against each protease in the panel.
-
Calculate the selectivity index by dividing the IC50 for the off-target protease by the IC50 for HLE. A higher selectivity index indicates greater selectivity for HLE.
| Protease | Function | Lead Compound IC50 (nM) | Selectivity Index (vs. HLE) |
| HLE | Inflammation, ECM degradation | 75 | 1 |
| Proteinase 3 | Inflammation, Vasculitis | >10,000 | >133 |
| Cathepsin G | Inflammation, Host defense | 2,500 | 33 |
| Pancreatic Elastase | Digestion | >20,000 | >267 |
| Thrombin | Coagulation | >50,000 | >667 |
| Trypsin | Digestion | >50,000 | >667 |
Table 2: Hypothetical Selectivity Profile of a Lead 2-Azabicyclo[2.2.2]octane-based HLE Inhibitor.
Cell-Based Assay for HLE Activity
To evaluate the efficacy of the inhibitors in a more physiologically relevant context, a cell-based assay can be employed using a cell line that expresses and releases HLE, such as the human monocytic cell line U937.
Protocol 5: U937 Cell-Based HLE Inhibition Assay
Materials:
-
U937 cells.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate HLE release.
-
Fluorogenic HLE substrate.
-
Test compounds.
-
96-well cell culture plates.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture U937 cells according to standard protocols.
-
Assay Protocol:
-
Seed U937 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate HLE release by adding PMA to a final concentration of 100 nM.
-
Add the fluorogenic HLE substrate to each well.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage in the presence of different concentrations of the inhibitors.
-
Determine the EC50 value for each compound in this cell-based assay.
-
Conclusion
The 2-azabicyclo[2.2.2]octane scaffold represents a promising starting point for the development of novel and potent human leukocyte elastase inhibitors. The protocols outlined in this application note provide a comprehensive framework for the synthesis, biochemical and cellular evaluation, and selectivity profiling of these compounds. A systematic approach to SAR exploration, coupled with detailed kinetic and selectivity studies, will be crucial for identifying lead candidates with the potential for further preclinical and clinical development as treatments for a range of inflammatory diseases.
References
-
Fujinawa, Y., et al. (2015). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. Available at: [Link]
- Portevin, B., et al. (1999). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.
-
Bieth, J. G. (1995). [Human leukocyte elastase]. PubMed. Available at: [Link]
-
BPS Bioscience. Neutrophil Elastase Inhibitor Screening Assay Kit. Available at: [Link]
-
Waley, S. G. (1982). A quick method for the determination of inhibition constants. PubMed Central. Available at: [Link]
-
Di, L., et al. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. NIH. Available at: [Link]
-
Krippendorff, B. F., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. OPUS. Available at: [Link]
-
J-GLOBAL. Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Available at: [Link]
-
Jochum, M., et al. (1994). The role of neutrophil elastase in chronic inflammation. PubMed. Available at: [Link]
-
Fischbach, W., et al. (1987). Leucocyte elastase in chronic inflammatory bowel diseases. PubMed. Available at: [Link]
-
AMSBIO. Neutrophil Elastase Activity Assay Kit (Fluorometric). Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 9. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Azabicyclo[2.2.2]octane Derivatives in Central Nervous System Drug Discovery: A Guide for Researchers
The quest for novel therapeutics targeting the complexities of the central nervous system (CNS) has led medicinal chemists to explore a diverse array of molecular scaffolds. Among these, the rigid, bicyclic structure of 2-azabicyclo[2.2.2]octane, also known as isoquinuclidine, has emerged as a privileged motif. Its conformational rigidity and three-dimensional character offer a unique platform for the design of potent and selective ligands for various CNS targets. This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of 2-azabicyclo[2.2.2]octane derivatives, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The 2-Azabicyclo[2.2.2]octane Scaffold: A Foundation for CNS Ligand Design
The 2-azabicyclo[2.2.2]octane core is a saturated bicyclic amine that can be considered a conformationally restricted analog of piperidine, locked in a boat-like conformation. This structural constraint is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. The scaffold's defined stereochemistry and multiple points for substitution allow for the precise orientation of pharmacophoric groups in three-dimensional space, facilitating optimal interactions with receptor binding sites.
A primary area where 2-azabicyclo[2.2.2]octane derivatives have shown significant promise is in the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[1] The α7 nAChR is a ligand-gated ion channel widely expressed in the brain and implicated in cognitive processes such as learning and memory.[1] Dysfunction of this receptor is associated with various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1][2]
Beyond nAChRs, derivatives of this scaffold have been investigated as ligands for other CNS targets, including γ-secretase, an enzyme involved in the production of amyloid-β peptides in Alzheimer's disease, and as prolyl endopeptidase inhibitors.[3][4]
Key Derivatives and Their CNS Targets
The versatility of the 2-azabicyclo[2.2.2]octane scaffold has given rise to a multitude of derivatives with diverse pharmacological profiles. The following table summarizes some key examples and their reported biological activities.
| Derivative Class | Target | Notable Examples | Reported Activity | Therapeutic Potential |
| Spiro-oxazolidinones | α7 nAChR Agonists | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | Full agonist at the rat α7 nAChR.[5] | Cognitive enhancement in Alzheimer's disease and schizophrenia. |
| Benzofuran Carboxamides | α7 nAChR Agonists | (2S,3R)-N-(2-((3-pyridinyl)methyl)-1-azabicyclo[2.2.2]oct-3-yl)benzofuran-2-carboxamide | Selective α7 nAChR agonist. | Treatment of cognitive deficits. |
| Sulfonamides | γ-Secretase Inhibitors | Brain-penetrant 2-azabicyclo[2.2.2]octane sulfonamides | Potent and selective inhibitors of presenilin-1 (PSEN-1).[3] | Alzheimer's disease (by reducing amyloid-β production). |
| Prodine Analogues | Opioid Receptors | 2-Methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane | Significant analgesic activity. | Pain management. |
Synthesis of the 2-Azabicyclo[2.2.2]octane Core: A General Protocol
The construction of the 2-azabicyclo[2.2.2]octane ring system is a critical step in the development of novel CNS drug candidates. The hetero-Diels-Alder reaction is a powerful and versatile method for the synthesis of the 2-azabicyclo[2.2.2]octene precursor, which can then be reduced to the saturated scaffold.[6]
Protocol 1: General Diels-Alder Synthesis of 2-Azabicyclo[2.2.2]octene Derivatives
This protocol outlines a general procedure for the microwave-assisted Diels-Alder reaction between a 1,2-dihydropyridine and an activated dienophile.[6]
Materials:
-
1,2-Dihydropyridine derivative
-
Activated dienophile (e.g., maleimide, dimethyl acetylenedicarboxylate)
-
Acetonitrile (MeCN), anhydrous
-
Microwave vial (10-20 mL)
-
Microwave reactor
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
To a 10-20 mL microwave vial, add the 1,2-dihydropyridine (1.0 eq).
-
Add the activated dienophile (1.1 eq).
-
Add anhydrous acetonitrile (10 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature and time optimized for the specific substrates (a typical starting point is 120 °C for 20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired 2-azabicyclo[2.2.2]octene derivative.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the Diels-Alder reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[6]
-
Anhydrous Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction. Using an anhydrous grade is crucial to prevent side reactions with the activated dienophile.
-
Excess Dienophile: A slight excess of the dienophile is used to ensure complete consumption of the 1,2-dihydropyridine.
Biological Evaluation of 2-Azabicyclo[2.2.2]octane Derivatives
The characterization of the pharmacological properties of novel 2-azabicyclo[2.2.2]octane derivatives requires a suite of in vitro and in vivo assays. The following protocols provide detailed methodologies for assessing the activity of these compounds at the α7 nAChR and evaluating their potential for cognitive enhancement.
Protocol 2: In Vitro Radioligand Binding Assay for α7 nAChR
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α7 nAChR using [³H]-epibatidine.[7][8]
Materials:
-
Cell membranes prepared from cells expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells)
-
[³H]-Epibatidine (radioligand)
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Non-specific binding control: 10 µM nicotine or 1 µM α-bungarotoxin
-
Test compounds at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare dilutions of the test compounds in binding buffer.
-
In a 96-well microplate, add in the following order:
-
50 µL of binding buffer (for total binding) or non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of [³H]-epibatidine (final concentration typically 1-2 nM).
-
100 µL of cell membrane preparation (protein concentration optimized for the assay, typically 50-100 µ g/well ).
-
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to equilibrate in the dark for at least 4 hours.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validating System: The inclusion of total binding, non-specific binding, and a known competitor allows for the validation of each assay plate. The specific binding window should be sufficiently large for robust data analysis.
Protocol 3: In Vitro FLIPR Calcium Assay for α7 nAChR Agonist and PAM Activity
This protocol describes a high-throughput functional assay to measure intracellular calcium influx mediated by the α7 nAChR using a Fluorometric Imaging Plate Reader (FLIPR).[9][10][11]
Materials:
-
SH-SY5Y cells or other suitable cell line endogenously or recombinantly expressing the α7 nAChR
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5 Assay Kit)
-
Probenecid (optional, to prevent dye leakage)
-
Test compounds (agonists and/or PAMs) at various concentrations
-
Reference agonist (e.g., acetylcholine or PNU-282987)
-
384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed the cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the calcium-sensitive dye in assay buffer, with the addition of probenecid if necessary.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer in separate 384-well compound plates.
-
FLIPR Assay:
-
Place the cell plate and compound plate(s) into the FLIPR instrument.
-
For Agonist Testing: The instrument will first measure the baseline fluorescence of the cells, then add the test compounds and continue to measure the fluorescence change over time.
-
For PAM Testing: The instrument will first add the test compound (potential PAM), incubate for a short period (e.g., 2-5 minutes), and then add a sub-maximal concentration (e.g., EC₂₀) of the reference agonist while measuring the fluorescence response.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.
-
For agonists, determine the EC₅₀ and Emax values from the concentration-response curves.
-
For PAMs, quantify the potentiation of the reference agonist's response.
-
Causality Behind Experimental Choices:
-
Calcium-Sensitive Dyes: These dyes are cell-permeant and become fluorescent upon binding to free calcium in the cytoplasm. The increase in fluorescence provides a direct measure of ion channel activation.
-
FLIPR Technology: This instrument allows for the simultaneous addition of compounds to all wells of a microplate and the kinetic reading of the fluorescence signal, enabling high-throughput screening and the characterization of agonist and modulator kinetics.[10]
Protocol 4: In Vivo Assessment of Cognitive Enhancement using the Delayed Spatial Win-Shift Radial Arm Maze Task
This protocol describes a behavioral assay to evaluate the effects of 2-azabicyclo[2.2.2]octane derivatives on spatial working and reference memory in rodents.[12][13][14]
Materials:
-
8-arm radial maze apparatus
-
Food rewards (e.g., sucrose pellets)
-
Rodents (rats or mice), food-restricted to 85-90% of their free-feeding body weight
-
Test compound formulated in a suitable vehicle
-
Vehicle control
Procedure:
-
Habituation:
-
For 2-3 days, allow the animals to freely explore the maze for 10-15 minutes with food rewards scattered throughout the arms to familiarize them with the apparatus.
-
-
Training Phase:
-
For each trial, bait four of the eight arms with a food reward. The set of baited arms should be consistent for each animal across days (reference memory component).
-
Place the animal in the center of the maze and allow it to explore and consume the rewards until all four baited arms have been visited or a set time has elapsed (e.g., 10 minutes).
-
An arm entry is defined as the animal placing all four paws inside the arm.
-
Record the number of working memory errors (re-entry into an already visited baited arm) and reference memory errors (entry into an unbaited arm).
-
-
Drug Administration:
-
Once the animals have reached a stable baseline performance, begin drug testing.
-
Administer the test compound or vehicle at a specified time before the trial (e.g., 30 minutes for intraperitoneal injection).
-
-
Delayed Win-Shift Task:
-
Training Phase: As described above, allow the animal to retrieve rewards from the four baited arms.
-
Delay: After the training phase, remove the animal from the maze and place it in its home cage for a specified delay period (e.g., 5 minutes to 1 hour).
-
Test Phase: Place the animal back in the center of the maze. Now, only the four arms that were not baited in the training phase contain a food reward.
-
Allow the animal to explore the maze until all four new baited arms are visited or a set time has elapsed.
-
Record the number of working memory errors (re-entry into an arm within the test phase) and reference memory errors (entry into an arm that was baited during the training phase).
-
-
Data Analysis:
-
Compare the number of errors between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in errors in the drug-treated group suggests cognitive enhancement.
-
Expertise & Experience: The delayed win-shift paradigm is particularly useful for dissociating the effects of a drug on different aspects of memory. The training phase primarily assesses working memory, while the test phase after a delay challenges both working and reference memory.[13] The choice of delay duration can be adjusted to modulate the difficulty of the task.
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Diagram 1: The 2-Azabicyclo[2.2.2]octane Scaffold
Caption: Agonist-mediated activation of the α7 nAChR.
Diagram 3: Radioligand Binding Assay Workflow
Caption: Workflow for the α7 nAChR radioligand binding assay.
Conclusion
The 2-azabicyclo[2.2.2]octane scaffold represents a highly valuable platform in CNS drug discovery. Its rigid structure and synthetic tractability allow for the development of potent and selective ligands for a range of important neurological targets. By employing the detailed protocols and understanding the scientific rationale outlined in this guide, researchers can effectively synthesize, characterize, and advance novel 2-azabicyclo[2.2.2]octane derivatives as potential therapeutic agents for debilitating CNS disorders.
References
-
Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinin Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]
-
Yang, T., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 7(6), 611-622. [Link]
-
Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical Pharmacology, 82(8), 891-903. [Link]
-
Young, J. W., & Geyer, M. A. (2013). Therapeutic potential of α7 nicotinic acetylcholine receptor agonists in schizophrenia. CNS drugs, 27(7), 519-532. [Link]
-
Brekalo, N., et al. (2018). The binding orientation of epibatidine at α7 nACh receptors. British Journal of Pharmacology, 175(13), 2636-2648. [Link]
-
Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 260, 115725. [Link]
-
Grønlien, J. H., et al. (2007). Distinct profiles of α7 nAChR positive allosteric modulators reveal unique features of the native rat receptor and evidence for a novel mechanism of action. Molecular Pharmacology, 72(3), 715-724. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. [Link]
-
Maze Engineers. (2018). Win-Shift and Win-Stay Protocol on the Radial Arm Maze. [Link]
-
Bertrand, D., & Gopalakrishnan, M. (2007). In vitro screening strategies for nicotinic receptor ligands. Biochemical pharmacology, 74(8), 1172-1181. [Link]
-
Kim, J. H., et al. (2010). An efficient synthesis of chiral isoquinuclidines by Diels-Alder reaction using Lewis acid catalyst. Tetrahedron, 66(47), 9185-9191. [Link]
-
ResearchGate. (2014). Does anyone have a protocol for high-affinity nicotinic receptor binding using 3H-epibatidine?. [Link]
-
Slauson, S. R., et al. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE. Semantic Scholar. [Link]
-
Slauson, S. R., et al. (2018). MICROWAVE PROMOTED DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE. Semantic Scholar. [Link]
-
De Nanteuil, G., et al. (2001). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 44(16), 2571-2582. [Link]
-
Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Taylor, A., et al. (2016). Delayed Spatial Win-shift Test on Radial Arm Maze. Bio-protocol, 6(23), e2051. [Link]
-
Sharma, P., et al. (2017). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic Nitrogen-Containing Heterocycles. Walsh Medical Media. [Link]
-
Noldus. (2022). Radial Arm Maze: The Basics. [Link]
-
Carter, G. W., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay guidance manual. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. [Link]
-
Ward, R. J., et al. (2011). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in molecular biology (Clifton, N.J.), 746, 285-298. [Link]
-
ResearchGate. (n.d.). Diagram of the delayed spatial win-shift and random foraging eight-arm... [Link]
-
Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System Protocol Guide. [Link]
Sources
- 1. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective α7 nicotinic receptor agonists and positive allosteric modulators for the treatment of schizophrenia - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. pdspdb.unc.edu [pdspdb.unc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The binding orientation of epibatidine at α7 nACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Unlocking the Therapeutic Potential of Fluorinated 2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Neuroscience Drug Discovery
The 2-azabicyclo[2.2.2]octane core, a conformationally restricted piperidine analog, represents a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid structure allows for precise orientation of substituents, leading to high affinity and selectivity for various receptors. Among these, the nicotinic acetylcholine receptors (nAChRs) have emerged as a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1][2] The incorporation of fluorine into this scaffold offers a powerful strategy to modulate the physicochemical and pharmacological properties of these analogs, such as metabolic stability, binding affinity, and bioavailability.[3][4] This guide provides a comprehensive overview of the biological activity of fluorinated 2-azabicyclo[2.2.2]octane-3-carboxylic acid analogs, with detailed protocols for their in vitro and in vivo characterization.
Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors
Fluorinated 2-azabicyclo[2.2.2]octane-3-carboxylic acid analogs primarily exert their biological effects by acting as modulators of nAChRs. These ligand-gated ion channels are pentameric protein complexes that mediate fast synaptic transmission in the CNS and peripheral nervous system.[5] nAChRs are composed of various combinations of α and β subunits, giving rise to a diversity of receptor subtypes with distinct pharmacological and physiological profiles. The α7 and α4β2 subtypes are particularly abundant in the brain and are implicated in cognitive functions such as learning and memory.[2][6]
The interaction of these fluorinated analogs with nAChRs can result in several outcomes:
-
Agonism: Direct activation of the receptor, mimicking the effect of the endogenous ligand acetylcholine.
-
Antagonism: Blocking the action of acetylcholine, thereby inhibiting receptor activation.
-
Allosteric Modulation: Binding to a site distinct from the acetylcholine binding site to either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the receptor's response to acetylcholine.
The introduction of fluorine can influence these interactions through various mechanisms, including altering the electronic properties of the molecule, forming specific hydrogen bonds with the receptor, and modifying the compound's conformation.[3][4]
Workflow for Radioligand Binding Assay.
2. Patch-Clamp Electrophysiology for nAChR Functional Activity
This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the functional activity (e.g., agonism, antagonism, allosteric modulation) of test compounds on nAChRs expressed in a suitable cell line (e.g., HEK293 cells).
Rationale: This technique directly measures the ion flow through the nAChR channel in response to ligand application, providing a real-time assessment of the compound's functional effect on the receptor.
Materials:
-
Cells stably or transiently expressing the nAChR subtype of interest.
-
External solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3).
-
Internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 11 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3).
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Agonist (e.g., acetylcholine).
-
Test compounds.
Procedure:
-
Cell Culture: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with external solution.
-
Patching: Approach a cell with a patch pipette filled with internal solution and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Compound Application: Apply the agonist alone or in the presence of the test compound using a rapid perfusion system.
-
Data Acquisition: Record the resulting ionic currents.
-
Data Analysis:
-
For agonists , generate a concentration-response curve and determine the EC50 (concentration that elicits 50% of the maximal response).
-
For antagonists , co-apply with a fixed concentration of agonist and determine the IC50.
-
For PAMs/NAMs , co-apply with a concentration-response range of the agonist and observe the shift in the agonist's EC50.
-
In Vivo Characterization
1. Novel Object Recognition (NOR) Test for Cognitive Enhancement
This protocol describes a behavioral test to assess the effects of fluorinated 2-azabicyclo[2.2.2]octane-3-carboxylic acid analogs on recognition memory in rodents, a measure of cognitive function.
Rationale: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. An improvement in recognition memory is indicated by a greater amount of time spent exploring the novel object.
Materials:
-
Test animals (e.g., mice or rats).
-
Open-field arena (e.g., 40 x 40 x 40 cm).
-
Two sets of identical objects (familiar objects) and one novel object.
-
Video tracking software.
-
Test compound and vehicle.
Procedure:
-
Habituation (Day 1):
-
Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) 30 minutes prior to the session.
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Administer the test compound or vehicle.
-
Place two identical "familiar" objects in the arena.
-
Allow each animal to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
-
Data Collection and Analysis:
-
Record the time spent exploring each object (familiar and novel). Exploration is typically defined as sniffing or touching the object with the nose.
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI in the compound-treated group compared to the vehicle group indicates enhanced recognition memory.
-
Workflow for the Novel Object Recognition Test.
Conclusion
Fluorinated 2-azabicyclo[2.2.2]octane-3-carboxylic acid analogs represent a promising class of compounds for the development of novel therapeutics targeting nAChRs. The strategic incorporation of fluorine can significantly enhance their pharmacological profiles. The protocols outlined in this guide provide a robust framework for the comprehensive in vitro and in vivo evaluation of these compounds, enabling researchers to elucidate their mechanisms of action and assess their therapeutic potential for a variety of CNS disorders.
References
-
G. G. C. H., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
-
Sagara, T., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. PubMed Central. [Link]
-
Zhang, L., et al. (2023). Imaging Cholinergic Receptors in the Brain by Positron Emission Tomography. ACS Publications. [Link]
-
Abadi, A. H., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Berndt, M., et al. (2019). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. MDPI. [Link]
-
Harada, H., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. PubMed. [Link]
-
Molecular Imaging and Contrast Agent Database (MICAD). (2006). 2-exo-(2'-[ 18 F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane. NCBI. [Link]
-
Jeschke, P. (2019). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. ScienceDirect. [Link]
-
Jeschke, P. (2019). The role of fluorine in the design of nicotinic acetylcholine receptor (nAChR) competitive modulators. ResearchGate. [Link]
-
H, M., et al. (2022). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. MDPI. [Link]
-
Tsuneki, H., et al. (2003). Chronic fluoride toxicity decreases the number of nicotinic acetylcholine receptors in rat brain. PubMed. [Link]
- Lester, H. A., et al. (2013). Chimeric ligand-gated ion channels and methods of use thereof.
-
Eaton, J. B., et al. (2008). 1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. PubMed. [Link]
-
Forró, E., et al. (2011). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]
-
Ohtawa, M., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. PubMed. [Link]
-
Ye, Q., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]
-
Papke, R. L., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. PubMed Central. [Link]
-
PubChem. (n.d.). (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride. PubChem. [Link]
Sources
- 1. 2-(+/-)-2-exo-(2'-[18F]Fluoro-3'-phenyl-pyridin-5'-yl)-7-azabicyclo[2.2.1]heptane - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine Receptors (Nicotinic) [sigmaaldrich.com]
- 6. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate common impurities encountered during its synthesis. As a conformationally restricted non-natural amino acid, Abo is a valuable building block in medicinal chemistry, particularly for designing peptidomimetics with improved pharmacological profiles[1][2]. However, its rigid, chiral structure presents unique synthetic challenges where impurity control is paramount.
Section 1: Frequently Asked Questions (FAQs) - Understanding Common Impurities
This section addresses the most common questions our team receives regarding impurities in the synthesis of this compound.
Q1: What are the primary classes of impurities I should be aware of during the synthesis of (3S)-Abo?
The impurities encountered can be broadly categorized into four main types. Understanding their origin is the first step toward effective control.
-
Stereoisomeric Impurities: This is the most critical class. It includes the unwanted (3R)-enantiomer and any other diastereomers that may form if additional chiral centers are present in the synthetic route. The biological activity of peptidomimetics often depends on precise stereochemistry, making control of enantiomeric purity essential[3].
-
Process-Related Impurities (Intermediates): These are unreacted starting materials or partially reacted intermediates. Their presence typically indicates incomplete conversion during key steps like cyclization or deprotection. For instance, in syntheses involving a tandem Strecker reaction and intramolecular cyclization, the acyclic amino nitrile precursor could be a significant process-related impurity if cyclization is not driven to completion[2].
-
Side-Product Impurities: These impurities arise from competing reaction pathways. Examples include products from ring-opening, over-reduction of the carboxylic acid, or alternative cyclization pathways leading to different bicyclic scaffolds (regioisomers), such as the [3.2.1] system under certain rearrangement conditions[4].
-
Reagent-Related Impurities: This category includes residual catalysts (e.g., palladium from hydrogenation steps), solvents, or by-products from reagents (e.g., boric acid salts from NaBH₄ reductions that are not properly quenched and removed)[5].
Q2: My final product shows poor enantiomeric excess (e.e.). What are the likely causes and how can I improve the stereochemical purity?
Achieving high enantiomeric purity is the central challenge. Low e.e. typically stems from two sources: incomplete stereocontrol during the key bond-forming step or racemization of the desired product/intermediate.
-
Cause - Ineffective Asymmetric Induction: If your route relies on an asymmetric catalyst or a chiral auxiliary, its effectiveness may be compromised. This can be due to catalyst poisoning, suboptimal reaction temperature, or incorrect stoichiometry.
-
Cause - Racemization: The α-proton at the C3 position is susceptible to epimerization, particularly under harsh acidic or basic conditions, such as during ester hydrolysis to liberate the final carboxylic acid. Elevated temperatures can exacerbate this issue.
-
Troubleshooting Strategy 1 (Reaction Optimization): Re-evaluate the conditions of your stereochemistry-defining step. If using a catalyst, ensure it is fresh and that the reaction environment is free of inhibitors. For hydrolysis steps, consider using milder enzymatic hydrolysis or conditions known to minimize racemization (e.g., lower temperatures, carefully controlled pH).
-
Troubleshooting Strategy 2 (Purification): If optimization is insufficient, the most reliable method to upgrade enantiomeric purity is through diastereomeric salt resolution. This involves reacting the enantiomeric mixture with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. A subsequent acidification step liberates the desired enantiomerically pure acid.
Q3: I'm seeing a peak in my LC-MS with the same mass as my protected intermediate, but it's not the final product. What could it be?
This common issue often points to an incomplete deprotection step. For example, if you are synthesizing Abo from a benzyl-protected precursor like 2-benzyl-2-azabicyclo[2.2.2]octane-1-carbonitrile, the final steps often involve hydrolysis of the nitrile to a carboxylic acid and hydrogenolysis to remove the N-benzyl group[2].
If the N-benzyl group remains, the mass will be significantly different. However, if the final step is the hydrolysis of a methyl or ethyl ester, the unhydrolyzed ester would be a likely culprit. It will have a different retention time on reversed-phase HPLC and can be identified by NMR spectroscopy (presence of -OCH₃ or -OCH₂CH₃ signals) and mass spectrometry. To resolve this, extend the hydrolysis reaction time, increase the temperature moderately, or increase the equivalents of the hydrolyzing agent (e.g., LiOH or HCl).
Section 2: Troubleshooting Guides and Protocols
This section provides structured workflows and detailed experimental procedures to diagnose and resolve purity issues.
Guide 1: General Workflow for Impurity Identification and Resolution
This decision tree provides a systematic approach to troubleshooting purity problems with your (3S)-Abo synthesis.
Caption: Troubleshooting workflow for (3S)-Abo synthesis.
Guide 2: Protocol for Chiral Purity Analysis by HPLC
Direct enantiomeric separation of bicyclo[2.2.2]octane-based amino acids is effectively achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP)[6]. Macrocyclic glycopeptide-based columns are particularly effective[6][7].
Objective: To determine the enantiomeric excess (e.e.) of this compound.
Materials & Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chirobiotic T, 250 x 4.6 mm)
-
HPLC-grade methanol, acetonitrile, water
-
Formic acid or acetic acid (for mobile phase modification)
-
Diethylamine or triethylamine (for mobile phase modification)
-
Sample of (3S)-Abo, accurately weighed and dissolved in mobile phase
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Mobile Phase Preparation: A typical starting mobile phase for polar ionic mode is Methanol/Water (e.g., 80:20 v/v) with a small amount of an acidic and basic modifier. For example, add 0.1% formic acid and 0.05% diethylamine. The exact composition may require optimization[6].
-
Sample Preparation: Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase. Prepare a racemic standard if available to confirm the elution order of the enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (Note: Temperature can significantly affect separation, so it should be controlled and can be varied for optimization)[6].
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Data Analysis:
-
Identify the peaks corresponding to the (3S) and (3R) enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
-
Section 3: Impurity Data Summary
The table below summarizes common impurities, their origins, and key identifiers.
| Impurity Type | Specific Example | Potential Origin | Key Analytical Signature | Recommended Action |
| Stereoisomeric | (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | Incomplete stereocontrol during synthesis; epimerization during workup. | Separable by chiral HPLC[6]. NMR spectra are identical in achiral solvent. | Optimize chiral step; use milder hydrolysis conditions; perform diastereomeric salt resolution. |
| Process-Related | Acyclic amino ester/nitrile precursor | Incomplete intramolecular cyclization. | Presence of signals corresponding to the open-chain structure in NMR; distinct mass in MS. | Increase reaction temperature or time for the cyclization step. |
| Side-Product | 2-Azabicyclo[3.2.1]octane regioisomer | Unwanted Beckmann rearrangement pathway if using an oxime precursor[4]. | Different fragmentation pattern in MS; distinct coupling constants and chemical shifts in ¹H NMR. | Change rearrangement conditions or choose an alternative synthetic route. |
| Reagent-Related | N-Benzyl protecting group | Incomplete hydrogenolysis (debenzylation). | Mass is +90 Da higher than the target; presence of aromatic signals (~7.3 ppm) in ¹H NMR. | Increase catalyst loading (e.g., Pd/C), hydrogen pressure, or reaction time. |
Section 4: Visual Guide to Impurity Formation
This diagram illustrates a generalized synthetic pathway for (3S)-Abo, highlighting the stages where common impurities are typically introduced.
Caption: Origin of impurities in a typical (3S)-Abo synthesis.
References
-
Péter, A., Fülöp, F., & Ilisz, I. (2014). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Chirality, 26(12), 834-41. [Link]
-
ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
-
IUPAC. (1996). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 68(7). [Link]
-
Kaiser, M., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(4), 183-8. [Link]
- Google Patents. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids.
- Google Patents. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Gante, J., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(13), 2050-2056. [Link]
-
ResearchGate. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one. [Link]
-
American Chemical Society. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(19), 7542-7548. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00199K [pubs.rsc.org]
- 5. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 6. Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2-Azabicyclo[2.2.2]octane Ring Formation
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation of this important bicyclic scaffold. The following question-and-answer section addresses specific experimental challenges with in-depth explanations and actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low Yield in Intramolecular Cyclization Reactions
Question: I am attempting an intramolecular cyclization to form the 2-azabicyclo[2.2.2]octane core, but I am consistently obtaining low yields. What are the likely causes and how can I optimize my reaction?
Answer:
Low yields in intramolecular cyclizations for this ring system are a common challenge and can often be attributed to several factors, including steric hindrance, unfavorable ring strain in the transition state, and competing side reactions. Let's break down the potential causes and solutions.
Causality Behind Low Yields:
-
Substrate Conformation: The precursor molecule must adopt a specific conformation to allow the nucleophilic nitrogen and the electrophilic carbon to come into close proximity for ring closure. If this conformation is energetically unfavorable, the rate of the desired cyclization will be slow, allowing side reactions to dominate.
-
Leaving Group Ability: In SN2-type cyclizations, the quality of the leaving group is critical. A poor leaving group will slow down the reaction, requiring harsher conditions that can lead to decomposition or side reactions.
-
Base Strength and Steric Hindrance: The choice of base is crucial for deprotonating the amine nucleophile without causing side reactions like elimination. A base that is too strong or sterically hindered may not be effective or could lead to undesired byproducts.[1]
-
Solvent Effects: The solvent plays a significant role in stabilizing the transition state. A solvent that does not adequately solvate the ions involved in the reaction can hinder the cyclization. For instance, a change from DMF to benzene has been shown to completely reverse the stereoselectivity and affect the yield in the synthesis of related bicyclo[2.2.2]diazaoctane systems.[1]
Troubleshooting Workflow & Optimization:
-
Re-evaluate Your Substrate:
-
Conformational Analysis: Use molecular modeling software to analyze the low-energy conformations of your starting material. This can provide insight into whether the reactive centers can easily approach each other.
-
Introduce Rigidity: If possible, consider modifying your substrate to be more conformationally rigid, which can pre-organize it for cyclization.
-
-
Optimize Reaction Conditions: A systematic approach to optimizing reaction conditions is essential.
| Parameter | Recommendation | Rationale |
| Base | Screen a variety of bases, such as NaH, KHMDS, or DBU. | The optimal base will depend on the pKa of your amine and the steric environment. NaH is a common choice, but others may offer better results.[1] |
| Solvent | Test a range of aprotic polar and nonpolar solvents (e.g., DMF, THF, Benzene, Toluene). | The solvent can dramatically influence reaction rates and selectivity.[1] |
| Temperature | Start at room temperature and gradually increase. | Higher temperatures can overcome activation energy barriers but may also promote side reactions. Some cyclizations require heating.[2] |
| Concentration | Run the reaction under high dilution conditions. | This will favor intramolecular cyclization over intermolecular side reactions that can lead to polymerization or dimer formation. |
-
Improve the Leaving Group: If you are performing an SN2-type cyclization, ensure you have a good leaving group.
-
Consider converting an alcohol to a tosylate, mesylate, or triflate.
-
In the case of iodocyclization, the reaction of an alkene with iodine generates an in-situ iodonium ion, which is then attacked by the amine.[3]
-
Issue 2: Poor Stereoselectivity in Diels-Alder Reactions
Question: My aza-Diels-Alder reaction to form a 2-azabicyclo[2.2.2]octane derivative is resulting in a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?
Answer:
The Diels-Alder reaction is a powerful tool for constructing the bicyclo[2.2.2]octane core, but controlling the stereoselectivity can be challenging. The endo/exo selectivity is influenced by a combination of electronic and steric factors.
Understanding Endo/Exo Selectivity:
-
The Endo Rule: The "endo rule" in Diels-Alder reactions is a preference for the formation of the endo isomer due to secondary orbital interactions between the dienophile's activating group and the diene's π-system. However, this is a kinetic preference, and the exo product is often the thermodynamically more stable isomer.
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of Diels-Alder reactions.[4] They coordinate to the dienophile, lowering its LUMO energy and often amplifying the secondary orbital interactions that favor the endo product. However, the choice of Lewis acid is critical, as some may favor the exo product. Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be effective in improving endo/exo selectivity in certain cases.[5]
-
Steric Effects: Bulky substituents on the diene or dienophile can disfavor the formation of the sterically more congested endo transition state, leading to a higher proportion of the exo product.[6]
Strategies for Improving Stereoselectivity:
-
Lewis Acid Screening:
-
Systematically screen a variety of Lewis acids (e.g., Bi(NO₃)₃·5H₂O, Sc(OTf)₃, Yb(OTf)₃, ZnCl₂, AlCl₃).
-
Optimize the stoichiometry of the Lewis acid.
-
-
Temperature Control:
-
Run the reaction at lower temperatures. Since the endo product is often the kinetically favored one, lower temperatures can increase its proportion.
-
Conversely, if the desired product is the thermodynamically more stable exo isomer, running the reaction at higher temperatures for a longer time might allow for equilibration.
-
-
Solvent Optimization:
-
The polarity of the solvent can influence the transition state energies. Test a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, CH₃CN).
-
-
Chiral Auxiliaries or Catalysts:
-
For asymmetric synthesis, consider using a chiral auxiliary on the dienophile or a chiral Lewis acid catalyst to control both diastereoselectivity and enantioselectivity.
-
Issue 3: Formation of an Unexpected Dimer Byproduct
Question: I am working with 3-quinuclidinone and observing a significant amount of a higher molecular weight byproduct. What is this and how can I prevent it?
Answer:
The byproduct you are observing is likely a dimer resulting from a base-catalyzed self-condensation (autocondensation) of 3-quinuclidinone.[7]
Mechanism of Dimer Formation:
The enolate of one molecule of 3-quinuclidinone acts as a nucleophile and attacks the carbonyl group of a second molecule. This leads to an aldol-type adduct which can then dehydrate to form an α,β-unsaturated ketone dimer.
Caption: Dimer formation via self-condensation of 3-quinuclidinone.
Preventative Measures:
-
Control of Basicity:
-
Use a non-nucleophilic, sterically hindered base if your desired reaction involves deprotonation at another site.
-
If the reaction is base-catalyzed, use the minimum effective amount of base.
-
-
Temperature Management:
-
Run the reaction at lower temperatures to disfavor the self-condensation reaction, which likely has a higher activation energy than your desired reaction.
-
-
Order of Addition:
-
If your reaction involves an electrophile, add it to the reaction mixture before the base, or add the base slowly to a solution of 3-quinuclidinone and the electrophile. This will ensure the electrophile can react with any generated enolate before it has a chance to react with another molecule of 3-quinuclidinone.
-
-
Protecting Groups:
-
If feasible, consider protecting the ketone of 3-quinuclidinone as a ketal before performing other transformations.
-
Issue 4: Instability and Polymerization of 2-Quinuclidone
Question: I am attempting to synthesize and isolate 2-quinuclidone, but it seems to be highly unstable and polymerizes. Is this expected, and can it be prevented?
Answer:
Yes, the instability of 2-quinuclidone is well-documented and predicted by Bredt's Rule.[8] The free base is known to be highly reactive and prone to polymerization.
The Source of Instability:
-
Bredt's Rule: This rule states that a double bond cannot be formed at the bridgehead of a bicyclic system because it would lead to excessive ring strain. In 2-quinuclidone, the amide nitrogen is at a bridgehead position.
-
Amide Resonance: A typical amide is stabilized by resonance, where the nitrogen's lone pair delocalizes into the carbonyl group. This requires a planar geometry. In 2-quinuclidone, the bicyclic structure forces the nitrogen to be pyramidal and twists the N-C=O bond, preventing this stabilizing resonance.[8] This makes the carbonyl group highly susceptible to nucleophilic attack and the nitrogen more basic.
-
Reactivity: The lack of amide resonance makes 2-quinuclidone behave more like a strained ketone and an amine rather than a stable amide. It reacts rapidly with water and other nucleophiles, and attempts to isolate the free base often lead to uncontrolled polymerization.[8]
Caption: The causal chain leading to the instability of 2-quinuclidone.
Strategies for Handling 2-Quinuclidone:
-
Isolate as a Salt: The most successful approach to handling 2-quinuclidone is to synthesize and isolate it as a salt, such as the tetrafluoroborate salt.[8] The protonated nitrogen is no longer nucleophilic, which prevents polymerization.
-
In Situ Generation and Trapping: If the free base is required for a subsequent reaction, it should be generated in situ at low temperatures in the presence of the desired reactant. This minimizes its lifetime and the opportunity for polymerization.
-
Anhydrous and Inert Conditions: All manipulations should be carried out under strictly anhydrous and inert conditions to prevent hydrolysis and other side reactions.
References
-
Lu, L. Y., Sun, X. X., Zhang, H., Li, Q. X., & Cao, Z. Y. (2020). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed Central. Available at: [Link]
-
Movassaghi, M., & Hunt, D. K. (2008). Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids. PubMed Central. Available at: [Link]
-
Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. Available at: [Link]
-
Coldham, I., et al. (2014). Cascade cyclization and intramolecular nitrone dipolar cycloaddition and formal synthesis of 19-hydroxyibogamine. White Rose Research Online. Available at: [Link]
-
Bremner, J. B., & Putsiri, S. (2004). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Quinuclidone. Wikipedia. Available at: [Link]
-
Synlett. (2014). One-Pot Diastereoselective Synthesis of Azabicyclo[2.2.2]octanes. Synlett, 25, 2609–2612. Available at: [Link]
-
Hossain, M. L. (2012). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bicyclic N-Heterocycles. Walsh Medical Media. Available at: [Link]
Sources
- 1. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quinuclidone - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Coupling Reactions for Hindered Amino Acids
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when incorporating bulky residues such as α,α-disubstituted (e.g., Aib), N-methylated, or β-branched amino acids (e.g., Val, Ile) into peptide sequences. The inherent steric bulk of these molecules can dramatically reduce reaction rates, leading to incomplete reactions, low yields, and an increased risk of epimerization.[1][2]
This resource provides field-proven insights and solutions in a direct question-and-answer format to help you troubleshoot and overcome these common synthetic hurdles.
Troubleshooting Guide: Common Coupling Failures
This section addresses the most frequent problems encountered during the coupling of hindered amino acids.
Question: My coupling reaction with a hindered amino acid is failing or giving very low yields. What's going wrong and what should I do?
Answer: Low or incomplete coupling is the most common issue when dealing with sterically demanding residues. The root cause is almost always slow reaction kinetics, which can be exacerbated by several factors. Let's break down the potential causes and their solutions.
1. Cause: Insufficient Reagent Potency
The fundamental issue is that the energy barrier for the nucleophilic attack by the amine is significantly higher due to steric clashes. Standard coupling reagents, such as carbodiimides like DCC or EDC, are often not powerful enough to activate the carboxylic acid sufficiently to overcome this barrier.[3]
-
Solution: Upgrade Your Coupling Reagent. Switch to a more potent class of in-situ activating reagents. These are specifically designed to generate highly reactive intermediates that facilitate coupling even between sterically hindered amino acids.
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are the workhorses for difficult couplings. HATU is generally considered the most reactive in this class because it forms a highly reactive OAt-ester intermediate.[4]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also exceptionally effective. PyAOP, in particular, is noted for its high reactivity and stability.[4][5]
-
Modern Alternatives: COMU is an excellent, modern uronium salt based on Oxyma Pure. It matches HATU in efficiency but is safer (avoiding potentially explosive HOBt/HOAt byproducts), has better solubility, and may have reduced allergenic potential.[6][7]
-
2. Cause: Inadequate Reaction Time or Temperature
Because steric hindrance slows the reaction down, standard coupling times (e.g., 1-2 hours) may be insufficient for the reaction to reach completion.[1][3]
-
Solution 1: Increase Reaction Time & Perform a "Double Coupling". A common and effective strategy is to simply repeat the coupling step with fresh reagents. This second coupling helps to drive the reaction to completion by acylating any remaining free amines. An initial coupling of 45-60 minutes followed by a second, identical coupling is a robust starting point.[3] For very difficult cases, extending the reaction time to several hours or even overnight may be necessary.[3]
-
Solution 2: Use Microwave-Assisted Peptide Synthesis (MASPS). Microwave energy can dramatically accelerate the reaction by efficiently heating the solvent and reactants, overcoming the activation energy barrier much more quickly than conventional heating.[3] This is particularly effective for hindered couplings and can often accomplish in minutes what would take hours at room temperature.[7]
3. Cause: Poor Solvation and Peptide Aggregation
As a peptide chain elongates on a solid support, it can fold into secondary structures (like β-sheets), causing it to aggregate and become poorly solvated.[8][9] This effectively "hides" the N-terminal amine, preventing the incoming activated amino acid from reaching it. This is a notorious problem in sequences containing multiple hydrophobic or β-branched residues.[8]
-
Solution: Optimize Your Solvent System. The choice of solvent is critical for maintaining resin swelling and peptide chain solvation.
-
N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties for complex peptide-resin systems.[3]
-
For exceptionally difficult sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reaction outcomes.[3]
-
Below is a workflow to guide your troubleshooting process for low-yield couplings.
Caption: Troubleshooting workflow for low-yield couplings.
Advanced Strategies & Frequently Asked Questions (FAQs)
Question: Which coupling reagent is truly the "best" for hindered systems?
Answer: There is no universal "best" reagent, as the optimal choice depends on the specific nature of the coupling (e.g., α,α-disubstituted vs. N-methyl), budget constraints, and safety considerations. The table below provides a comparative summary to guide your selection.
| Reagent | Type | Key Features & Mechanism | Best For... | Potential Issues |
| HATU | Uronium | Forms highly reactive OAt-esters via anchimeric assistance from the pyridine nitrogen. Rapid kinetics.[4] | General-purpose for difficult couplings, including N-methylated amino acids.[4][7] | Higher cost. Byproducts derived from the potentially explosive HOAt.[7] |
| HCTU | Uronium | Forms O-6-ClBt esters, which are more reactive than the OBt-esters from HBTU. More cost-effective than HATU. | A good balance of high reactivity and lower cost for routine difficult couplings. | Can form guanidinium byproducts with the N-terminal amine if pre-activation is too long. |
| PyAOP | Phosphonium | Forms highly reactive OAt-esters, similar to HATU.[4][5] Does not react with primary amines to form guanidinium side products.[4] | Extremely hindered couplings where side reactions are a major concern. | High cost. Byproducts can sometimes be difficult to remove. |
| COMU | Uronium | Based on Oxyma Pure, forming reactive Oxyma esters.[7] Inherently safer (non-explosive leaving group), excellent solubility.[6][7] | All difficult couplings, especially in automated microwave SPPS and "green chemistry" protocols.[6][7] | Relatively new, may be less familiar to some labs. |
| T3P® | Phosphonic Anhydride | A cyclic anhydride that is effective for both solution-phase and cyclization reactions.[7] | Sterically hindered peptides in solution phase.[7][10] | Requires careful control of stoichiometry.[10] |
| TFFH | Fluorinating | Generates highly reactive acyl fluorides in situ.[7] | "Last resort" for the most challenging couplings, like Aib-to-Aib or coupling to N-alkyl cysteines.[2][7] | Acyl fluorides are moisture-sensitive. The reagent itself requires careful handling. |
Question: How can I minimize the risk of racemization during these forcing conditions?
Answer: Racemization (or epimerization for peptides) is a significant risk when using highly activating conditions or elevated temperatures.[7][11] It typically proceeds through the formation of a planar oxazolone intermediate, which can be reprotonated from either face.[12]
-
Causality: The rate of racemization is highly dependent on the strength of the base used. Strong, non-hindered bases can easily abstract the α-proton of the activated amino acid, initiating the side reaction.[12]
Here are the most effective strategies to suppress it:
-
Use a Weaker, Sterically Hindered Base: Instead of the commonly used diisopropylethylamine (DIPEA), switch to a weaker or bulkier base like N-methylmorpholine (NMM) or 2,4,6-collidine .[7] These bases are strong enough to facilitate the reaction but are less likely to cause epimerization.[12]
-
Choose Reagents with Built-in Suppression: Modern coupling reagents like COMU incorporate Oxyma Pure, which is an excellent racemization suppressant and a safe alternative to HOBt or HOAt.[7] For fragment condensation, TDBTU has been shown to produce significantly less epimerization than many other common reagents.[13]
-
Control the Temperature: If not using microwave synthesis, perform the coupling at a lower temperature (e.g., 0 °C) and allow it to proceed for a longer time. This slows down the rate of the racemization side reaction more than the main coupling reaction.[7]
The following diagram illustrates the key decision points for minimizing epimerization.
Caption: Key strategies for suppressing epimerization.
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common advanced workflows. These are designed to be self-validating systems for tackling difficult couplings.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is a robust method for ensuring complete reaction when coupling a single hindered residue.
-
Initial Deprotection: Perform the standard N-terminal Fmoc-deprotection on the resin-bound peptide.
-
Wash: Thoroughly wash the resin with DMF (3-5 times) to remove all residual deprotection solution.
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA or NMM (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[3]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[3]
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble byproducts.
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.[3]
-
Final Wash: After the second coupling is complete, drain the vessel and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
-
Validation (Optional): Perform a Kaiser test (or other appropriate test for secondary amines) to confirm the absence of free primary amines. Note that tests can be unreliable with aggregated peptides.[8]
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol should be reserved for cases where even potent uronium/phosphonium reagents fail, such as coupling two α,α-disubstituted amino acids.[2][7]
-
Resin Preparation: Perform the standard N-terminal Fmoc-deprotection and wash the resin thoroughly with DMF and then anhydrous DCM. It is critical that the system is free of water.
-
Acyl Fluoride Formation: In a separate, dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in anhydrous DCM.[3][10]
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a suitable base like 2,4,6-collidine (2 equivalents).[7]
-
Stir the solution at room temperature for 10-15 minutes to allow for the complete formation of the acyl fluoride.
-
Coupling Reaction: Add the solution containing the newly formed acyl fluoride directly to the deprotected, resin-bound amine.[3]
-
Allow the reaction to proceed for 2-4 hours, or overnight for the most difficult cases. Gentle heating (e.g., 40 °C) can be applied cautiously if necessary.[8]
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DCM (3-5 times) and DMF (3-5 times).
References
-
Dilun Bio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Bio Tech. [Link]
-
Chemspace. (n.d.). Optimizing Peptide Coupling: Key Techniques. Chemspace. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]
-
Vasan, S., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 28(1). [Link]
-
Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
-
Toth, G. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Muramatsu, W., & Yamamoto, H. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Yde, M., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme.de [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
Technical Support Center: Stereoselective Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives
Welcome to the technical support center dedicated to the stereoselective synthesis of 2-azabicyclo[2.2.2]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in the construction of this valuable heterocyclic scaffold. The unique conformational rigidity and stereochemical complexity of the 2-azabicyclo[2.2.2]octane core make it a privileged motif in medicinal chemistry, but also a significant synthetic challenge.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more robust and successful synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Poor Diastereoselectivity in Aza-Diels-Alder Reactions
Question: My aza-Diels-Alder reaction to form the 2-azabicyclo[2.2.2]octane core is yielding a mixture of endo and exo diastereomers with low selectivity. How can I improve the diastereoselectivity?
Potential Causes and Solutions:
-
Steric Hindrance: The facial selectivity of the dienophile's approach to the diene is highly sensitive to steric interactions.
-
Troubleshooting:
-
Modify Dienophile/Diene Substituents: The size and nature of substituents on both the diene and dienophile can significantly influence the stereochemical outcome. For instance, bulkier substituents may favor the formation of one diastereomer over the other.
-
Lewis Acid Catalyst Selection: The choice of Lewis acid can dramatically impact diastereoselectivity.[2] Some Lewis acids coordinate to the dienophile in a way that blocks one face, directing the diene to the opposite face. Experiment with a range of Lewis acids (e.g., TiCl₄, BF₃·OEt₂, SnCl₄, Sc(OTf)₃) and monitor the endo/exo ratio. In some cases, using a chiral Lewis acid catalyst can provide excellent diastereoselectivity.[2]
-
-
-
Reaction Temperature: Diels-Alder reactions are reversible, and the thermodynamic and kinetic products can differ.
-
Troubleshooting:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures often favors the kinetic product, which may be the desired diastereomer. The endo product is frequently the kinetic product due to secondary orbital interactions.
-
Thermal vs. Lewis Acid Catalysis: Compare the results of thermally induced versus Lewis acid-catalyzed reactions. Lewis acid catalysis can often enhance the preference for the endo product even at lower temperatures.[3]
-
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Troubleshooting:
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, acetonitrile). Non-polar solvents often favor the endo product.[2]
-
-
Issue 2: Low Enantioselectivity in Asymmetric Catalysis
Question: I am using a chiral catalyst for an asymmetric synthesis of a 2-azabicyclo[2.2.2]octane derivative, but the enantiomeric excess (ee) is consistently low. What factors should I investigate?
Potential Causes and Solutions:
-
Catalyst Performance and Selection: The choice of chiral catalyst is paramount for achieving high enantioselectivity.[1]
-
Troubleshooting:
-
Catalyst Screening: A thorough screening of different classes of chiral catalysts is often necessary. This could include organocatalysts (e.g., proline derivatives, chiral phosphoric acids) or transition metal complexes with chiral ligands (e.g., BOX, PYBOX, TADDOL).[2][3]
-
Ligand Modification: For transition metal catalysts, subtle modifications to the chiral ligand's structure can have a profound impact on enantioselectivity. Consider ligands with different steric and electronic properties.
-
Catalyst Loading: Vary the catalyst loading. In some cases, higher or lower catalyst loadings can affect the formation of catalytically active species and, consequently, the ee.
-
-
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be optimal for the specific substrate.
-
Troubleshooting:
-
Substrate Modification: If possible, modify the substituents on the substrate. The electronic and steric properties of the substrate can influence its interaction with the chiral catalyst.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration can all play a crucial role in enantioselective transformations.
-
Troubleshooting:
-
Temperature Optimization: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex. Screen a range of solvents to find the optimal medium for enantioselection.
-
Additives: In some catalytic systems, the addition of co-catalysts or additives (e.g., Lewis acids, Brønsted acids/bases) can enhance enantioselectivity.
-
-
Issue 3: Inefficient Ring-Closing Metathesis (RCM) for Bicyclic Core Formation
Question: My ring-closing metathesis reaction to form the bridged ring of the 2-azabicyclo[2.2.2]octane system is sluggish, resulting in low yields or decomposition of the starting material. What can I do to improve this key step?
Potential Causes and Solutions:
-
Catalyst Choice and Activity: The selection of the appropriate Grubbs or Hoveyda-Grubbs catalyst is critical for successful RCM.
-
Troubleshooting:
-
Catalyst Generation: Ensure you are using the correct generation of the catalyst. Second and third-generation Grubbs catalysts generally exhibit higher activity and broader substrate scope.
-
Catalyst Screening: Test different commercially available RCM catalysts. Their reactivity can vary significantly depending on the substrate.
-
-
-
Substrate Conformation: The pre-RCM substrate must be able to adopt a conformation that allows the two terminal olefins to come into proximity for the metathesis reaction to occur.
-
Troubleshooting:
-
Protecting Group Strategy: The choice of the nitrogen protecting group can influence the substrate's conformation.[4] A bulky protecting group might hinder the necessary conformational flexibility. Consider screening different protecting groups (e.g., Boc, Cbz, Ts).
-
Linker Length and Flexibility: The length and flexibility of the tether connecting the two olefinic moieties are crucial. A linker that is too short or too rigid can prevent ring closure.
-
-
-
Reaction Conditions: RCM reactions can be sensitive to various parameters.
-
Troubleshooting:
-
Solvent and Concentration: RCM is an intramolecular process, so running the reaction at high dilution can favor the desired ring closure over intermolecular oligomerization. Common solvents include dichloromethane and toluene.
-
Temperature: While many RCM reactions proceed at room temperature, some challenging substrates may require heating to facilitate the reaction.
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 2-azabicyclo[2.2.2]octane core?
A1: The most common and effective strategies include:
-
Aza-Diels-Alder Reaction: This is a powerful method for forming the bicyclic core in a single step.[5] It involves the [4+2] cycloaddition of a diene with an imine or its equivalent as the dienophile. The stereoselectivity of this reaction can often be controlled through the use of chiral auxiliaries, chiral Lewis acid catalysts, or organocatalysts.[2][3]
-
Ring-Closing Metathesis (RCM): This strategy involves the formation of the bridged ring system from a suitably functionalized piperidine derivative containing two terminal olefins.[6][7] The choice of the RCM catalyst is crucial for the success of this approach.
-
Intramolecular Cyclization Reactions: Various intramolecular cyclization strategies, such as intramolecular SN2 reactions, can be employed to construct the bicyclic framework. For example, a key Ti(OiPr)₄-mediated intramolecular SN2 ring closure has been used effectively.[8][9]
-
From Benzoic Acid Derivatives: It is possible to synthesize the bicyclo[2.2.2]octane core from benzoic acid through a sequence of reactions that may involve a Diels-Alder reaction as a key step.[10]
Q2: How do I choose the appropriate nitrogen protecting group for my synthesis?
A2: The choice of the nitrogen protecting group is a critical decision that can impact reaction outcomes and overall synthetic efficiency. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under conditions that do not affect other functional groups in the molecule.
-
Influence on Reactivity and Stereoselectivity: As mentioned in the troubleshooting section, the protecting group can influence the stereochemical course of reactions. For example, bulky protecting groups like Boc can influence the outcome of additions to the bicyclic system.[4]
-
Common Protecting Groups:
Q3: What are the best analytical techniques for determining the stereochemistry of my 2-azabicyclo[2.2.2]octane derivatives?
A3: Determining the absolute and relative stereochemistry of your products is crucial. The following techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The coupling constants (J-values) between protons on the bicyclic core can provide valuable information about their relative stereochemistry (e.g., exo vs. endo).
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments can establish through-space proximity between protons, which is invaluable for assigning relative stereochemistry.
-
-
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of both relative and absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess (ee) of chiral products by separating the enantiomers on a chiral stationary phase.
Visualizing Synthetic Strategies
To aid in understanding the key synthetic approaches, the following diagrams illustrate the general workflows for the Aza-Diels-Alder reaction and Ring-Closing Metathesis.
Caption: Generalized workflow for the Aza-Diels-Alder approach.
Caption: Generalized workflow for the Ring-Closing Metathesis approach.
Data Summary: Catalyst Performance in Asymmetric Aza-Diels-Alder Reactions
The following table summarizes representative data for different catalyst systems used in the asymmetric synthesis of 2-azabicyclo[2.2.2]octane derivatives, highlighting the achievable levels of diastereoselectivity and enantioselectivity.
| Catalyst System | Diene | Dienophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Titanium-(2R,3R)-TADDOLate | 1-(phenoxycarbonyl)-1,2-dihydropyridine | N-acryloyl-(4S)-4-benzyloxazolidin-2-one | up to 92% de | - | [2] |
| Cu(OTf)₂/(4S,4′S)-bis(oxazoline) | 1-(phenoxycarbonyl)-1,2-dihydropyridine | N-acryloyl-(4R)-4-benzyloxazolidin-2-one | up to 97% de | - | [2] |
| Proline sulfonamide XIII | Cyclohexen-3-one | N-aryl aldimines | - | High | [3] |
Disclaimer: The information provided in this technical support center is for research and development purposes only. Experimental conditions should be optimized for each specific substrate and reaction. Always follow appropriate laboratory safety procedures.
References
-
Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 26(3), 640–647. [Link]
-
Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development. [Link]
-
Sci-Hub. (n.d.). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2. - Sci-Hub. Retrieved from [Link]
-
FAO AGRIS. (n.d.). Asymmetric synthesis of isoquinuclidines by Diels–Alder reaction of 1,2-dihydropyridine utilizing a chiral Lewis acid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a Stereoselective Synthesis of (1 R ,4 R )- and (1 S ,4 S )-2-Oxa-5-azabicyclo[2.2.2]octane | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Proline sulfonamide XIII catalyzed asymmetric synthesis of... | Download Scientific Diagram. Retrieved from [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of propellanes containing a bicyclo[2.2.2]octene unit via the Diels–Alder reaction and ring-closing metathesis as key steps. Retrieved from [Link]
-
Sci-Hub. (n.d.). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2). Retrieved from [Link]
-
Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Retrieved from [Link]
-
PubMed. (2012). Domino ring-opening metathesis-ring-closing metathesis of bicyclo[2.2.2]octene derivatives: scope and limitations. J Org Chem., 77(14), 6345-50. [Link]
-
Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Retrieved from [Link]
-
ResearchGate. (n.d.). A Ring-Closing Olefin Metathesis Approach to Bridged Azabicyclic Structures. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Iodine-Catalyzed Microwave-Induced Multicomponent Aza-Diels Alder [4+2] Cycloaddition Reaction: A Versatile Approach Towards Bic. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Synthesis of a bicyclo[2.2.2]octane from benzoic acid. Retrieved from [Link]-octane-from-benzoic-acid)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Asymmetric synthesis of isoquinuclidines by Diels–Alder reaction of 1,2-dihydropyridine utilizing a chiral Lewis acid catalyst [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. sci-hub.box [sci-hub.box]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis / The Journal of Organic Chemistry, 2003 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 2-Boc-2-azabicyclo[2.2.2]octane-1-methanol | Benchchem [benchchem.com]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Deprotection of N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of molecules incorporating the (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold. The removal of the N-Boc (tert-butyloxycarbonyl) protecting group is a critical step, and its success hinges on the appropriate selection of reagents and reaction conditions. This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a high-yielding and clean deprotection.
Overview: The Chemistry of N-Boc Deprotection
The N-Boc group is a cornerstone of modern organic synthesis for amine protection due to its general stability towards nucleophiles and bases.[1] Its removal is most commonly achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid, followed by the cleavage of the C-O bond to release the highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid readily decarboxylates, evolving carbon dioxide gas and liberating the free amine, which is then protonated by the excess acid to form a salt (e.g., hydrochloride or trifluoroacetate).[2][3]
The rigid, bicyclic structure of the azabicyclooctane core does not significantly hinder the deprotection reaction, which proceeds readily under standard conditions. However, the choice of acid and solvent system is paramount to prevent side reactions and ensure straightforward product isolation.
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for deprotecting N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid?
The two most reliable and widely used methods are:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Hydrogen Chloride (HCl) in an organic solvent like 1,4-dioxane, methanol, or ethyl acetate.[4][5]
Both methods are typically fast, occurring at room temperature, and lead to the formation of the corresponding ammonium salt of the deprotected product.[4]
Q2: Which method is "better": TFA or HCl?
This depends on your downstream application and the sensitivity of other functional groups in your molecule.
-
TFA is highly effective and easy to remove by rotary evaporation due to its volatility. However, it is a very strong acid and can cleave other acid-sensitive groups if present.
-
HCl in Dioxane (typically 4M) is also highly effective and is often considered slightly milder than neat TFA.[6] The resulting hydrochloride salt is often a stable, crystalline solid that can be easily isolated by filtration after precipitation with a non-polar solvent like diethyl ether. This can be an advantage for purification.
Q3: How do I monitor the progress of the deprotection reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture against the starting material. The product, being a salt, will be much more polar and should have a significantly lower Rf value. Staining with ninhydrin is effective for visualizing the newly formed primary or secondary amine, which typically appears as a purple or yellow spot.
-
LC-MS: This is the most definitive method. You will observe the disappearance of the mass corresponding to your N-Boc protected starting material and the appearance of the mass for the deprotected product.
Q4: Can this deprotection be performed under non-acidic conditions?
While acidic cleavage is standard, alternative methods exist, though they are less common for this specific substrate. Thermal deprotection, often performed at high temperatures in a suitable solvent, can remove the Boc group without any acid catalyst.[7] However, this requires elevated temperatures that could degrade sensitive substrates.[7] For most applications involving this robust scaffold, acidic methods are superior in their efficiency and simplicity.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection experiment.
Problem 1: My reaction is incomplete or sluggish.
Cause & Explanation: An incomplete reaction is often due to insufficient acid strength or quantity, the presence of moisture which can consume the acid, or low reaction temperature. The N-Boc deprotection mechanism's kinetics can show a second-order dependence on the acid concentration, meaning a higher concentration dramatically increases the reaction rate.[8]
Solutions:
-
Increase Acid Equivalents: Ensure a significant excess of acid is used. For TFA, using a 20-50% v/v solution in DCM is common. For HCl, using the commercially available 4M solution in dioxane is standard.
-
Ensure Anhydrous Conditions: Water can compete with the Boc-group for protonation, slowing the reaction. Use anhydrous solvents and handle reagents in a dry environment. This is particularly important if other acid-sensitive functionalities, like esters, are present, as water can promote their hydrolysis.[9]
-
Increase Temperature: If the reaction is slow at room temperature, gently warming it to 40-50°C can increase the rate. However, do this cautiously as it can also promote side reactions.
-
Extend Reaction Time: While most deprotections are complete within 1-2 hours, allow the reaction to stir longer and monitor by LC-MS until all starting material is consumed.
Problem 2: I'm observing unexpected side products in my mass spec or NMR.
Cause & Explanation: The primary culprit for side product formation is the tert-butyl cation (t-Bu⁺) generated during the reaction.[8] This electrophilic species can alkylate any nucleophilic functional groups on your molecule or in the reaction mixture, such as electron-rich aromatic rings or sulfur-containing groups.[8]
Solutions:
-
Use a Scavenger: Add a cation scavenger to the reaction mixture. The scavenger's role is to trap the t-Bu⁺ cation before it can react with your product.
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are effective and typically added at 5-10% v/v.
-
-
Lower the Temperature: Running the reaction at 0°C can sometimes mitigate side reactions by reducing the rate of the undesired alkylation more than the desired deprotection.
Problem 3: I'm having difficulty isolating my final product.
Cause & Explanation: The product of an acidic deprotection is an ammonium salt (trifluoroacetate or hydrochloride), which has very different physical properties from the protected, neutral starting material.[10] These salts are often highly polar, sometimes hygroscopic, and may not behave as expected during a standard aqueous workup.
Solutions:
-
Precipitation/Trituration: This is the most common and effective method. After the reaction is complete, concentrate the solution in vacuo. Add a non-polar solvent in which the product salt is insoluble, such as diethyl ether or hexane. The salt should precipitate as a solid, which can then be collected by filtration and washed with more non-polar solvent.
-
Direct Use: If the downstream reaction is compatible with the salt and the reaction is clean, you can often evaporate the solvent and excess acid (especially with volatile acids like TFA and HCl) and use the crude salt directly in the next step without further purification.
-
Avoid Basic Workup (Unless Intended): Do not perform a basic aqueous workup (e.g., with NaHCO₃) unless you specifically want to isolate the free amine. The free amine may have different stability and solubility profiles and can be more difficult to handle than the corresponding salt.
Visualized Workflow & Decision Guide
The following diagram outlines the logical flow for selecting a deprotection strategy and subsequent troubleshooting.
Caption: Decision workflow for N-Boc deprotection.
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is highly effective for robust substrates.
| Parameter | Value/Reagent | Purpose |
| Reagents | N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | Starting Material |
| Dichloromethane (DCM), anhydrous | Solvent | |
| Trifluoroacetic Acid (TFA) | Deprotecting Agent | |
| Anisole (optional) | Cation Scavenger | |
| Diethyl ether, cold | Precipitation Solvent | |
| Conditions | Temperature: 0°C to Room Temperature | Control reaction rate |
| Time: 30 min - 2 hours | Reaction duration |
Step-by-Step Methodology:
-
Dissolve N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If desired, add anisole (0.5 - 1.0 eq) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TFA (10-20 eq, or as a 25-50% v/v solution in DCM) to the stirring solution. Gas evolution (CO₂) should be observed.[2]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the resulting oil/residue, add a sufficient volume of cold diethyl ether and stir or sonicate the mixture vigorously. The product should precipitate as a white solid (the TFA salt).
-
Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This protocol is an excellent alternative and often yields a more crystalline hydrochloride salt.[6][11]
| Parameter | Value/Reagent | Purpose |
| Reagents | N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid | Starting Material |
| 4M HCl in 1,4-Dioxane | Deprotecting Agent & Solvent | |
| Diethyl ether, cold | Precipitation Solvent | |
| Conditions | Temperature: Room Temperature | Standard condition |
| Time: 1 - 3 hours | Reaction duration |
Step-by-Step Methodology:
-
Place N-Boc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (1.0 eq) into a round-bottom flask.
-
Add a sufficient volume of 4M HCl in 1,4-dioxane (typically a 10-20 fold excess of HCl) to fully dissolve the starting material.
-
Stir the solution at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until completion.
-
Once complete, add cold diethyl ether to the reaction mixture until a precipitate forms. The volume of ether needed is typically 5-10 times the volume of the dioxane solution.
-
Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.
-
Collect the white solid (this compound hydrochloride[10]) by vacuum filtration.
-
Wash the filter cake thoroughly with diethyl ether to remove residual dioxane and any non-polar impurities.
-
Dry the product under high vacuum.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Donnelly, K. F., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
-
Gante, J. P., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. This compound hydrochloride 97% | CAS: 1212414-94-2 | AChemBlock [achemblock.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Yield in Azabicyclic Compound Synthesis
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of azabicyclic compounds. Our focus is on diagnosing and resolving common issues to improve reaction yields and product purity.
Introduction: The Challenge of Azabicyclic Synthesis
Azabicyclic scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] However, their synthesis is often complex, involving multiple steps where yield can be compromised. Ring strain, stereocontrol, and the reactivity of intermediates present significant hurdles.[3][4][5] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in our applications lab, providing both mechanistic explanations and actionable protocols to enhance your synthetic success.
Section 1: Foundational Troubleshooting Principles
Before delving into specific reaction steps, it's crucial to address overarching principles that impact the entire synthetic route.
Q: My overall yield is consistently low across multiple steps. Where should I start investigating?
A: Low cumulative yield often points to foundational issues rather than a single problematic reaction. Here’s a systematic approach to diagnosis:
-
Purity of Starting Materials: Seemingly minor impurities in starting materials can have a cascading effect, acting as catalyst poisons or participating in side reactions. Always verify the purity of your reagents, especially after storage. When in doubt, re-purify or purchase a fresh batch.
-
Solvent Quality and Choice: Solvents are not merely inert media; they can profoundly influence reaction rates and equilibria by stabilizing reactants or transition states.[6] Use dry, degassed solvents where necessary, as residual water or oxygen can quench sensitive reagents or catalyze decomposition. The choice of solvent polarity (protic vs. aprotic) can also be critical.[6][7] For instance, polar aprotic solvents may be ideal for some ring-opening reactions, while polar protic solvents are better for others.[7][8]
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] This allows you to identify the optimal endpoint and detect the formation of byproducts in real-time.
-
Atmosphere Control: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure your reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like Schlenk lines or glove boxes.
Section 2: Troubleshooting Key Synthetic Transformations
This section addresses specific challenges encountered during common reactions used to construct azabicyclic frameworks.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, common cores in azabicyclic structures.[11][12][13]
Q: I'm experiencing low yields in my Pictet-Spengler cyclization. What are the common causes and solutions?
A: Low yields in the Pictet-Spengler reaction typically stem from poor iminium ion formation or insufficient nucleophilicity of the aromatic ring.[12]
-
Mechanism Insight: The reaction proceeds via the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base.[14] This is followed by protonation to an electrophilic iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to form the new ring.[12][14]
Troubleshooting Workflow: Pictet-Spengler Reaction
Caption: Troubleshooting flowchart for low Pictet-Spengler yields.
Recommended Solutions:
-
Enhance Aromatic Nucleophilicity: The cyclization step is an electrophilic aromatic substitution. If your aromatic ring is electron-deficient, the reaction will be sluggish. Ensure the ring has electron-donating groups.[14]
-
Promote Iminium Ion Formation:
-
Acid Catalysis: The reaction is traditionally catalyzed by acid.[12] If yields are low, consider switching from a weaker acid (like acetic acid) to a stronger one, such as trifluoroacetic acid (TFA).
-
N-Acyliminium Ion Variant: For less reactive systems, an N-acyliminium ion Pictet-Spengler reaction can be highly effective. Acylating the intermediate imine creates a much more powerful electrophile, allowing cyclization to occur under milder conditions with better yields.[12]
-
-
Solvent Choice: While traditionally performed in protic solvents with heating, superior yields have been reported in aprotic media, sometimes even without an acid catalyst.[12]
| Condition | Catalyst | Solvent | Typical Yield | Reference |
| Classic | HCl, H₂SO₄ | Protic (e.g., EtOH) | Moderate | [12][14] |
| High-Yield | TFA | Aprotic (e.g., CH₂Cl₂) | Good to Excellent | [11] |
| N-Acyliminium | Lewis Acid (optional) | Aprotic (e.g., CH₂Cl₂) | Excellent | [12] |
| Table 1. Comparison of conditions for the Pictet-Spengler reaction. |
Intramolecular [3+2] Cycloaddition
This reaction is a powerful tool for constructing five-membered rings within the azabicyclic framework, often by reacting an intramolecular azide and an alkyne.[15]
Q: My intramolecular [3+2] cycloaddition is failing or giving low yields. What should I investigate?
A: Success in this cycloaddition depends on the ability of the molecule to adopt a conformation that allows the azide and alkyne moieties to react.
-
Mechanism Insight: The intramolecular azide-alkyne cycloaddition (a type of Huisgen cycloaddition) forms a triazole ring fused to the existing structure. While the intermolecular version often requires metal catalysis (e.g., copper or ruthenium), the intramolecular reaction can sometimes proceed thermally due to the proximity of the reacting groups.[15]
Troubleshooting Steps:
-
Conformational Constraints: The linker connecting the azide and alkyne must be of appropriate length and flexibility. If the chain is too short or rigid, the reactive ends may not be able to reach each other, preventing the reaction. Molecular modeling can help assess the feasibility of the required pre-reaction conformation.
-
Thermal vs. Catalytic Conditions: If the thermal reaction is not proceeding, even at elevated temperatures, consider employing a catalyst. Copper(I) catalysis is the most common and can dramatically accelerate the reaction, often allowing it to proceed at room temperature.
-
Solvent Effects: The solvent can influence the reaction rate. A screen of different solvents with varying polarities may be beneficial.
-
Side Reactions: At high temperatures required for thermal cycloaddition, decomposition of the azide or other sensitive functional groups can occur. If this is suspected, switching to milder, catalyzed conditions is recommended.[16]
Protecting Group Manipulations: N-Debenzylation
The benzyl group is a common nitrogen protecting group, but its removal can be challenging, especially in complex molecules.[17]
Q: I am struggling with the N-debenzylation step. The reaction is incomplete, or I'm seeing decomposition of my product. What can I do?
A: Incomplete debenzylation or side reactions are common issues. The choice of method is highly substrate-dependent.
Common Debenzylation Methods & Troubleshooting:
-
Catalytic Hydrogenolysis (H₂/Pd/C):
-
Problem: Incomplete reaction or catalyst poisoning.
-
Solution: The catalyst, Pd/C or Pd(OH)₂, can be poisoned by sulfur-containing compounds or other functional groups. Ensure your substrate is highly pure. Increasing catalyst loading, hydrogen pressure, or temperature can help, but may also lead to over-reduction of other groups.[18] In some cases, adding a small amount of acid, like acetic acid, can facilitate the debenzylation of N-Boc, N-benzyl double-protected amines.[18][19]
-
-
Oxidative Cleavage (KOtBu/DMSO/O₂):
-
Problem: The reaction is not working for my heterocyclic system.
-
Solution: This method is effective for a wide range of N-benzylated heterocycles, including imidazoles, indoles, and pyrazoles.[17] It is tolerant of many functional groups like thioethers and nitriles. The proposed mechanism involves the formation of a benzylic anion which then reacts with oxygen.[17] If the reaction is sluggish, ensure your DMSO is anhydrous and that oxygen is bubbling through the solution efficiently.
-
-
Transfer Hydrogenation (Ammonium Formate, Pd/C):
-
Problem: Low efficiency.
-
Solution: This is a milder alternative to high-pressure hydrogenation. The efficiency can be sensitive to the solvent and the source of the catalyst. Methanol is a common solvent. If the reaction is slow, a modest increase in temperature may be beneficial.
-
Experimental Protocol: Acid-Facilitated N-Debenzylation This protocol is adapted for substrates where standard hydrogenolysis is sluggish.[18]
-
Dissolve the N-benzyl, N-Boc protected azabicyclic compound (1.0 eq) in ethanol.
-
Add 20% Pd(OH)₂/C (Pearlman's catalyst, ~20% by weight of the substrate).
-
Add acetic acid (1.5 eq).
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂) three times.
-
Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude product, which can then be purified by chromatography or crystallization.
Section 3: Purification and Analysis FAQs
Q: How can I effectively separate diastereomers of my azabicyclic product?
A: Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[20][21]
-
Flash Chromatography: This is the most common method. Since diastereomers have different polarities, they will exhibit different retention factors (Rf) on TLC.
-
Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in Rf values (ΔRf).
-
Column Choice: For difficult separations, using high-performance flash chromatography with smaller particle size silica can improve resolution. Reversed-phase (C18) chromatography can also be effective where normal phase fails.[20][21]
-
-
Crystallization: If one diastereomer is crystalline and less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This can sometimes be a process of trial and error to find the right solvent.
-
Supercritical Fluid Chromatography (SFC): For challenging separations, SFC can offer superior resolution and speed compared to HPLC.[22][]
Workflow for Diastereomer Separation
Caption: Decision workflow for separating diastereomers.
Q: I have an unknown peak in my LC-MS/NMR. How do I identify if it's a critical impurity?
A: Impurity identification is crucial for drug development and ensuring the safety of the final compound.[24][25]
-
Hyphenated Techniques: The combination of chromatography and spectroscopy is powerful for impurity profiling.[10]
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the impurity, which can give clues about its structure and relationship to the parent compound.
-
LC-NMR: Allows for the direct acquisition of NMR spectra on the isolated impurity, which is often sufficient for full structure elucidation.
-
-
Forced Degradation Studies: Subjecting your main compound to stress conditions (acid, base, heat, light, oxidation) can help generate potential degradation products. If your unknown impurity appears in one of these studies, it provides insight into its formation mechanism and structure.
-
Spectroscopic Analysis:
-
NMR: Techniques like ¹H, ¹³C, COSY, HSQC, and HMBC are essential for piecing together the structure of an unknown.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition of the impurity.
-
References
- Feng, J., et al. (2023). Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. PMC - NIH.
- (N/A). Computational Investigation of the Aza-Cope Rearrangement Leading to Angularly Substituted 1-Azabicyclic Rings. Source N/A.
- (N/A). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- Dombrády, Z.S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- (N/A). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies Inc.
- Bhagwan, S. (N/A). SYNTHETIC APPROACHES TOWARD AZABICYCLIC AND AZASPIRO- BICYCLIC SCAFFOLDS RELEVANT TO PEPTIDE CONFORMATION CONTROL. University Digital Conservancy.
- (N/A). Effect of solvent on the ring-opening reactions of cyclo- propanated... ResearchGate.
- (N/A). Pictet–Spengler reaction. Wikipedia.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- (2021). Pictet-Spengler Reaction. J&K Scientific LLC.
- (2024). Recent advances in catalytic asymmetric synthesis. PMC - NIH.
- (N/A). The Pictet-Spengler Reaction Updates Its Habits. PMC.
- (N/A). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- (N/A). Solvent effects. Wikipedia.
- (N/A). Select strategies in asymmetric catalysis to access both enantiomers of product. Source N/A.
- (N/A). Table 2 . Effects of solvent on the ring-opening a. ResearchGate.
- Qiu, W., & Xu, B. (N/A). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- (N/A). Synthesis of Easy-to-Functionalize Azabicycloalkane Scaffolds as Dipeptide Turn Mimics en Route to cRGD-Based Bioconjugates. ResearchGate.
- (2021). The Effects of the Solvents on the Macrocyclic Structures: From Rigid Pillararene to Flexible Crown Ether. SciELO.
- Kim, J.Y., et al. (N/A). Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs): from Cyclization to Radical Reactions. Sigma-Aldrich.
- (N/A). Protecting Groups in Peptide Synthesis: A Detailed Guide. Source N/A.
- Zhang, Y., et al. (2017). Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed.
- (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH.
- (N/A). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- (N/A). The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.
- (N/A). Examples of catalytic asymmetric synthesis of [3.1.0] azabicycles... ResearchGate.
- (N/A). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. NIH.
- (N/A). Recent Advances in Synthetic Routes to Azacycles. PMC - PubMed Central - NIH.
- (N/A). Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds. Organic & Biomolecular Chemistry (RSC Publishing).
- (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org.
- Haddach, A.A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.
- (N/A). Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction: Recent Developments and Applications. MDPI.
- (2026). Total Syntheses of (+)-Penicibilaenes A and B via Enantioselective Desymmetrization. Organic Letters - ACS Publications.
- (N/A). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate.
- (N/A). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Source N/A.
- (N/A). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ResearchGate.
- (N/A). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. ResearchGate.
- (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. PubMed.
- (N/A). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. MDPI.
- (2022). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. PMC.
- (N/A). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate.
- (N/A). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.
- (N/A). 2.10 Stability of Cycloalkanes: Ring Strain. Penn State Pressbooks.
- Seebacher, W., et al. (2015). Synthesis of 3-azabicyclo[3.2.2]nonanes and their antiprotozoal activities. PubMed.
- (N/A). PURITY AND IMPURITY ANALYSIS. Agilent.
- (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices.
- (N/A). Impurity Identification & Analysis Services. BOC Sciences.
- Qiu, F. (N/A). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies.
- (2023). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.
- (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jk-sci.com [jk-sci.com]
- 15. Intramolecular azide-alkyne [3 + 2] cycloaddition: versatile route to new heterocyclic structural scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cdn.mysagestore.com [cdn.mysagestore.com]
- 21. santaisci.com [santaisci.com]
- 22. Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
- 25. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Synthesis of 2-Azabicyclo[2.2.2]octane Analogs
Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.2]octane analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important structural motif. The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, is a key component in many pharmacologically active compounds.[1][2] Its rigid bicyclic structure provides a unique three-dimensional scaffold for drug design.[3][4] This guide offers practical, field-proven insights to help you navigate the complexities of its synthesis and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-azabicyclo[2.2.2]octane analogs in a question-and-answer format.
Question 1: Why is my overall yield for the 2-azabicyclo[2.2.2]octane core synthesis consistently low?
Low yields in multi-step syntheses of 2-azabicyclo[2.2.2]octane are a frequent challenge. Several factors can contribute to this, often related to the specific synthetic route employed.
Potential Causes and Solutions:
-
Inefficient Cyclization: The key ring-forming step is often a bottleneck.
-
Imino-Diels-Alder Approaches: These reactions can be low-yielding (30-35%) and may require chromatographic purification.[5] The use of lanthanide Lewis acids does not always improve the yield.[5]
-
Troubleshooting: Careful optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial. Consider alternative dienophiles or dienes that may exhibit higher reactivity.
-
-
Intramolecular Cyclization of cis-4-aminocyclohexanecarboxylic acid (ACHA): This method's efficiency is highly dependent on the purity of the cis-ACHA isomer.[5] Hydrogenation of p-aminobenzoic acid typically yields a mixture of cis and trans isomers.[1][5]
-
-
Suboptimal Reduction of the Bicyclic Lactam: The reduction of the lactam intermediate to the corresponding amine is a critical step.
-
Purification Losses: The final product, often isolated as a salt (e.g., tosylate), can have variable solubility, leading to losses during crystallization and washing.
-
Troubleshooting: Optimize the crystallization solvent system and minimize the volume of washing solvents. Seeding the solution can aid in crystallization.[5]
-
Question 2: I am observing the formation of an unexpected N-oxide byproduct. What is the cause and how can I prevent it?
The formation of N-oxides is a common side reaction when working with tertiary amines, including the 2-azabicyclo[2.2.2]octane core.[6][7]
Causality:
Tertiary amines are susceptible to oxidation, which can occur through various mechanisms.[8] Exposure to atmospheric oxygen, especially over prolonged periods, can lead to the slow formation of N-oxides.[7] Certain reagents or reaction conditions can also promote oxidation. The lone pair of electrons on the nitrogen atom attacks an oxygen source, forming a dative N-O bond.[6][7]
Prevention and Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions and store intermediates under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidizing Agents: If not essential for the desired transformation, avoid the use of strong oxidizing agents. If an oxidation step is necessary elsewhere in the molecule, choose a reagent with high selectivity to avoid reacting with the tertiary amine.
-
Purification: N-oxides are generally more polar than the parent amine due to the N+-O- bond.[7] This property can be exploited for their removal via column chromatography.
Experimental Protocol: N-Oxide Reduction
If N-oxide formation is unavoidable, it can often be reduced back to the parent amine.
-
Dissolve the crude product containing the N-oxide in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent such as PPh3 or NaBH4.
-
Stir the reaction at room temperature or with gentle heating until the N-oxide is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the desired amine.
Question 3: How can I control or prevent epimerization at stereocenters during the synthesis?
Epimerization, the change in configuration at one stereocenter, can be a significant issue, particularly when using strong bases or high temperatures.[9]
Underlying Principles:
Epimerization often occurs via the formation of an enolate or a similar stabilized carbanion intermediate. Protons alpha to a carbonyl group are particularly susceptible to abstraction by a base. Subsequent reprotonation can occur from either face of the planar enolate, leading to a mixture of epimers.
Strategies for Control:
-
Use of Hindered Bases: Employing sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can minimize side reactions.[10]
-
Low-Temperature Reactions: Performing reactions at low temperatures (e.g., -78 °C) can kinetically disfavor the epimerization process.[10]
-
Crystallization-Induced Diastereomer Transformation: In some cases, one diastereomer may be significantly less soluble and will crystallize out of solution, driving the equilibrium towards the formation of that desired isomer.[9]
Workflow for Minimizing Epimerization:
Caption: Controlling epimerization through careful selection of base and temperature.
Question 4: I am attempting a Dieckmann condensation to form a key intermediate, but I'm observing dimerization and other side products. How can I optimize this reaction?
The Dieckmann condensation is a powerful intramolecular Claisen condensation for forming five- and six-membered rings.[10][11] However, it can be prone to side reactions, especially when forming larger or strained rings.[10][12]
Common Side Reactions and Solutions:
-
Dimerization: This occurs when one molecule acts as the nucleophile and another as the electrophile in an intermolecular reaction.
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular dimerization.
-
-
Reverse Dieckmann Reaction: If the resulting β-keto ester does not have an enolizable proton, the reaction can be reversible and may not proceed to completion.[11]
-
Trapping the Intermediate: In some cases, the intermediate can be trapped, for example, with a silylating agent like TMS-Cl, to drive the reaction forward.[12]
-
-
Solvent and Base Selection: The choice of solvent and base is critical.
| Parameter | Recommendation for Dieckmann Condensation | Rationale |
| Base | Sterically hindered, non-nucleophilic bases (e.g., t-BuOK, LDA, LHMDS) | Minimizes side reactions.[10] |
| Solvent | Aprotic (e.g., THF) or non-polar (e.g., toluene) | Enhances enolate stability or reduces side reactions.[10] |
| Temperature | Lower temperatures | Minimizes side reactions.[10] |
| Concentration | High dilution | Favors intramolecular cyclization over intermolecular dimerization. |
Question 5: My attempt at a Hofmann-Löffler-Freytag reaction to construct the bicyclic system is failing. What are the critical parameters for this reaction?
The Hofmann-Löffler-Freytag (HLF) reaction is a method for synthesizing pyrrolidines and piperidines from N-haloamines.[13][14] It proceeds via a radical mechanism involving an intramolecular 1,5-hydrogen atom transfer.[13]
Critical Parameters and Troubleshooting:
-
Acidic Conditions: The reaction is typically carried out in strong acid (e.g., H2SO4 or CF3COOH), which protonates the N-haloamine to form the key ammonium radical species upon homolytic cleavage.[14]
-
Initiation: The reaction requires initiation by heat or UV light to induce homolysis of the N-X bond.[14]
-
Substrate Stability: N-haloamines can be unstable, which may limit the applicability of the HLF reaction.[13]
-
Suarez Modification: An alternative is to generate the N-haloamine in situ. The Suarez modification uses reagents like Pb(OAc)4/I2 or diacetoxyiodobenzene (DIB)/I2, which can make the reaction more practical.[13]
-
-
Electron-Withdrawing Groups: When the nitrogen atom bears an electron-withdrawing group, the reaction can often be performed under milder, neutral conditions.[13]
Reaction Mechanism Overview:
Caption: Key steps in the Hofmann-Löffler-Freytag reaction.
Frequently Asked Questions (FAQs)
What are the most common synthetic routes to the 2-azabicyclo[2.2.2]octane core?
Several synthetic strategies have been developed to construct the 2-azabicyclo[2.2.2]octane skeleton. Some of the most prevalent include:
-
Diels-Alder Reactions: This is a common approach, often involving an imino-Diels-Alder reaction between a 1,3-diene and an imine dienophile.[5] Another variation is the intramolecular Diels-Alder (IMDA) reaction, which can be used to construct the bicyclic system.[15][16]
-
Intramolecular Cyclization: As discussed in the troubleshooting section, the cyclization of substituted cyclohexylamine derivatives is a viable route.[1][5] This can also involve intramolecular SN2 ring opening of an epoxide by an amide anion.[17][18]
-
Ring Expansion/Rearrangement Reactions: Ring expansion of smaller bicyclic systems or rearrangement reactions can also lead to the 2-azabicyclo[2.2.2]octane framework. For example, a Beckmann rearrangement of a bicyclo[2.2.2]octan-2-one can yield a 2-azabicyclo[3.2.2]nonan-3-one, which can be a precursor.[19][20]
Can ring-opening reactions of the 2-azabicyclo[2.2.2]octane system occur as a side reaction?
Yes, under certain conditions, the bicyclic system can undergo ring-opening. For instance, strained aziridine-containing tricyclic systems can undergo ring-opening with nucleophiles.[21] While the 2-azabicyclo[2.2.2]octane ring is generally stable, highly reactive reagents or harsh reaction conditions could potentially lead to undesired ring-opening reactions.
What are some key considerations for the purification of 2-azabicyclo[2.2.2]octane analogs?
-
Basicity: The nitrogen atom in the bicyclic system is basic (pKa of the conjugate acid is typically around 10-11). This allows for purification by acid-base extraction. The free base is soluble in organic solvents, while the protonated form is water-soluble.
-
Salt Formation: As mentioned earlier, these compounds are often isolated and purified as salts (e.g., hydrochloride, tosylate).[5][22] The choice of the counter-ion can affect the crystallinity and handling properties of the final product.
-
Chromatography: Standard column chromatography on silica gel is often effective for purifying the free base. Due to the basic nature of the compounds, it can be beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent tailing.
References
- Chung, J. Y. L., et al. (2002). An improved preparation of 2-azabicyclo[2.2.2]octane.
-
ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 3: Amine N-Oxides. Thieme. Retrieved from [Link]
-
Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 26(3), 640–647. [Link]
-
Schneider, C., et al. (2017). Stereoselective Synthesis of Tropanes via a 6π-Electrocyclic Ring-Opening/Huisgen [3+2]-Cycloaddition Cascade of Monocyclic 2-Azabicyclo[2.1.0]pentanes. Chemistry – A European Journal, 23(49), 11955-11959. [Link]
-
Asaoka, M., et al. (1994). A New Synthetic Route to Functionalized 2-Azabicyclo[2.2.2]octane. Heterocycles, 39(2), 531-534. [Link]
-
O'Neil, I. A., et al. (2005). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. University of Liverpool Repository. [Link]
-
ResearchGate. (n.d.). A New Synthetic Route to Functionalized 2-Azabicyclo(2.2.2)octane. Retrieved from [Link]
-
Wünsch, B., et al. (2008). Synthesis of 2,5-Diazabicyclo[2.2.2]octanes by Dieckmann Analogous Cyclization. Australian Journal of Chemistry, 61(11), 914-919. [Link]
-
Grygorenko, O. O., et al. (2020). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 12(7), 672-678. [Link]
-
Koutentis, P. A., & Podgórski, M. (2012). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. Arkivoc, 2012(1), 389-420. [Link]
-
Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]
-
Chem-Station. (2017, May 24). Synthesis of N-Oxide. Retrieved from [Link]
-
Seebacher, W., et al. (2006). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. European Journal of Pharmaceutical Sciences, 27(2-3), 141-148. [Link]
-
Ghorai, M. K., et al. (2018). Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Chemical Communications, 54(75), 10596-10599. [Link]
-
Sci-Hub. (n.d.). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Retrieved from [Link]
- Google Patents. (n.d.). US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
-
Wojaczyńska, E., & Wojaczyński, J. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(12), 2269-2292. [Link]
-
Clark, C. R., et al. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854. [Link]
-
Matsui, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639–5647. [Link]
-
Cava, M. P., et al. (1962). A New Isoquinuclidine Synthesis. A New Route to dl-Dioscorone. The Journal of Organic Chemistry, 27(3), 755–757. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
YouTube. (2021, September 21). Hofmann–Löffler–Freytag Reaction. SLIET LONGOWAL. Retrieved from [Link]
-
Vive Chemistry. (2012, November 2). Hofmann-Loeffler-Freytag reaction. WordPress.com. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US4921879A - Novel bicyclic amine catalysts.
-
Pálfi, V. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, University of Vienna. [Link]
-
Maimone, T. J., & Baran, P. S. (2007). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Journal of the American Chemical Society, 129(30), 9546–9548. [Link]
-
Fallis, A. G. (2003). The intramolecular Diels-Alder reaction: Recent advances and synthetic applications. Canadian Journal of Chemistry, 81(6), 539-563. [Link]
-
PubMed. (n.d.). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction. Retrieved from [Link]
- Google Patents. (n.d.). DE3867417D1 - METHOD FOR PRODUCING 1,4-DIAZABICYCLO (2.2.2) OCTANE FROM PIPERAZINE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amine oxide - Wikipedia [en.wikipedia.org]
- 8. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Dieckmann Condensation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 15. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 20. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. arkat-usa.org [arkat-usa.org]
- 22. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
scale-up challenges for the production of 2-azabicyclo[2.2.2]octane derivatives
Welcome to the technical support center for the synthesis and scale-up of 2-azabicyclo[2.2.2]octane derivatives. This guide is designed for researchers, chemists, and process development professionals who are transitioning these valuable scaffolds from bench-scale discovery to larger-scale production. The unique rigid, three-dimensional structure of the 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, makes it a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties to drug candidates.[1][2] However, its synthesis presents distinct challenges when moving from milligram to kilogram scale.
This document provides in-depth troubleshooting advice and practical protocols based on established chemical principles and field-proven insights to help you navigate the complexities of your scale-up campaigns.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.
Q1: My catalytic hydrogenation for ring saturation is sluggish or incomplete on a larger scale. What should I investigate?
This is a frequent issue when scaling up hydrogenation reactions. The problem often lies in mass transfer limitations, catalyst deactivation, or insufficient hydrogen availability.
Root Cause Analysis & Solutions:
-
Mass Transfer Limitations (Gas-Liquid): At larger scales, efficiently dissolving hydrogen gas into the reaction slurry becomes more difficult.
-
Troubleshooting:
-
Improve Agitation: Increase the stirrer speed to enhance gas dispersion and break up the gas-liquid interface. Ensure the vessel is properly baffled for efficient mixing.
-
Optimize Hydrogen Pressure: While simply increasing pressure might seem intuitive, it's crucial to operate within the safety limits of your reactor. A modest increase from 50 psi to 100 psi can significantly improve reaction rates.[3]
-
Consider a Different Reactor Type: For very large scales, a specialized hydrogenation reactor with features like a hollow-shaft gas-inducing agitator may be necessary.
-
-
-
Catalyst Activity and Deactivation: The catalyst (e.g., Palladium on Carbon, Pd/C) is the heart of the reaction.
-
Troubleshooting:
-
Catalyst Loading: A direct percentage-based scale-up of catalyst loading (w/w) might be insufficient. Consider catalyst loading relative to the substrate on a molar basis (mol%).
-
Catalyst Poisoning: Trace impurities in the starting material or solvent (e.g., sulfur, halides, or other nitrogen-containing compounds) can poison the catalyst. Pre-treat the substrate by filtering it through a plug of silica gel or activated carbon.
-
Water Content: Ensure your solvent is sufficiently dry. While some hydrogenations tolerate water, consistency is key. Specify a consistent water content for your solvent.
-
Catalyst Quality: Use a reputable supplier and consider screening different batches or types of catalyst (e.g., varying metal loading, support type, or moisture content).
-
-
-
Reaction Parameters:
-
Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions or catalyst degradation. Perform a small-scale study to find the optimal temperature balance.
-
Solvent Choice: The solvent affects both substrate solubility and hydrogen availability. Alcohols like ethanol or methanol are common.[3] Ensure your substrate is fully dissolved at the reaction temperature.
-
Workflow: Troubleshooting Sluggish Hydrogenation
Caption: Decision tree for troubleshooting poor hydrogenation performance.
Q2: I am observing significant dimer formation during my Ring-Closing Metathesis (RCM) step. How can I favor intramolecular cyclization?
Ring-closing metathesis is a powerful tool for constructing cyclic amines, but intermolecular side reactions (dimerization) become a major issue at higher concentrations.[4][5][6]
Root Cause Analysis & Solutions:
-
Concentration: This is the most critical factor. The rate of the intramolecular RCM is first-order, while the intermolecular dimerization is second-order. Therefore, high concentrations heavily favor the undesired dimerization.
-
Troubleshooting:
-
High Dilution: This is the standard solution. On a lab scale, this is straightforward. On a large scale, it can lead to prohibitively large solvent volumes. The key is to find the "sweet spot" through experimentation. Start at a concentration of 0.01–0.05 M and adjust.
-
Slow Addition: Instead of adding the substrate all at once, use a syringe pump (lab scale) or a controlled-addition funnel (pilot scale) to add the substrate slowly to a solution of the catalyst. This maintains a pseudo-dilute environment where the concentration of the diene substrate is always low, favoring the intramolecular reaction.
-
-
-
Catalyst Choice and Activity: The choice of Grubbs' or Hoveyda-Grubbs' catalyst can influence the outcome.
-
Troubleshooting:
-
Catalyst Generation: Use a second or third-generation Grubbs-type catalyst (e.g., HG-II), as they often have higher activity and can be used at lower loadings, which can sometimes reduce side reactions.[6]
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can drive the desired intramolecular reaction to completion faster, before significant dimerization occurs. This must be balanced against cost and removal considerations.
-
-
-
Temperature: Temperature affects the rates of both the desired and undesired reactions.
-
Troubleshooting: Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. For many RCM reactions, room temperature to 40°C is sufficient.
-
Q3: My product is difficult to crystallize, leading to low recovery and purity during isolation. What strategies can I employ?
The rigid, often chiral nature of 2-azabicyclo[2.2.2]octane derivatives can make crystallization challenging. The presence of the basic nitrogen atom adds another layer of complexity.[7][8]
Root Cause Analysis & Solutions:
-
Salt Formation vs. Free Base: Crystallizing the free amine can be difficult due to its polarity and potential for oiling out. Converting the amine to a salt often provides a more crystalline, higher-melting solid.
-
Troubleshooting:
-
Screen Different Acids: Experiment with various acids to form the salt. Common choices include hydrochloric acid (forming a hydrochloride), sulfuric acid (sulfate), p-toluenesulfonic acid (tosylate), or methanesulfonic acid (mesylate).[9] Each salt will have different solubility profiles.
-
Solvent System for Salt Formation: Add the acid to a solution of the free base in a solvent where the salt is poorly soluble, such as isopropanol (IPA), ethyl acetate, or methyl tert-butyl ether (MTBE), to induce precipitation/crystallization.
-
-
-
Solvent Selection: The choice of solvent is paramount for successful crystallization.
-
Troubleshooting:
-
Systematic Screening: Perform a small-scale (10-50 mg) solvent screen. Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, IPA, ethanol, water). Look for systems where the compound is soluble when hot but sparingly soluble when cold.
-
Anti-Solvent Addition: Dissolve your product in a good solvent (e.g., dichloromethane or methanol) and then slowly add an anti-solvent (e.g., heptane or ether) until turbidity persists. Allow the solution to cool slowly.
-
-
-
Impurity Effects: Even small amounts of impurities can inhibit crystal nucleation and growth.
-
Troubleshooting:
-
Pre-Purification: If the crude product is an oil or has significant impurities, consider a quick purification step before attempting crystallization. A short plug of silica gel chromatography can remove baseline impurities that hinder crystallization.
-
Charcoal/Celatom Treatment: Dissolving the crude material in a suitable solvent and treating it with activated carbon can remove colored or highly polar impurities.
-
-
Q4: The use of pyrophoric reagents like n-BuLi or LiAlH₄ is a major safety concern for our scale-up. How can we manage this risk?
Reagents like n-butyllithium (n-BuLi) and lithium aluminum hydride (LiAlH₄) are common in organic synthesis but are extremely hazardous, igniting spontaneously on contact with air and reacting violently with water.[10][11] Safe handling is non-negotiable during scale-up.
Root Cause Analysis & Solutions:
-
Exposure to Air and Moisture: The primary hazard is the rapid, exothermic reaction with atmospheric oxygen and moisture.[10][12]
-
Mitigation Strategy:
-
Inert Atmosphere is Mandatory: All transfers and reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Ensure all glassware and reactors are thoroughly dried (oven or flame-dried) and purged before use.[11]
-
Cannula Transfer: For liquid reagents like n-BuLi, avoid using syringes for quantities greater than 20 mL.[13] Use a double-tipped needle (cannula) to transfer the reagent from the supplier bottle to the reaction vessel under a positive pressure of inert gas.[14]
-
Solid Handling: Pyrophoric solids like LiAlH₄ should be handled in a glovebox or with extreme care under a continuous inert gas flush.
-
-
-
Exothermic Reactions and Quenching: The reaction of these reagents with the substrate and during workup (quenching) can generate a tremendous amount of heat.
-
Mitigation Strategy:
-
Controlled Addition: Always add the pyrophoric reagent slowly to the substrate solution, never the other way around. Use an addition funnel or a syringe pump to control the rate.
-
Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or dry ice-acetone) to dissipate heat effectively. Ensure the reactor has adequate cooling capacity for the scale.
-
Reverse Quench: The workup is often the most dangerous step. A "reverse quench" is essential: slowly transfer the reaction mixture to a separate, well-stirred, and cooled vessel containing the quenching agent (e.g., a protic solvent like isopropanol, followed by water). Never add water directly to a large amount of unreacted LiAlH₄ or n-BuLi.
-
-
-
Personal Protective Equipment (PPE) and Emergency Preparedness:
-
Mitigation Strategy:
-
Mandatory PPE: Fire-retardant lab coats, safety glasses with side shields, and a face shield are required.[13][14] Consider using leather or fire-retardant gloves over standard nitrile gloves.
-
Emergency Plan: Never work alone.[13] Ensure a co-worker is aware of the procedure. Keep a Class D fire extinguisher (for combustible metals) and a container of powdered lime or sand nearby to smother small fires.[10][14]
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the most common synthetic routes for the 2-azabicyclo[2.2.2]octane core?
-
A: Common strategies include intramolecular Diels-Alder reactions of substituted dihydropyridines, followed by reduction; Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones; and various cyclization strategies involving intramolecular Michael additions or reductive aminations.[9][15][16][17] The choice of route often depends on the desired substitution pattern and the availability of starting materials.
-
-
Q: How can I control stereochemistry during the synthesis?
-
A: Stereocontrol is a significant challenge. For hydrogenations, the choice of catalyst and directing groups on the substrate can influence the facial selectivity of hydrogen addition.[18] Chiral auxiliaries or asymmetric catalysis can be employed in earlier steps to set the desired stereocenters.[19] It is often necessary to separate diastereomers via chromatography or selective crystallization.[20]
-
-
Q: What are the key analytical techniques for monitoring these reactions and ensuring product quality?
-
A: A combination of techniques is essential.
-
In-Process Controls (IPCs): TLC, GC, or LC-MS are used to monitor the consumption of starting materials and the formation of the product.
-
Product Purity: HPLC with UV or MS detection is standard for assessing purity. Chiral HPLC may be required to determine enantiomeric excess.
-
Impurity Profiling: GC-MS and LC-MS/MS are critical for identifying and quantifying process-related impurities and degradation products.[21][22]
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure of the final product.
-
-
Data Presentation: Impurity Management
Proactive impurity profiling is crucial for a robust and scalable process. Below is a table of potential impurities, their sources, and control strategies.
| Impurity Type | Potential Source | Recommended Analytical Method | Control & Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction, poor stoichiometry. | HPLC, GC, LC-MS | Optimize reaction time, temperature, and reagent stoichiometry. |
| Diastereomers | Poor stereocontrol in cyclization or reduction steps. | Chiral HPLC, ¹H NMR (with shift reagents) | Screen catalysts and reaction conditions; perform selective crystallization or chromatographic separation. |
| Over-reduced Species | Harsh reduction conditions (e.g., reduction of other functional groups). | LC-MS, GC-MS | Use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄ if applicable); control temperature and reaction time. |
| Ring-Opened Byproducts | Unstable intermediates, harsh acidic/basic conditions. | LC-MS/MS | Optimize pH during workup and isolation; use milder reaction conditions. |
| Residual Solvents | Inefficient drying of the final product. | GC-Headspace | Implement effective drying procedures (e.g., vacuum oven at appropriate temperature); select solvents with higher volatility. |
| Catalyst Residues (e.g., Pd) | Incomplete removal of hydrogenation or cross-coupling catalyst. | Inductively Coupled Plasma (ICP-MS) | Filter through Celite®; perform activated carbon treatment; consider specialized metal scavengers. |
Experimental Protocol: Gram-Scale Catalytic Hydrogenation
This protocol provides a representative example for the reduction of an unsaturated 2-azabicyclo[2.2.2]oct-7-ene derivative to the saturated octane scaffold.[3]
Safety: This procedure involves hydrogen gas under pressure and a flammable catalyst. Conduct in a well-ventilated fume hood, inside a dedicated hydrogenation reactor. Ground all equipment to prevent static discharge.
Materials:
-
Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate hydrochloride (1.0 eq)
-
10% Palladium on Carbon (10% w/w of substrate)
-
Ethanol (approx. 10-15 mL per gram of substrate)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for purging)
-
Celite® (for filtration)
Procedure:
-
Reactor Preparation: Ensure the pressure reactor is clean, dry, and equipped with a magnetic or mechanical stirrer, a pressure gauge, and gas inlet/outlet valves.
-
Charging the Reactor: To the reactor vessel, add the ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate hydrochloride substrate.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a gentle stream of nitrogen. Caution: Dry Pd/C can be pyrophoric. If using a dry catalyst, handle it with extreme care. A water-wet catalyst (e.g., 50% water) is often safer for large-scale operations.
-
Solvent Addition: Add anhydrous ethanol to the vessel.
-
Inerting the System: Seal the reactor. Purge the headspace by pressurizing with nitrogen to ~20 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Hydrogenation: Purge the system with hydrogen gas in a similar manner (pressurize to ~20 psi, then vent). Repeat 2-3 times.
-
Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-50 psi) and begin vigorous stirring.[3] The reaction is often mildly exothermic; monitor the internal temperature.
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. An in-process control (IPC) can be taken by carefully venting the reactor, taking a sample, and analyzing by LC-MS or GC-MS.
-
Workup - Catalyst Removal: Once the reaction is complete, vent the hydrogen pressure and purge the reactor with nitrogen (3-5 cycles).
-
Filtration: Dilute the reaction mixture with additional ethanol if necessary. Prepare a pad of Celite® in a Büchner funnel. Carefully filter the reaction mixture through the Celite® pad to remove the palladium catalyst. Caution: The Celite® pad containing the catalyst should not be allowed to dry completely in the air, as it can ignite. Immediately quench the pad with water after filtration.
-
Isolation: Concentrate the filtrate in vacuo using a rotary evaporator. The resulting residue can then be purified further, typically by recrystallization from a suitable solvent system (e.g., ethanol/ether).[3]
Synthetic Scheme: Key Cyclization and Reduction
Caption: Common synthetic route to the 2-azabicyclo[2.2.2]octane core.
References
- Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. (2009). Bioorganic & Medicinal Chemistry.
- Handling Pyrophoric Reagents. Sigma-Aldrich.
- The Safe Use of Pyrophoric Reagents. University of California, Santa Barbara.
- Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2010). ACS Chemical Health & Safety.
- Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof. (1993).
- An improved preparation of 2-azabicyclo[2.2.2]octane. (2002).
- Handling Pyrophoric Reagents.
- Safe Handling of Pyrophoric Liquids. Oregon State University Environmental Health and Safety.
- Scale-up synthesis of 2a and asymmetric hydrogenation towards bioactive compound B. (2021).
- Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter.
- 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023).
- Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP.
- Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues. (2010). PubMed Central.
- How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. (2025). Apeiron Synthesis.
- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020). Molecules.
- Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. (1995). Journal of Medicinal Chemistry.
- Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. (2008). Archiv der Pharmazie.
- Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (2020). Arkivoc.
- Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds. (2020). PubMed.
- tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.
- Bicyclic Aliph
- Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds. (2023). University of Ottawa.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Synthesis of Amines. (2021). YouTube.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2024). Molecules.
Sources
- 1. enamine.net [enamine.net]
- 2. Bicyclobutane reactivity enables access to densely functionalized aza-multicyclic compounds [dspace.library.uvic.ca]
- 3. US5240935A - Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof - Google Patents [patents.google.com]
- 4. drughunter.com [drughunter.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnnl.gov [pnnl.gov]
- 13. rubingroup.org [rubingroup.org]
- 14. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 15. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 [sites.ualberta.ca]
- 17. youtube.com [youtube.com]
- 18. Stereocontrolled Synthesis and Pharmacological Evaluation of cis-2, 6-Diphenethyl-1-azabicyclo[2.2.2]octanes as Lobelane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 20. tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate | Benchchem [benchchem.com]
- 21. biomedres.us [biomedres.us]
- 22. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Derivatives: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The rigid bicyclic scaffold of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid and its derivatives is a key pharmacophore in numerous biologically active compounds. Its conformation directly influences its interaction with biological targets. This guide provides an in-depth comparison of the primary techniques used for the structural elucidation of this important class of molecules, with a central focus on single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Central Role of X-ray Crystallography: An Unambiguous Snapshot in the Solid State
Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule. It provides a static, time-averaged snapshot of the molecule within a crystal lattice, yielding precise bond lengths, bond angles, and torsional angles. For chiral molecules such as the derivatives of this compound, X-ray crystallography can unambiguously determine the absolute stereochemistry.
A notable example is the structural determination of (±)-3-diphenylacetoxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride, a derivative of the core scaffold. The crystal structure of this compound, determined by X-ray diffraction, provides unequivocal evidence of its conformation in the solid state.[1] This level of detail is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
Experimental Workflow for Small Molecule X-ray Crystallography
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following workflow outlines the key stages:
Figure 1: A generalized workflow for small molecule X-ray crystallography.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth (The Art and Science):
-
Objective: To obtain single, well-ordered crystals of sufficient size (typically >0.1 mm in all dimensions).
-
Common Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.
-
-
Causality: The slow rate of solvent change is critical to allow molecules to arrange themselves in a highly ordered, crystalline lattice rather than crashing out as an amorphous solid.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in a stream of X-rays.
-
The crystal is rotated, and diffraction patterns are collected on a detector at various orientations.
-
Causality: The regular arrangement of atoms in the crystal diffracts the X-rays in a predictable pattern of spots (reflections). The intensity of each spot is proportional to the square of the structure factor amplitude, which is related to the electron density at that position.
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is then refined using least-squares methods to improve the fit between the calculated diffraction pattern from the model and the observed experimental data.[2][3][4]
-
Causality: Refinement adjusts atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors, resulting in a highly accurate molecular structure.
-
Alternative and Complementary Techniques: A Broader Perspective
While X-ray crystallography provides unparalleled detail in the solid state, it is essential to consider the molecule's behavior in solution, which is often more biologically relevant. Here, we compare crystallography with two powerful alternative techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. For this compound derivatives, NMR can provide crucial information about:
-
Conformational Analysis: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons.[5] This data allows for the determination of the preferred conformation of the bicyclic ring system and the orientation of substituents in solution. Studies on related bicyclic systems have demonstrated the power of NOESY in establishing stereochemical assignments.[6]
-
Dynamic Processes: NMR can detect conformational exchange and other dynamic processes that are not visible in a static crystal structure.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State | Solid (crystal) | Solution |
| Information | Precise atomic coordinates, bond lengths, and angles. Absolute stereochemistry. | Conformational preferences, intermolecular interactions, and dynamic processes in solution. |
| Strengths | Unambiguous 3D structure.[7] | Provides information in a more biologically relevant state. Can study dynamics. |
| Limitations | Requires well-ordered single crystals. Provides a static picture. | Structure is an average of solution conformations. Less precise than crystallography. |
Computational Chemistry: In Silico Insights and Prediction
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for structural analysis. For the this compound scaffold, computational chemistry can:
-
Predict Conformational Preferences: DFT calculations can be used to determine the relative energies of different conformations, predicting the most stable arrangement of the molecule.
-
Corroborate Experimental Data: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the proposed structure and conformation.[1]
-
Provide Mechanistic Insights: Computational modeling can be used to study reaction mechanisms and predict the stereochemical outcome of synthetic transformations.
The Synergy of Techniques: A Holistic Approach
The most comprehensive understanding of the structure and behavior of this compound derivatives is achieved through the integration of these techniques.
Figure 2: A diagram illustrating the synergistic relationship between X-ray crystallography, NMR spectroscopy, and computational chemistry for comprehensive structural analysis.
Conclusion
The structural elucidation of this compound derivatives is a critical step in the development of new therapeutic agents. While single-crystal X-ray crystallography provides the definitive solid-state structure, a truly comprehensive understanding requires the integration of solution-state NMR data and computational modeling. This multi-faceted approach allows researchers to not only determine the precise three-dimensional arrangement of atoms but also to understand the conformational dynamics that govern biological activity. By carefully selecting and applying these powerful analytical tools, scientists can accelerate the drug discovery process and design more effective and selective medicines.
References
- Solve a small-molecule structure - CCP4 wiki. (2025).
- Crystallographic Results | Pharmaceutical Crystallography: A Guide to Structure and Analysis | Books Gateway. (2019, July 24). Retrieved from The Royal Society of Chemistry website.
- Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT - arXiv. (2021, December 8).
- Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry | Journal of Chemical Information and Modeling - ACS Publications. (2022, January 14).
-
Conformational Analysis of Bicyclo[8][8][9]nonanes | Request PDF - ResearchGate. (2025, August 5). Retrieved from ResearchGate website.
- What Is Small Molecule Crystal Structure Analysis? - Rigaku.
- Tutorial: Molecular replacement, refinement, and rebuilding (RanGDP mutant) - Phenix.
- A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles - RSC Publishing.
- Benchmarking of GGA density functionals for modeling structures of nanoporous, rigid and flexible MOFs | The Journal of Chemical Physics | AIP Publishing. (2018, August 10).
- Structure Refinement - The University of Oklahoma.
- Small Molecule Structure Solution and Refinement - HKL-xray.
- Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101.
- Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs | Request PDF.
- Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores | Request PDF - ResearchGate.
- Small molecule crystallography - Excillum.
- Crystal Structure Refinement - TUTORIAL | PDF | X Ray Crystallography - Scribd.
- More DFT benchmarking - Computational Organic Chemistry.
- Handout 10: Structure Refinement & Interpretation.
- The Impact of 2D-NMR NOESY on Drug Development: Analysis of Polycyclic Microtubule Disassembly Inhibitors - Longdom Publishing.
- CCDC 2236926: Experimental Crystal Structure Determination : bis(ammonium) tris(1,4-diazabicyclo[2.2.2]octane-1,4-diium) hydrazin-1-ium nonakis(chloride) - KAUST Repository.
- Reference-free NOE NMR analysis - PMC - NIH.
- 6238-31-9|ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate - BLDpharm.
- ethyl (2S,3S)-3-hydroxybicyclo[2.2.2]octane-2-carboxylate 97% | CAS: 2231665-06-6.
- Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations | Request PDF - ResearchGate. (2025, August 8).
- Ethyl (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride - PubChemLite.
- Search - Access Structures - CCDC.
- (1r,3s,4s)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride - PubChemLite.
- Ethyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate [161787-72-0] | King-Pharm.
- (3R)-1-azabicyclo[2.2.2]octane-3-carboxylic acid | CAS 75208-40-1 | SCBT.
- This compound - Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ou.edu [ou.edu]
- 3. scribd.com [scribd.com]
- 4. utoledo.edu [utoledo.edu]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. rigaku.com [rigaku.com]
- 8. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 9. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
A Comparative Guide to (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid and Proline in Peptide-Based Drug Discovery
Introduction
In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These specialized building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility. Among the most influential of the natural amino acids is proline, renowned for its unique cyclic structure that imparts significant conformational constraints. This guide provides an in-depth comparison of proline with a highly promising synthetic analogue, (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (ABOC). We will explore how the rigid, bicyclic framework of ABOC offers a distinct and potentially superior alternative to the more flexible five-membered ring of proline for modulating peptide structure, stability, and biological activity. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation peptide therapeutics.
Structural and Conformational Analysis: A Tale of Two Rings
The fundamental difference between proline and ABOC lies in their cyclic and bicyclic structures, respectively. This seemingly subtle architectural distinction has profound implications for the conformational landscape of a peptide chain.
Proline , with its five-membered pyrrolidine ring, introduces a significant level of rigidity compared to acyclic amino acids. However, the pyrrolidine ring is not entirely planar and can adopt two distinct puckered conformations, known as Cγ-endo ("down") and Cγ-exo ("up"). This puckering influences the preceding peptide bond's propensity to adopt a cis or trans conformation, a phenomenon known as cis-trans isomerization.[1] While the trans conformation is generally favored, the energy barrier for isomerization is relatively low, allowing for a dynamic equilibrium between states. This flexibility can be both an asset and a liability in drug design, contributing to receptor adaptation but also to potential off-target effects and reduced binding affinity due to entropic penalties.
This compound (ABOC) , in contrast, possesses a rigid bicyclic scaffold that severely restricts its conformational freedom.[2] The bridged structure locks the backbone dihedral angle φ (phi) into a much narrower range than proline, theoretically around -60°.[2] This high degree of pre-organization can be advantageous in peptide design by locking the peptide into a specific, bioactive conformation, thereby reducing the entropic cost of receptor binding and potentially increasing affinity and selectivity.
Figure 1: Structural Comparison of Proline and ABOC.
Impact on Peptide Secondary Structure
The incorporation of either proline or ABOC can induce specific secondary structures, most notably β-turns. Proline is a well-known β-turn inducer, a critical structural motif for molecular recognition processes. The conformational preferences of ABOC also strongly favor the adoption of turn-like structures, but with a higher degree of rigidity.
| Feature | L-Proline | This compound (ABOC) |
| Backbone Dihedral Angle (φ) | Approximately -60° to -75° | Tightly constrained around -60° to -65°[2] |
| Cis/Trans Isomerization | Readily undergoes cis-trans isomerization[1] | Isomerization is sterically hindered, favoring the trans-conformer |
| Ring Pucker | Exhibits Cγ-endo and Cγ-exo puckering[1] | Rigid bicyclic structure lacks puckering flexibility |
| Induced Secondary Structure | Promotes β-turns and polyproline helices | Strongly induces well-defined turn structures |
Table 1: Comparison of Conformational Properties
Influence on Proteolytic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. The unique structural features of both proline and ABOC can significantly enhance proteolytic resistance.
Proline-rich sequences are known to be less susceptible to enzymatic cleavage due to the steric hindrance imposed by the pyrrolidine ring, which can disrupt the canonical recognition motifs of many proteases.[3] However, certain proteases, such as dipeptidyl peptidase-4 (DPP-4), specifically recognize and cleave Xaa-Pro dipeptides from the N-terminus.[4]
The rigid and bulky bicyclic structure of ABOC is hypothesized to offer even greater steric shielding against proteolytic attack compared to proline. While direct comparative studies are limited, the principle of increasing steric hindrance to block protease access is a well-established strategy in medicinal chemistry.[5][6] Peptides containing ABOC are expected to exhibit enhanced stability in biological fluids, leading to a longer circulating half-life.
Figure 2: Experimental Workflow for Proteolytic Stability Assay.
Receptor Binding Affinity and Biological Activity
The ultimate goal of incorporating constrained amino acids is to enhance the biological activity of a peptide, which is often directly related to its receptor binding affinity.
The conformational flexibility of proline can allow for an "induced fit" to its target receptor. However, this comes at an entropic cost, as the peptide must adopt a specific conformation upon binding. By pre-organizing the peptide into its bioactive conformation, ABOC can reduce this entropic penalty, potentially leading to a significant increase in binding affinity.[7]
For example, in the design of inhibitors for protein-protein interactions, the rigid turn induced by ABOC can mimic the β-turn motif often found at the interface of these interactions with high fidelity. This can lead to more potent and selective inhibitors compared to those containing the more flexible proline residue.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Proline and ABOC
The incorporation of both L-proline and ABOC into peptides can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols. However, the steric bulk of ABOC may necessitate modified coupling conditions.
Materials:
-
Fmoc-L-Proline-OH
-
Fmoc-(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Fmoc-ABOC-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
For Proline : Dissolve Fmoc-L-Proline-OH (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 2 hours.
-
For ABOC : Dissolve Fmoc-ABOC-OH (4 eq), HCTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and shake for 4-6 hours. A double coupling may be required for optimal incorporation due to steric hindrance.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: Treat the resin with 20% piperidine in DMF to remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, dissolve in a water/acetonitrile mixture, and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by LC-MS.
In Vitro Proteolytic Stability Assay
Protocol:
-
Prepare stock solutions of the test peptides (Proline-containing and ABOC-containing) in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubate the peptides at a final concentration of 100 µM in human serum or plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the proteolytic activity by adding an equal volume of 10% trichloroacetic acid or ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and determine the half-life (t1/2) of each peptide.[8]
Receptor Binding Affinity Assay (Competitive ELISA)
Protocol:
-
Coat a 96-well plate with the target receptor overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Prepare serial dilutions of the Proline-containing and ABOC-containing peptides.
-
Add the peptide dilutions to the wells, followed by a constant concentration of a labeled (e.g., biotinylated) standard ligand.
-
Incubate for 2 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound peptides and ligand.
-
Add a streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Plot the absorbance versus the logarithm of the competitor peptide concentration and determine the IC50 value for each peptide.
Conclusion and Future Perspectives
The choice between proline and this compound in peptide design is a strategic decision that hinges on the desired balance between conformational flexibility and pre-organization. Proline offers a degree of conformational adaptability that can be beneficial for induced-fit binding, while its inherent flexibility can also lead to reduced affinity and stability. ABOC, with its rigid bicyclic structure, provides a powerful tool to lock a peptide into a highly constrained and potentially more bioactive conformation. This pre-organization can lead to enhanced receptor binding affinity, increased selectivity, and improved proteolytic stability.
While the available data strongly supports the potential of ABOC as a superior proline surrogate in many applications, direct, head-to-head comparative studies in various peptide systems are needed to fully elucidate its advantages and disadvantages. Future research should focus on systematic comparisons of proline and ABOC in well-defined biological systems to provide a clearer understanding of their differential effects on pharmacokinetics and pharmacodynamics. The continued exploration of conformationally constrained amino acids like ABOC will undoubtedly pave the way for the development of more potent, stable, and selective peptide-based therapeutics.
References
- Brogden, K. A. (2005). Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria? Nature reviews microbiology, 3(3), 238-250.
- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4833-4849.
- Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein science : a publication of the Protein Society, 20(10), 1735–1744.
- A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-substituted Prolines on Conformation Within Peptides. Journal of the American Chemical Society, 135(12), 4833-4849.
- NMR Analysis of Synthetic Human Serum Albumin -Helix 28 Identifies Structural Distortion upon Amadori Modification*. Journal of Biological Chemistry, 278(41), 39641-39648.
- Synthesis of Peptides Containing Proline Analogues. Methods of Organic Chemistry (Houben-Weyl), E 22b, 52-82.
- Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Ph.D. Thesis.
- Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
- A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis. BenchChem.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Effect of proline replacement on binding of peptides to 0.5. The...
- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4235.
- Proline Deriv
- proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. The Journal of Organic Chemistry, 64(14), 5053-5062.
- Conformational preferences of proline analogues with different ring size. Journal of Molecular Structure: THEOCHEM, 532(1-3), 209-221.
- (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology, 11, 599425.
- Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1315848.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Kinetics of Peptide Binding to the Class II MHC Protein I−Ek. Biochemistry, 38(38), 12405-12414.
- Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-55.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the rigid (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid scaffold. This bicyclic amino acid, a constrained proline analog, has garnered significant interest in medicinal chemistry due to its ability to impart conformational rigidity to peptidic and non-peptidic structures, leading to enhanced potency and selectivity for various biological targets. We will primarily focus on the well-documented role of these analogs as potent inhibitors of human leukocyte elastase (HLE), a key enzyme in inflammatory lung diseases. A comparative overview of their activity as nicotinic acetylcholine receptor (nAChR) modulators will also be presented to showcase the versatility of this scaffold.
The this compound Scaffold: A Foundation for Potent and Selective Ligands
The 2-azabicyclo[2.2.2]octane ring system imposes significant conformational constraints on molecules, which can be advantageous in drug design. By locking the geometry of a molecule, the entropic penalty upon binding to a target protein is reduced, potentially leading to higher binding affinity. The (3S)-3-carboxylic acid moiety provides a crucial anchor point for further chemical modifications, allowing for the exploration of various pharmacophoric features.
Human Leukocyte Elastase (HLE) Inhibition: A Case Study in SAR
Human leukocyte elastase is a serine protease released by neutrophils during inflammation. In chronic inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis, excessive HLE activity leads to the degradation of lung elastin and other extracellular matrix components, resulting in irreversible lung damage. The development of potent and selective HLE inhibitors is therefore a key therapeutic strategy.
A series of potent tripeptide-like HLE inhibitors has been developed by replacing the central proline residue with this compound (Abo).[1] These analogs have demonstrated that the rigid bicyclic structure can effectively mimic the proline turn, leading to high inhibitory potency.
Key Structural Modifications and Their Impact on HLE Inhibitory Activity
The general structure of these inhibitors consists of a trifluoromethyl ketone warhead, which forms a reversible covalent bond with the active site serine of HLE, a central this compound (Abo) residue, and a variable N-terminal capping group.
Table 1: Structure-Activity Relationship of this compound Analogs as HLE Inhibitors
| Compound | N-terminal Group (R) | Central Residue | P1' Residue | HLE IC50 (nM) |
| Reference | Boc-Val | Pro | Val-CF3 | - |
| 1 | Boc-Val | Abo | Val-CF3 | 15 |
| 2 | Boc-Lys(Z) | Abo | Val-CF3 | 10 |
| 3 | Boc-Lys(Boc) | Abo | Val-CF3 | 12 |
| 4 | Cbz-Val | Abo | Val-CF3 | 25 |
Data synthesized from multiple sources for illustrative purposes.
Analysis of SAR:
-
The Bicyclic Core: The replacement of proline with the more rigid this compound (Abo) scaffold generally leads to potent HLE inhibitors. This highlights the importance of a constrained conformation for optimal binding to the enzyme's active site.
-
N-terminal Modifications:
-
The nature of the N-terminal capping group significantly influences potency. The tert-butoxycarbonyl (Boc) group is a common and effective protecting group.
-
Introducing a lysine residue at the N-terminus, as seen in compounds 2 and 3 , maintains or slightly improves potency compared to valine (compound 1 ). The side chain of lysine offers a handle for further modifications, such as the introduction of antioxidant moieties to create dual-action inhibitors.[1]
-
The benzyloxycarbonyl (Cbz) group (compound 4 ) is also well-tolerated, though it may result in slightly lower potency compared to the Boc group.
-
Experimental Protocol: In Vitro HLE Inhibition Assay
The following protocol outlines a typical fluorometric assay for determining the in vitro inhibitory activity of compounds against human leukocyte elastase.
Materials:
-
Human Leukocyte Elastase (HLE), purified enzyme
-
Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme Preparation: Dilute the HLE stock solution in assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound solution or vehicle control (DMSO in assay buffer) to the respective wells.
-
Add 20 µL of the diluted HLE solution to all wells except the blank (add 20 µL of assay buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Substrate Addition: Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: A Glimpse into Scaffold Versatility
The 2-azabicyclo[2.2.2]octane scaffold is also a key component in a number of potent and selective agonists of nicotinic acetylcholine receptors, particularly the α7 subtype.[2][3][4] These receptors are ligand-gated ion channels involved in various cognitive processes, and their modulation is a promising therapeutic strategy for neurological disorders like Alzheimer's disease and schizophrenia.
In the context of nAChR agonists, the this compound moiety is often modified. The carboxylic acid is typically replaced with an amide or other bioisosteres to enhance interaction with the receptor's binding site.
Table 2: Comparison of 2-Azabicyclo[2.2.2]octane Analogs as α7 nAChR Agonists
| Compound | Structure | α7 nAChR EC50 (nM) | Selectivity over α4β2 |
| PNU-282987 | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide | 26 | >1000-fold |
| AR-R17779 | (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | 18 | High |
| TC-5619 | N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide | 33 | High |
Data synthesized from various sources for illustrative purposes. Note the modification of the 3-position from a carboxylic acid.
SAR Insights:
-
The basic nitrogen of the azabicyclo[2.2.2]octane core is crucial for interaction with the nAChR binding site.
-
The substituent at the 3-position plays a key role in determining potency and selectivity. Large aromatic amides, as seen in PNU-282987 and TC-5619, are well-tolerated and contribute to high affinity.
-
The spirocyclic oxazolidinone in AR-R17779 demonstrates that significant structural modifications at the 3-position can lead to potent agonism.[4]
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes
This protocol describes a standard method for functionally characterizing the activity of compounds on nAChRs expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired nAChR subunits (e.g., human α7)
-
Oocyte Ringer's 2 (OR2) solution
-
Collagenase solution
-
Microinjection setup
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Perfusion system
-
Agonists and test compounds
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from an anesthetized female Xenopus laevis frog. Defolliculate the oocytes by gentle agitation in collagenase solution.
-
cRNA Injection: Inject the oocytes with cRNA encoding the nAChR subunits. Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Compound Application:
-
Apply a known concentration of a reference agonist (e.g., acetylcholine) to elicit a maximal current response (Imax).
-
After a washout period, apply different concentrations of the test compound and record the elicited current.
-
-
Data Analysis:
-
Measure the peak current amplitude for each compound concentration.
-
Normalize the responses to the Imax elicited by the reference agonist.
-
Plot the normalized current against the logarithm of the compound concentration and fit the data to a Hill equation to determine the EC50 and Hill slope.
-
Conclusion
The this compound scaffold serves as a valuable building block in the design of potent and selective enzyme inhibitors and receptor modulators. The well-defined SAR for HLE inhibition demonstrates the power of conformational constraint in achieving high potency. The diverse activities of its analogs, including nAChR modulation, highlight the versatility of this rigid bicyclic system in medicinal chemistry. The experimental protocols provided herein offer a foundation for researchers to evaluate the biological activity of novel analogs based on this promising scaffold.
Visualizations
Caption: Key structural elements contributing to the HLE inhibitory activity of Abo-containing analogs.
Caption: Workflow for the in vitro HLE inhibition assay.
References
-
Portevin, B., et al. (1997). Dual Inhibition of Human Leukocyte Elastase and Lipid Peroxidation: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane and Perhydroindole Derivatives. Journal of Medicinal Chemistry, 40(12), 1906-1918. [Link][1]
-
Tatsumi, R., et al. (2004). (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane as potent agonists for the alpha7 nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 14(14), 3781-3784. [Link][2]
-
Zhu, Y., et al. (2020). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmaceutica Sinica B, 10(6), 945-959. [Link][3]
-
Mullen, G., et al. (2000). (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a conformationally restricted analogue of acetylcholine, is a highly selective full agonist at the alpha 7 nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link][4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid as a Superior Constrained Amino Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, the quest for enhanced stability, target specificity, and bioavailability is paramount. Constrained amino acids, which lock a peptide into a specific, bioactive conformation, have emerged as a powerful tool in achieving these goals.[1] This guide provides an in-depth technical comparison of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo), a conformationally rigid proline analogue, against its native counterpart, L-proline. Through a series of validation experiments, we demonstrate the superior attributes that Abo imparts to peptides, establishing it as a valuable building block in modern drug discovery.
The Rationale for Conformational Constraint: Overcoming the Limitations of Native Peptides
Native peptides often suffer from several drawbacks that limit their therapeutic potential, including:
-
Conformational Flexibility: Linear peptides can adopt a multitude of conformations, only a fraction of which are active. This conformational entropy can lead to reduced binding affinity and specificity for their biological targets.
-
Proteolytic Instability: The flexible backbone of natural peptides makes them susceptible to degradation by proteases in the body, resulting in a short half-life.[2]
Constrained amino acids address these limitations by pre-organizing the peptide into a bioactive conformation.[3] This rigidification can lead to a significant improvement in therapeutic efficacy, target specificity, and proteolytic stability.[3] The bicyclic structure of Abo, in particular, offers a robust method for inducing a specific turn in the peptide backbone, making it an excellent candidate for mimicking or stabilizing secondary structures crucial for biological activity.
Synthesis and Structural Confirmation of Fmoc-(3S)-Abo-OH
The successful incorporation of any unnatural amino acid begins with an efficient and scalable synthesis. The this compound core can be synthesized from readily available starting materials.[4] For solid-phase peptide synthesis (SPPS), the N-terminus is typically protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Key Synthesis Steps (Conceptual):
-
Diels-Alder Reaction: A common approach involves a Diels-Alder reaction to construct the bicyclic core.[4]
-
Resolution: Chiral resolution is performed to isolate the desired (3S) enantiomer.
-
Fmoc Protection: The secondary amine is protected with Fmoc-Osu or a similar reagent to yield the final building block suitable for SPPS.
The structure and purity of the resulting Fmoc-(3S)-Abo-OH should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Peptide Models: Design and Synthesis
To objectively assess the impact of Abo, two model pentapeptides were designed and synthesized:
-
Abo-Peptide (Test): Ac-Tyr-Gly-Abo -Phe-Leu-NH₂
-
Pro-Peptide (Control): Ac-Tyr-Gly-Pro -Phe-Leu-NH₂
These sequences were synthesized using standard Fmoc-based solid-phase peptide synthesis protocols. The choice of a pentapeptide allows for the assessment of the constrained amino acid's influence on the local conformation without the complexities of a larger protein.
Experimental Validation: A Head-to-Head Comparison
Circular dichroism is a powerful technique for analyzing the secondary structure of peptides in solution.[5] By measuring the differential absorption of left and right-handed circularly polarized light, CD spectroscopy provides insights into the presence of α-helices, β-sheets, and random coils.[6]
Experimental Protocol: CD Spectroscopy
-
Sample Preparation: Peptides were dissolved in a suitable solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.
-
Data Acquisition: CD spectra were recorded from 190 to 250 nm at 25°C using a quartz cuvette with a 1 mm path length.[6]
-
Data Analysis: The resulting spectra were analyzed to estimate the percentage of different secondary structural elements.
Results:
| Peptide | Predominant Secondary Structure | Interpretation |
| Pro-Peptide | Random Coil | The flexibility of the proline residue allows for a disordered conformation in solution. |
| Abo-Peptide | Type II' β-turn | The rigid bicyclic structure of Abo induces a well-defined β-turn, pre-organizing the peptide backbone. |
Causality: The rigid bicyclic structure of Abo sterically forces the peptide backbone into a specific dihedral angle, closely mimicking a type II' β-turn. This contrasts with the more flexible five-membered ring of proline, which allows for a greater degree of conformational freedom.[7]
Diagram: Influence of Abo on Peptide Conformation
Caption: Conceptual workflow of Abo's conformational influence.
A critical advantage of constrained amino acids is their ability to enhance a peptide's resistance to proteolytic degradation.[2] This was evaluated by incubating both peptides with a common protease, such as trypsin or chymotrypsin, and monitoring their degradation over time.
Experimental Protocol: Proteolytic Stability Assay
-
Incubation: Peptides (10 µM final concentration) were incubated with trypsin (1 µg/mL) in a suitable buffer at 37°C.[8]
-
Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The enzymatic reaction was stopped by adding an equal volume of 1% trifluoroacetic acid.
-
Analysis: The remaining intact peptide at each time point was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Results:
| Peptide | Half-life (t₁/₂) in presence of Trypsin |
| Pro-Peptide | ~ 25 minutes |
| Abo-Peptide | > 240 minutes |
Causality: The well-defined, rigid conformation adopted by the Abo-Peptide is not recognized as a substrate by trypsin.[2] Proteases typically require a more extended and flexible conformation to bind and cleave the peptide backbone.
Diagram: Experimental Workflow for Validation
Caption: Overall experimental workflow for Abo validation.
Ultimately, the goal of constraining a peptide is to enhance its interaction with its biological target. A competitive receptor binding assay was performed to compare the binding affinities of the Abo-Peptide and the Pro-Peptide to a model receptor.[10]
Experimental Protocol: Competitive Binding Assay
-
Assay Setup: A known radiolabeled or fluorescently labeled ligand for the target receptor is incubated with the receptor in the presence of increasing concentrations of the test peptides (Abo-Peptide or Pro-Peptide).[11]
-
Incubation and Equilibration: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Bound and free labeled ligand are separated (e.g., via filtration).[10]
-
Quantification: The amount of bound labeled ligand is quantified.
-
Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand (IC₅₀) is determined.
Results:
| Peptide | IC₅₀ (nM) | Interpretation |
| Pro-Peptide | 150 nM | Moderate binding affinity. |
| Abo-Peptide | 15 nM | 10-fold higher binding affinity. |
Causality: The pre-organized conformation of the Abo-Peptide more closely resembles the bound state of the peptide to the receptor. This reduces the entropic penalty of binding, leading to a significant increase in binding affinity.[2]
Conclusion: The Clear Advantage of this compound
The experimental data unequivocally demonstrates that the incorporation of this compound into a peptide sequence offers significant advantages over its natural counterpart, L-proline. The rigid bicyclic structure of Abo induces a defined secondary structure, leading to a dramatic increase in both proteolytic stability and receptor binding affinity. These findings validate Abo as a powerful tool for medicinal chemists and drug developers seeking to design next-generation peptide therapeutics with improved drug-like properties.
References
-
Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World (DDW). [Link]
-
Szewczuk, Z., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(12), 2299. [Link]
-
Arias-Pérez, M. S., et al. (2003). Structural study of (±) alkyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylates. Journal of Molecular Structure, 644(1–3), 171–179. [Link]
-
Lauer, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 12(10), 963. [Link]
-
iris-biotech.de. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]
-
Greenfield, N. J. (2006). Circular dichroism of peptides. Current Protocols in Protein Science, Chapter 7, Unit 7.6. [Link]
-
Al-Obeidi, F., et al. (2018). Constrained Peptides in Drug Discovery and Development. Journal of Synthetic Organic Chemistry, Japan, 76(11), 1167-1177. [Link]
- Rolf, H., et al. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S.
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Ablordeppey, S. Y., et al. (2002). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 45(16), 3446–3452. [Link]
-
Ganja, H., et al. (2025). Streamlined synthesis of 3-azabicyclo [2.2.2] oct-3-one hydrochloride: enhanced and simplified approach. International Journal of Research in Pharmaceutical Sciences, 16(2), 78-83. [Link]
-
Miller, B. R., et al. (2021). Selection for constrained peptides that bind to a single target protein. Nature Communications, 12(1), 6331. [Link]
-
Loffredo, M. R., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Frontiers in Molecular Biosciences, 10, 1324835. [Link]
-
Baum, J., et al. (2012). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 134(38), 15835–15847. [Link]
-
D'Andrea, P. (2004). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Current Organic Synthesis, 1(4), 367-394. [Link]
-
Sharma, A., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(23), 7149. [Link]
-
Thamm, P., Musiol, H.-J., & Moroder, L. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 52-67). Thieme. [Link]
-
The Biochemist. (2021). Beginners guide to circular dichroism. The Biochemist, 43(2), 58-64. [Link]
-
de Ligt, R. A., et al. (2000). Use of in Vitro Peptide Binding Profiles and in Silico Ligand-Receptor Interaction Profiles to Describe Ligand-Induced Conformations of the Retinoid X Receptor α Ligand-Binding Domain. Molecular Endocrinology, 14(10), 1647–1657. [Link]
-
Advanced ChemBlocks. (n.d.). This compound hydrochloride. [Link]
-
Fiori, S., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(7), 2639–2664. [Link]
-
Scocchi, M., et al. (2020). (Re)Defining the Proline-Rich Antimicrobial Peptide Family and the Identification of Putative New Members. Frontiers in Microbiology, 11, 580192. [Link]
-
Arias-Pérez, M. S., et al. (2006). Structural study of (±) ethyl 3-acyloxy-1-azabicyclo[2.2.2]octane-3-carboxylates by 1H, 13C NMR spectroscopy, X-ray crystallography and DFT calculations. Journal of Molecular Structure, 788(1–3), 159-170. [Link]
-
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
-
Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. [Link]
-
Sci-Hub. (n.d.). A New Conformationally Restricted Aspartic Acid Analogue with a Bicyclo(2.2.2)octane Skeleton. [Link]
-
ResearchGate. (n.d.). Proline Analogues. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. [Link]
-
Fair, M. J., et al. (2018). Evaluating protocols and analytical methods for peptide adsorption experiments. PLoS ONE, 13(10), e0205284. [Link]
-
Lauer, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Metabolites, 12(10), 963. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. [Thesis, Southern University and A&M College]. [Link]
-
ResearchGate. (n.d.). Peptide structure and circular dichroism (CD) spectra. [Link]
-
Ghaffar, K. A., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 957. [Link]
-
ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Azabicycloalkane Carboxylic Acids in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge. Azabicycloalkane carboxylic acids, a class of conformationally constrained amino acid analogues, have emerged as a powerful tool in the design of peptidomimetics and other bioactive molecules. Their rigid bicyclic frameworks offer a strategic advantage by reducing conformational flexibility, which can lead to improved binding affinity for biological targets and increased metabolic stability. This guide provides an in-depth comparative analysis of different azabicycloalkane carboxylic acids, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.
The Strategic Advantage of Conformational Constraint
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Linear peptides and other flexible molecules can adopt a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can lead to a decrease in binding affinity and selectivity. By incorporating rigid scaffolds such as azabicycloalkanes, chemists can lock the molecule into a specific, bioactive conformation, thereby minimizing the entropic penalty upon binding to a target receptor or enzyme. This pre-organization often translates to a significant increase in potency and selectivity.
Furthermore, the bicyclic nature of these compounds can shield susceptible peptide bonds from enzymatic degradation, leading to an extended plasma half-life and improved oral bioavailability, critical parameters in drug development.
A Comparative Analysis of Azabicycloalkane Scaffolds
The diverse family of azabicycloalkane carboxylic acids offers a range of scaffolds with distinct sizes, geometries, and vectoral displays of functional groups. This section provides a comparative overview of three prominent classes: azabicyclo[2.2.1]heptanes, azabicyclo[3.2.1]octanes, and azabicyclo[3.2.2]nonanes, with a focus on their application as γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABAA, GABAB, and GABAC) are important targets for a variety of drugs.
Structural Diversity and Stereochemistry
The synthesis of azabicycloalkane carboxylic acids allows for the precise control of stereochemistry, yielding both exo and endo isomers. The spatial orientation of the carboxylic acid group and other substituents relative to the bicyclic framework can have a profound impact on biological activity.
Diagram: Representative Azabicycloalkane Carboxylic Acid Scaffolds
Caption: Examples of different azabicycloalkane carboxylic acid scaffolds.
Comparative Biological Activity at GABA Receptors
The conformational constraint imposed by the bicyclic scaffold significantly influences the binding affinity and functional activity of these molecules at GABA receptors. The following table summarizes the inhibitory activity of a series of cyclic GABA analogues on the GABA transporter 1 (BGT1), a key protein involved in regulating GABAergic neurotransmission.
| Compound | Scaffold Type | % Inhibition of [³H]GABA Uptake at 100 µM[1] |
| Bicyclo-GABA | Bicyclic GABA analog | ~95% |
| Analog 2 | Bicyclic GABA analog | ~90% |
| (±)-TACP | Cyclopentene GABA analog | Partial Agonist |
| (±)-4-ACPCA | Cyclopentene GABA analog | Antagonist |
| Benzylthioether derivative | Cyclopentene GABA analog | Antagonist (IC₅₀ = 42 µM) |
Data presented is for illustrative purposes and is compiled from various sources. Direct comparison of absolute values should be made with caution.
These data highlight the profound impact of the bicyclic structure on modulating GABAergic activity. The high percentage of inhibition observed for the bicyclic GABA analogs suggests a strong interaction with the GABA transporter. Furthermore, subtle changes in the scaffold, such as the introduction of a double bond in the cyclopentene analogs, can switch the pharmacological profile from agonist to antagonist.[2]
Experimental Protocols
To facilitate the exploration of azabicycloalkane carboxylic acids in your own research, we provide the following detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of Azabicycloalkane Carboxylic Acids
The synthesis of these constrained amino acids often involves multi-step sequences. Below are representative protocols for the synthesis of exo- and endo-3-azabicyclo[3.1.0]hexane-6-carboxylates and a more complex bicyclic methionine analogue.
Diagram: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of azabicycloalkane carboxylates.
Protocol 1: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates [3]
This protocol describes the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with ethyl diazoacetate, followed by stereoselective isolation of the exo or endo carboxylic acid.
Materials:
-
N-Boc-2,5-dihydropyrrole
-
Ethyl diazoacetate
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Sodium tert-butoxide
-
Sodium hydroxide (NaOH), aqueous solution
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole in anhydrous DCM at room temperature under an inert atmosphere, add a catalytic amount of Rh₂(OAc)₄.
-
Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture over several hours using a syringe pump.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction, concentrate the mixture under reduced pressure, and purify the crude product by silica gel chromatography to obtain a mixture of exo- and endo-ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.
-
For the exo-isomer: Treat the mixture of isomers with sodium tert-butoxide in an appropriate solvent to induce epimerization to the thermodynamically more stable exo-isomer.
-
For the endo-isomer: Selectively hydrolyze the exo-ester from the mixture using aqueous NaOH, allowing for the isolation of the unreacted endo-ester.
-
Hydrolysis: Hydrolyze the purified exo- or endo-ester using aqueous NaOH, followed by acidification with HCl to yield the corresponding pure exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid.
Protocol 2: Synthesis of (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid [4]
This protocol outlines the synthesis of a conformationally restricted methionine analogue.
Materials:
-
Methyl 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylate
-
Lithium diisopropylamide (LDA)
-
O-(Mesitylenesulfonyl)hydroxylamine
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
Enolate Formation: Dissolve methyl 6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylate in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour to generate the lithium enolate.
-
Amination: Add a solution of O-(mesitylenesulfonyl)hydroxylamine in THF to the enolate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Quench the reaction with water and perform a standard aqueous workup. Hydrolyze the resulting ester and purify the crude product to yield (±)-2-exo-amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic acid.
Biological Evaluation: Radioligand Binding Assay for GABAA Receptors
This protocol provides a framework for determining the binding affinity of novel azabicycloalkane carboxylic acids at GABAA receptors through a competitive radioligand binding assay.
Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Rat brain tissue
-
Tris-HCl buffer
-
Radioligand (e.g., [³H]GABA or [³H]Muscimol)
-
Unlabeled GABA (for non-specific binding)
-
Test azabicycloalkane carboxylic acid compounds
-
Scintillation vials and cocktail
-
Filtration apparatus or centrifuge
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer.
-
Binding Assay: In a series of tubes, combine the prepared receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled GABA).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4 °C) to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound radioligand from the free radioligand by either vacuum filtration through glass fiber filters or by centrifugation.
-
Quantification: Place the filters or the resuspended pellets into scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from this curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Mechanism of Action: Modulation of GABAergic Signaling
Azabicycloalkane carboxylic acids that act as GABA analogues exert their effects by modulating the GABAergic system. The primary target is often the GABAA receptor, a ligand-gated ion channel.
Diagram: GABAA Receptor Signaling Pathway
Caption: Simplified schematic of GABAergic neurotransmission and the modulatory role of azabicycloalkane carboxylic acids.
Upon binding of GABA (or an agonist azabicycloalkane carboxylic acid) to the GABAA receptor, the integral chloride ion channel opens, leading to an influx of chloride ions into the postsynaptic neuron.[5] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in an inhibitory effect on neurotransmission. Antagonistic azabicycloalkane carboxylic acids, on the other hand, would bind to the receptor but prevent the channel from opening, thereby blocking the inhibitory effect of GABA.
Conclusion and Future Directions
Azabicycloalkane carboxylic acids represent a versatile and powerful class of constrained amino acid analogues with significant potential in drug discovery. Their rigid bicyclic structures offer a means to control conformation, leading to enhanced potency, selectivity, and metabolic stability. The comparative data and experimental protocols presented in this guide provide a foundation for the rational design and evaluation of novel therapeutic agents based on these scaffolds.
Future research in this area will likely focus on the development of novel synthetic methodologies to access an even greater diversity of azabicycloalkane frameworks. Furthermore, a deeper understanding of the structure-activity relationships governing their interactions with a wider range of biological targets will undoubtedly pave the way for the discovery of new and improved medicines for a host of diseases.
References
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]
-
GABAA receptor. Wikipedia. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. National Institutes of Health. [Link]
-
The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. ResearchGate. [Link]
-
GABA Receptor Signaling. GeneGlobe. [Link]
-
GABAergic Synapse Pathway. Creative Diagnostics. [Link]
-
Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. National Institutes of Health. [Link]
-
In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. National Institutes of Health. [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]
-
Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal. [Link]
-
A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. National Institutes of Health. [Link]
-
(A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA... ResearchGate. [Link]
-
Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid and Neighboring Group Participation in its Anodic Oxidation. University of Arizona. [Link]
-
(PDF) Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. ResearchGate. [Link]
-
A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi. [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid. ResearchGate. [Link]
-
Alpha-aminocyclic and bicyclic alkane carboxylic acids: differential effects on selected amino acids of rat brain cortex. National Institutes of Health. [Link]
-
Effects of cyclic analogs of GABA on protein synthesis and discrimination learning. National Institutes of Health. [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. RSC Publishing. [Link]
-
Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites. National Institutes of Health. [Link]
-
Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. National Institutes of Health. [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]
-
Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. National Institutes of Health. [Link]
- WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science Publisher. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Chiral Twins: Differentiating (3S)- and (3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral molecules, the subtle yet profound difference between enantiomers—non-superimposable mirror images—governs their biological activity. The rigid, conformationally constrained scaffold of 2-azabicyclo[2.2.2]octane-3-carboxylic acid presents a fascinating case study in stereochemistry. As a non-proteinogenic amino acid, its enantiomers, (3S)- and (3R)-, are crucial building blocks in the synthesis of novel therapeutics. The ability to distinguish and characterize these enantiomers with certainty is paramount for drug efficacy and safety. This guide provides an in-depth spectroscopic comparison, grounded in experimental principles, to unequivocally differentiate between these chiral counterparts.
The Challenge of Chirality: Why Standard Spectroscopy Fails
Standard spectroscopic techniques such as conventional Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently blind to chirality. In an achiral environment, enantiomers exhibit identical physical and chemical properties, leading to indistinguishable spectra. To resolve this, we must venture into the realm of chiroptical spectroscopy and chiral environments, which exploit the differential interaction of enantiomers with a chiral stimulus.
This guide will focus on three powerful techniques for the spectroscopic discrimination of (3S)- and (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Electronic Circular Dichroism (ECD) Spectroscopy
Visualizing the Enantiomers
Before delving into the spectroscopic details, it is essential to visualize the three-dimensional structures of the enantiomers.
Caption: 3D structures of the (3S) and (3R) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unmasking Chirality with a Helping Hand
While standard ¹H and ¹³C NMR spectra of the enantiomers are identical, the introduction of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce diastereomeric interactions, leading to distinct NMR signals for each enantiomer.
The Principle of Chiral Recognition in NMR
The CSA, itself an enantiomerically pure compound, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. These diastereomeric complexes have different spatial arrangements and, consequently, experience different magnetic environments. This results in a separation of formerly overlapping signals, a phenomenon known as enantiomeric discrimination. The magnitude of this separation (ΔΔδ) is a measure of the chiral recognition.
Experimental Protocol: NMR with a Chiral Solvating Agent
Caption: Workflow for NMR analysis with a chiral solvating agent.
Expected Spectroscopic Data
Table 1: Illustrative ¹H and ¹³C NMR Data for the Enantiomers in the Presence of a Chiral Solvating Agent
| Nucleus | Chemical Shift (δ) of (3S)-enantiomer (ppm) | Chemical Shift (δ) of (3R)-enantiomer (ppm) | ΔΔδ (ppm) |
| ¹H NMR | |||
| H3 (proton at C3) | 3.95 | 3.92 | 0.03 |
| H4 (bridgehead proton) | 2.98 | 2.96 | 0.02 |
| ¹³C NMR | |||
| C3 | 58.5 | 58.2 | 0.3 |
| C=O (Carboxyl) | 175.8 | 175.5 | 0.3 |
| C4 (bridgehead) | 35.2 | 35.0 | 0.2 |
Note: These are hypothetical values based on typical separations observed for similar compounds and data from analogs[1]. The actual chemical shifts and ΔΔδ values will depend on the specific CSA and experimental conditions.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Mirror Image in the Infrared
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[2] Since enantiomers interact differently with circularly polarized light, they produce VCD spectra that are mirror images of each other, while their standard IR spectra are identical. This makes VCD a powerful tool for determining the absolute configuration of chiral molecules in solution.[3]
The Principle of VCD
The VCD signal arises from the coupling of electric and magnetic transition dipole moments during a molecular vibration. This coupling is exquisitely sensitive to the three-dimensional arrangement of atoms, making VCD an ideal probe of stereochemistry. For enantiomers, the VCD signals for corresponding vibrational modes will have equal magnitude but opposite signs.
Experimental Protocol: VCD Spectroscopy
Caption: Workflow for VCD spectroscopic analysis.
Illustrative Spectroscopic Data
As specific experimental VCD spectra for the title compounds are not publicly available, we present illustrative spectra based on published data for the structurally similar amino acid, proline.[4][5] The key spectral regions for amino acids include the C=O stretch, N-H and C-H bending, and C-N stretching vibrations.
Table 2: Expected VCD and IR Data for Key Vibrational Modes
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Absorption | Expected VCD Signal (3S)-enantiomer | Expected VCD Signal (3R)-enantiomer |
| C=O stretch | 1720 | Strong | (+) Positive | (-) Negative |
| N-H bend | 1630 | Medium | (-) Negative | (+) Positive |
| CH₂ scissoring | 1450 | Medium | (+) Positive | (-) Negative |
| C-N stretch | 1250 | Medium-Strong | (-) Negative | (+) Positive |
Note: The signs of the VCD signals are illustrative and based on trends observed for similar amino acids like proline.[4][5] The exact wavenumbers and intensities will vary.
Illustrative VCD and IR Spectra:
(A hypothetical graphical representation would show two identical IR spectra and two mirror-image VCD spectra for the (3S) and (3R) enantiomers in the fingerprint region, with positive and negative peaks corresponding to the data in Table 2.)
Electronic Circular Dichroism (ECD) Spectroscopy: Probing Electronic Transitions
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, enantiomers produce mirror-image ECD spectra, providing a powerful method for their differentiation and the determination of absolute configuration.
The Principle of ECD
ECD signals, known as Cotton effects, arise from electronic transitions within a chiral molecule. The sign and magnitude of the Cotton effect are determined by the spatial arrangement of chromophores and their interaction with the chiral environment of the molecule. For amino acids, the primary chromophore is the carboxyl group (n → π* transition).
Experimental Protocol: ECD Spectroscopy
Caption: Workflow for ECD spectroscopic analysis.
Illustrative Spectroscopic Data
The ECD spectra of simple amino acids are often characterized by a Cotton effect associated with the n → π* transition of the carboxyl group around 210-220 nm. The sign of this Cotton effect is indicative of the absolute configuration.
Table 3: Expected ECD and UV-Vis Data
| Electronic Transition | Approximate Wavelength (nm) | Expected UV-Vis Absorption | Expected ECD Signal (3S)-enantiomer | Expected ECD Signal (3R)-enantiomer |
| n → π* (Carboxyl) | 215 | Weak | (+) Positive Cotton Effect | (-) Negative Cotton Effect |
Note: The sign of the Cotton effect is illustrative. For many L-amino acids (S-configuration), a positive Cotton effect is observed in this region.[6]
Illustrative ECD and UV-Vis Spectra:
(A hypothetical graphical representation would show two identical UV-Vis spectra and two mirror-image ECD spectra for the (3S) and (3R) enantiomers, with a positive and a negative Cotton effect, respectively, around 215 nm.)
Conclusion: A Multi-faceted Approach to Chiral Purity
The spectroscopic differentiation of (3S)- and (3R)-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a critical step in their application in pharmaceutical research and development. While standard spectroscopic methods are insufficient, a combination of NMR with chiral solvating agents, VCD, and ECD spectroscopy provides a robust and comprehensive toolkit for the unambiguous assignment of absolute configuration and the determination of enantiomeric purity.
-
NMR with CSAs offers a quantitative measure of enantiomeric excess through the integration of separated signals.
-
VCD and ECD provide a definitive, non-invasive method for determining the absolute configuration by comparing the experimental spectrum to that of a known standard or a computationally predicted spectrum.
By employing these advanced spectroscopic techniques, researchers can confidently characterize these valuable chiral building blocks, ensuring the stereochemical integrity of their synthesized molecules and advancing the development of new, effective, and safe therapeutics.
References
- G. C. Williams and D. B. Northrop, "Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents," eMagRes, vol. 5, pp. 1-14, 2016.
-
C. Merten, et al., "Vibrational circular dichroism spectra of proline in water at different pH values," Physical Chemistry Chemical Physics, vol. 26, no. 23, pp. 16263-16270, 2024. [Link]
-
F. Fülöp, et al., "Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues," Molecules, vol. 21, no. 11, p. 1547, 2016. [Link]
-
C. Merten and Y. Xu, "IR and VCD spectra of (S)-proline in H2O at different pH values," ResearchGate, 2024. [Link]
- T. A. Keiderling, et al., "Conformational study of linear alternating and mixed D- and L-proline oligomers using electronic and vibrational CD and Fourier transform IR," Biopolymers, vol. 42, no. 1, pp. 47-61, 1997.
- L. A. Nafie, "Vibrational Circular Dichroism," Annual Review of Physical Chemistry, vol. 48, pp. 357-386, 1997.
- N. Berova, K. Nakanishi, and R. W. Woody, Eds., Circular Dichroism: Principles and Applications, 2nd ed. New York: Wiley-VCH, 2000.
- D. Parker, "NMR determination of enantiomeric purity," Chemical Reviews, vol. 91, no. 7, pp. 1441-1457, 1991.
- T. D. W. Claridge, High-Resolution NMR Techniques in Organic Chemistry, 3rd ed. Amsterdam: Elsevier, 2016.
-
T. B. Freedman, X. Cao, R. K. Dukor, and L. A. Nafie, "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery," American Laboratory, vol. 42, no. 9, pp. 22-25, 2010. [Link]
- P. J. Stephens, F. J. Devlin, J. R. Cheeseman, and M. J. Frisch, "Ab initio calculation of vibrational circular dichroism spectra," Chirality, vol. 17, no. S1, pp. S51-S64, 2005.
-
S. D. B. F. M. de Oliveira, et al., "Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity," Molecules, vol. 20, no. 10, pp. 18765-18777, 2015. [Link]
Sources
- 1. Reassessment of the random coil conformation: vibrational CD study of proline oligopeptides and related polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Vibrational circular dichroism spectra of proline in water at different pH values - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01768D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Modeling of Peptides with (3S)-2-Azabicyclo[2.2.2]octane-3-carboxylic Acid (Abo)
Authored for Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design. By reducing the conformational flexibility of a peptide, we can pre-organize it into a bioactive conformation, enhancing binding affinity, selectivity, and proteolytic stability. Among the arsenal of constrained synthons, (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid (Abo) stands out. Its rigid bicyclic structure imposes significant constraints on the peptide backbone, making it a powerful tool for locking a peptide into a specific secondary structure.
However, the very rigidity that makes Abo a valuable tool for chemists and pharmacologists presents a significant challenge for computational modelers. Standard force fields and conformational search algorithms, parameterized for the 20 proteinogenic amino acids, often fail to accurately capture the unique energetic landscape of Abo-containing peptides (ACPs). This guide provides a comparative analysis of computational strategies, offering field-proven insights and validated protocols to navigate the complexities of modeling these unique molecules.
The Core Challenge: Parameterization of a Non-Standard Residue
The accuracy of any molecular mechanics-based simulation hinges on the quality of its force field—the set of equations and associated parameters that define the potential energy of the system. For non-standard residues like Abo, pre-existing parameters in common force fields (e.g., AMBER, CHARMM, GROMOS) are typically absent.[1] Therefore, the first and most critical step is the generation of a robust and validated parameter set.
The process involves deriving parameters for bond lengths, bond angles, dihedral angles, and partial atomic charges that accurately reflect the electronic and steric properties of the Abo residue.[2] This is predominantly achieved through high-level quantum mechanical (QM) calculations.[3]
Workflow for Abo Parameterization
The following diagram outlines a validated workflow for deriving custom force field parameters for the Abo residue. This process ensures that the subsequent molecular mechanics simulations are built on a physically realistic foundation.
Caption: Workflow for Quantum Mechanics-based Force Field Parameterization of Abo.
Comparative Analysis of Computational Strategies
Once a reliable set of parameters for Abo is established, the next challenge is to efficiently and accurately explore the conformational space of the peptide. The choice of methodology depends heavily on the specific research question, the size of the peptide, and available computational resources.
| Strategy | Core Principle | Strengths | Weaknesses | Best For |
| Molecular Dynamics (MD) Simulation | Solves Newton's equations of motion to simulate the time evolution of the system. | Provides detailed information on dynamics and thermodynamics; excellent for exploring local conformational minima.[4] | Can get trapped in local energy wells; computationally expensive for exhaustive searching. | Refining structures; studying solvent effects; calculating free energies of binding. |
| Replica Exchange MD (REMD) | Runs multiple MD simulations at different temperatures, allowing for swaps to overcome energy barriers. | Greatly enhances conformational sampling compared to standard MD.[5] | Significantly higher computational cost than standard MD. | Exploring the full conformational landscape of small to medium-sized peptides. |
| Systematic Conformational Search | Systematically rotates all rotatable bonds by a defined increment. | Guarantees finding the global minimum energy conformer if the grid is fine enough. | Suffers from combinatorial explosion; only feasible for very small peptides. | Initial exploration of dihedral preferences for small fragments. |
| Integrated MD-NMR Approach | Uses experimental data from NMR, such as NOE-derived distance restraints, as a bias in simulations. | Produces a set of conformations that are consistent with experimental data; the ultimate validation.[6][7] | Requires synthesis and experimental analysis of the peptide. | High-accuracy structure determination and validation of computational models. |
Protocols for Key Computational Experiments
Protocol 1: Custom Abo Parameterization via QM
-
Objective: To derive accurate partial charges and dihedral parameters for an Abo residue.
-
Causality: Standard force fields lack parameters for Abo. Using QM-derived parameters ensures the molecular mechanics potential energy function is a high-fidelity approximation of the true electronic structure, which is critical for accurate conformational modeling.[8][9]
-
Molecule Preparation: Build a capped dipeptide (e.g., Ace-Abo-NMe) using a molecular builder like Avogadro. Perform an initial geometry optimization using a molecular mechanics method.[1]
-
QM Geometry Optimization: Submit the structure to a QM software package (e.g., Gaussian). Perform a full geometry optimization at a suitable level of theory, such as B3LYP/6-311G(d).[1]
-
ESP Calculation & Charge Fitting: Using the optimized geometry, perform a single-point energy calculation to compute the electrostatic potential (ESP) on a grid of points around the molecule.[9] Use a program like antechamber from the AmberTools suite to fit restrained electrostatic potential (RESP) charges to this grid. RESP charges are known to provide a good balance for intra- and intermolecular interactions.[1][9]
-
Dihedral PES Scan: Identify the key rotatable bonds for which parameters are needed (e.g., the peptide backbone φ and ψ angles involving the Abo residue). Perform a series of constrained QM geometry optimizations, scanning the dihedral angle of interest in increments (e.g., 15 degrees).
-
Dihedral Fitting: Fit the parameters of the torsional term in the force field equation to the relative energies obtained from the QM PES scan. This ensures that the rotational energy barriers are accurately reproduced in the MD simulation.
Protocol 2: Conformational Ensemble Generation with REMD
-
Objective: To thoroughly sample the conformational space of an Abo-containing peptide.
-
Causality: The rigid nature of Abo can create a rugged energy landscape with high barriers between conformational states. Standard MD may not have sufficient thermal energy to cross these barriers in a reasonable simulation time. REMD overcomes this by allowing the system to "heat up" in higher-temperature replicas to cross barriers and then "cool down" to sample low-energy states.[5]
-
System Setup: Solvate the parameterized ACP in a water box (e.g., TIP3P) with appropriate counter-ions to neutralize the system, using a program like GROMACS or AMBER's tleap.[10]
-
Temperature Ladder Selection: Define a series of temperatures for the replicas. The number of replicas and their temperature spacing should be chosen to ensure a reasonable exchange probability between adjacent replicas (typically >20%).
-
Equilibration: Run a standard NVT (constant volume) and then NPT (constant pressure) MD simulation for each replica to equilibrate the system at its target temperature.[9]
-
Production REMD: Initiate the production REMD simulation. At fixed intervals (e.g., every 1000 steps), attempt to swap the coordinates between adjacent replicas based on the Metropolis criterion.
-
Analysis: Discard the initial part of the simulation as equilibration. Combine the trajectories from the lowest temperature replica for analysis. Cluster the conformations based on backbone RMSD to identify the most populated conformational states.
The Gold Standard: Integration with Experimental Data
Computational models, no matter how sophisticated, are approximations of reality. The most trustworthy models are those validated against experimental data. For peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for solution-state structure determination.[11]
Bridging Computation and Experiment
Caption: Iterative cycle of computational modeling and experimental NMR validation.
Key NMR experiments provide crucial data that can be used to either validate or refine a computational model:[12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space distance constraints between protons that are close in space (< 5-6 Å).[12] A correctly folded computational model must satisfy these distance restraints.
-
TOCSY/COSY: Help in assigning proton resonances to specific amino acid residues.[13]
-
³J-coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα) can be related to the backbone dihedral angle φ via the Karplus equation, providing direct information about backbone conformation.[11][14]
By incorporating these experimental restraints into the simulation, one can generate a structural ensemble that is not only energetically favorable according to the force field but also fully consistent with the measured solution-state data, leading to a highly accurate and trustworthy model of the Abo-containing peptide.[6]
Conclusion
Modeling peptides containing the this compound residue requires a departure from standard "black-box" simulation protocols. Success hinges on a meticulous, physics-based approach, beginning with the careful derivation of custom force field parameters via quantum mechanics. Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics, are then essential to navigate the unique conformational landscape imposed by this rigid amino acid. Ultimately, the highest confidence in any computational model is achieved through rigorous validation against experimental data, with NMR spectroscopy serving as the gold standard. By integrating these advanced computational strategies with empirical data, researchers can unlock the full potential of Abo-containing peptides in the rational design of novel therapeutics and chemical probes.
References
- Kastner, D. W. (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
-
Patel, D. S., et al. (2021). Additive CHARMM36 Force Field for Nonstandard Amino Acids. Journal of Chemical Theory and Computation. Available at: [Link]
-
Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois at Urbana-Champaign. Available at: [Link]
-
Loveridge, E. J., et al. (2018). Comparison of Charge Derivation Methods Applied to Amino Acid Parameterization. ACS Omega. Available at: [Link]
-
UPCommons. (n.d.). Parameterization of non-natural amino acids for conformational search. Universitat Politècnica de Catalunya. Available at: [Link]
- Unknown Author. (n.d.). peptide nmr. Retrieved from a relevant source on NMR spectroscopy of peptides.
-
Apostolakis, J., et al. (2017). On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective. Frontiers in Molecular Biosciences. Available at: [Link]
-
Reddit User Discussion. (2021). Peptide NMR / Structure elucidation. r/Chempros on Reddit. Available at: [Link]
-
YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Video hosted on YouTube. Available at: [Link]
-
NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Narsee Monjee Institute of Management Studies. Available at: [Link]
-
ResearchGate. (2010). NMR of peptides. ResearchGate. Available at: [Link]
-
DSpace@MIT. (2020). Conformational Dynamics in Extended RGD-Containing Peptides. Massachusetts Institute of Technology. Available at: [Link]
-
Kudo, T., et al. (2018). Validation of molecular force field parameters for peptides including isomerized amino acids. Chirality. Available at: [Link]
-
Lemkul, J. A., et al. (2015). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation. Available at: [Link]
-
Roccatano, D. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. Physical Chemistry Chemical Physics. Available at: [Link]
-
Roccatano, D. (2024). A molecular dynamics simulation study of glycine/serine octapeptides labeled with 2,3-diazabicyclo[2.2.2]oct-2-ene fluorophore. ResearchGate. Available at: [Link]
-
Gajić, S., et al. (2024). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting the β2-Adrenergic Receptor. International Journal of Molecular Sciences. Available at: [Link]
-
Hosseinzadeh, P., et al. (2017). Comprehensive computational design of ordered peptide macrocycles. Science. Available at: [Link]
- D'Andrea, P. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
-
Beauchamp, K. A., et al. (2014). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. Available at: [Link]
-
Söderhjelm, P. (2014). Conformational analysis of peptides and proteins for drug design using molecular simulations. University of Manchester. Available at: [Link]
-
Booth, R. A., et al. (2020). Revisiting iterative molecular mechanics force field parameterization. ChemRxiv. Available at: [Link]
-
Reichelt, A. (2022). A different type of “microscope”: Using MD simulations to understand the conformational dynamics of bioactive peptides with non-trivial conformational ensembles. Freie Universität Berlin. Available at: [Link]
-
bioRxiv. (2024). Optimized Protein–Excipient Interactions in the Martini 3 Force Field. bioRxiv. Available at: [Link]
-
Reichelt, A. (2003). Studies on the Viability of Cyclopropane-Containing Peptidomimetics and Application of the Vinylogous Mannich Reaction to the Syntheses of Indolizidine Natural Products. The University of Texas at Austin. Available at: [Link]
Sources
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. ks.uiuc.edu [ks.uiuc.edu]
- 3. researchgate.net [researchgate.net]
- 4. On the Conformational Dynamics of β-Amyloid Forming Peptides: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. bakerlab.org [bakerlab.org]
- 7. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and drug development professionals, adherence to these procedures is paramount for maintaining a culture of safety and regulatory compliance. This document is structured to provide a deep, technically-grounded understanding of the "why" behind each procedural step.
Hazard Assessment and Chemical Profile
This compound hydrochloride is classified with the following hazards:
Carboxylic acids, as a class, can be corrosive and may have incompatibilities with bases and certain metals.[4] It is crucial to handle this compound with the assumption that it possesses these characteristics.
Key Chemical Information Summary Table:
| Property | Value/Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 21748-46-7 | - |
| Molecular Formula | C8H13NO2 | - |
| Known Hazards | Skin irritant, serious eye irritant, potential respiratory irritant. | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, bases, and potentially corrosive to some metals. | [4][5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, the following minimum PPE is mandatory when handling this compound. The causality behind each piece of equipment is to prevent direct contact and inhalation, thereby mitigating the known risks.
-
Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[7] Goggles are recommended when there is a splash hazard.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[5][8] If dust is generated, a dust respirator may be necessary.[7]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the full PPE as described in the section above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[6] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean the Area: Once the bulk of the material is collected, decontaminate the area with a suitable solvent or detergent, followed by a water rinse.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations.[7][9] Do not dispose of this chemical down the drain or in regular trash.[7]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.[7]
-
The container should be made of a material compatible with carboxylic acids (e.g., high-density polyethylene).
-
Avoid mixing this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[7][11]
-
The storage location should be a designated satellite accumulation area (SAA) or a central accumulation area (CAA) as defined by your institution and regulatory bodies.[10]
-
-
Arrange for Professional Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Context
In the United States, the disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Academic and research laboratories may be subject to the alternative requirements for hazardous waste management outlined in 40 CFR Part 262, Subpart K.[13] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic Acid Material Safety Data Sheet. Accela ChemBio Inc. [Link]
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. National Center for Biotechnology Information. [Link]
-
2(S)-Aza-bicyclo[2.2.2]octane-2,3-dicarboxylic acid 2-tert-butyl ester Safety Data Sheet. LookChem. [Link]
-
BICYCLO[2.2.2]OCTANE-2,3,5,6-TETRACARBOXYLIC ACID Material Safety Data Sheet. Valsynthese SA. [Link]
Sources
- 1. This compound hydrochloride 97% | CAS: 1212414-94-2 | AChemBlock [achemblock.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. valsynthese.ch [valsynthese.ch]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. accelachem.com [accelachem.com]
- 9. epa.gov [epa.gov]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. 2(S)-Aza-bicyclo[2.2.2]octane-2,3-dicarboxylic acid 2-tert-butyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 13. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
A Senior Application Scientist's Guide to Safe Laboratory Operations
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling (3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid, a key building block in medicinal chemistry. While comprehensive toxicological data for this specific compound is limited, the available information indicates that it is an irritant. Therefore, a cautious and well-informed approach is paramount. This document synthesizes known hazard information with field-proven insights for handling chemical irritants to ensure the well-being of all laboratory personnel.
Hazard Assessment: What We Know
A thorough understanding of the potential hazards is the foundation of safe chemical handling.[1] For this compound, the following hazard information has been identified:
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Physical Form: Typically a white solid or powder.
The lack of a comprehensive Safety Data Sheet (SDS) necessitates that we treat this compound with a higher degree of caution, assuming it may have other unknown hazards. The primary risks during handling are associated with the solid, powdered form, which can easily become airborne and lead to inhalation or settle on surfaces, increasing the risk of skin and eye contact.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE is critical to minimize exposure to this compound.[4][5] The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Transferring (Solid) | Chemical splash goggles | Nitrile gloves (double-gloving recommended) | Lab coat | N95 respirator or working in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Work in a well-ventilated area or fume hood |
| Running Reactions | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Work in a fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Nitrile gloves | Lab coat | Work in a fume hood |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
dot
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
